Lavandulyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAVZPWWXQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(COC(=O)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904865 | |
| Record name | Lavandulyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25905-14-0, 20777-39-3 | |
| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavandulyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVANDULYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate, an irregular monoterpene ester, is a significant contributor to the characteristic soft, floral, and slightly fruity aroma of lavender. Beyond its olfactory properties, this natural compound is gaining interest in pharmaceutical and therapeutic research. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification. The information presented is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is found in the essential oils of a variety of aromatic plants. The primary and most commercially significant source is the genus Lavandula, with concentrations varying considerably based on the species, cultivar, geographical origin, and post-harvest processing. Other plant genera, such as Artemisia, have also been reported to contain this compound, albeit typically in lower concentrations.
Data Presentation: Quantitative Analysis of this compound in Various Plant Species
The following table summarizes the quantitative data on this compound content in the essential oils of different plant sources, as determined by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses.
| Plant Species | Cultivar/Variety | Plant Part | This compound Content (% of Essential Oil) | Reference(s) |
| Lavandula angustifolia Mill. | 'Vera' | Flowers | Moderate levels | [1] |
| Lavandula angustifolia Mill. | Not Specified | Flowers | 2.8% - 14.5% | [2] |
| Lavandula angustifolia Mill. | Not Specified | Flowers | 3.05% - 4.90% (Mean: 4.12%) | [3] |
| Lavandula angustifolia Mill. | Not Specified | Flowers | 4.34% | [4] |
| Lavandula angustifolia Mill. | Not Specified | Flowers | 2.76% | [5] |
| Lavandula x intermedia Emeric ex Loisel | 'Grosso' | Not Specified | Minor component | |
| Lavandula officinalis Chaix. | Not Specified | Flowers | 4.08% | |
| Lavandula species (from Greece) | Not Specified | Flowers | 16.01% |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.
Experimental Protocols
The following table outlines the key experimental methodologies for the extraction and purification of this compound.
| Methodology | Protocol | Key Parameters | Advantages | Disadvantages | Reference(s) |
| Steam Distillation | 1. Fresh or dried lavender flowers are packed into a still. 2. Steam is passed through the plant material, causing the volatile essential oils to vaporize. 3. The steam and essential oil vapor mixture is cooled in a condenser. 4. The condensed liquid (hydrosol and essential oil) is collected in a separator, where the oil, being less dense, is separated from the water. | - Distillation Time: Can range from 40 minutes to over 2 hours. Longer times may increase yield but can lead to degradation of esters. - Pressure: Applied to lower the boiling point of volatile compounds. | - Well-established and cost-effective method for essential oil extraction. - Suitable for large-scale production. | - High temperatures can cause thermal degradation and hydrolysis of esters like this compound. - May result in the loss of some volatile compounds. | |
| Supercritical Fluid Extraction (SFE) | 1. Ground plant material is placed in an extraction vessel. 2. Supercritical CO₂ is pumped through the vessel, acting as a solvent. 3. The CO₂ containing the dissolved essential oil is depressurized in a separator, causing the CO₂ to return to a gaseous state and the oil to precipitate. | - Pressure: 10 to 30 MPa. - Temperature: 40°C to 60°C. - CO₂ Flow Rate: Varies depending on the system. | - Avoids thermal degradation of labile compounds due to low operating temperatures. - Provides a high-purity extract with no solvent residue. - Selectivity can be tuned by adjusting pressure and temperature. | - High initial equipment cost. - More complex to operate than steam distillation. | |
| Molecular Distillation (Short Path Distillation) | 1. The crude essential oil extract is fed into the distillation unit. 2. The oil is spread as a thin film on a heated surface under a high vacuum. 3. Volatile compounds evaporate and travel a short distance to a cooled condenser. 4. The condensed, purified fraction (distillate) is collected separately from the less volatile residue. | - Temperature: e.g., 85°C. - Vacuum: High vacuum (e.g., 10⁻³ to 10⁻⁵ mbar). | - Ideal for purifying heat-sensitive compounds like terpene esters. - Effectively removes non-volatile impurities such as waxes and pigments. - Enriches the concentration of desired volatile compounds. | - Primarily a purification technique, not for initial extraction from plant material. | |
| Gas Chromatography (GC) | 1. A sample of the essential oil or a fraction from distillation is injected into the GC. 2. The compounds are separated based on their volatility and interaction with the stationary phase of the column. 3. The separated compounds are detected, and their retention times are used for identification. For preparative GC, the separated compounds are collected. | - Column: Typically a polar capillary column (e.g., WAX) is effective for separating linalool and linalyl acetate. - Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points. | - High-resolution separation for both analytical quantification and preparative isolation. - Allows for the isolation of highly pure individual compounds. | - Limited sample capacity for preparative GC. - Can be a costly and time-consuming process for large-scale purification. |
Visualization of Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from lavender plant material.
Conclusion
This guide has detailed the primary natural sources of this compound, with a focus on the Lavandula genus, and has provided a summary of the key experimental protocols for its extraction and purification. While steam distillation remains a common method for obtaining the source essential oil, advanced techniques such as supercritical fluid extraction and molecular distillation offer superior methods for preserving the integrity of this thermally sensitive ester and achieving higher purity. For researchers and professionals in drug development, a thorough understanding of these sourcing and isolation methodologies is crucial for obtaining high-quality this compound for further investigation into its potential therapeutic applications.
References
- 1. Quantitative Analysis of Lavender (Lavandula angustifolia) Essential Oil Using Multiblock Data from Infrared Spectroscopy [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
A Technical Guide to the Spectroscopic Profile of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Lavandulyl acetate, a monoterpene ester found in lavender oil and other essential oils. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analyses.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables, providing a clear reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.06 | t | 7.0 | =CH- |
| 4.83 | s | =CH₂ | |
| 4.74 | s | =CH₂ | |
| 4.04 | d | 6.8 | -CH₂-O- |
| 2.40 | m | -CH- | |
| 2.15 | m | -CH₂- | |
| 2.02 | s | -O-C(=O)-CH₃ | |
| 1.70 | s | =C-CH₃ | |
| 1.68 | s | =C-CH₃ | |
| 1.60 | s | =C-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C=O |
| 145.0 | =C< |
| 131.5 | =C< |
| 124.4 | =CH- |
| 112.5 | =CH₂ |
| 65.0 | -CH₂-O- |
| 45.0 | -CH- |
| 28.5 | -CH₂- |
| 25.7 | -CH₃ |
| 21.0 | -O-C(=O)-CH₃ |
| 18.0 | -CH₃ |
| 17.7 | -CH₃ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2968 | C-H stretch (alkane) |
| 2927 | C-H stretch (alkane) |
| 1740 | C=O stretch (ester)[1] |
| 1645 | C=C stretch (alkene) |
| 1450 | C-H bend (alkane) |
| 1375 | C-H bend (alkane) |
| 1230 | C-O stretch (ester) |
| 1030 | C-O stretch (ester) |
| 885 | =C-H bend (alkene) |
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196 | < 5 | [M]⁺ (Molecular Ion) |
| 136 | 20 | [M - CH₃COOH]⁺ |
| 121 | 30 | [C₉H₁₃]⁺ |
| 93 | 60 | [C₇H₉]⁺ |
| 69 | 100 | [C₅H₉]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are synthesized from standard practices for the analysis of terpenes and related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard zg30 pulse sequence is used.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: 1024 to 4096 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRAffinity-1S.
-
Data Acquisition:
-
Spectral Range: The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is commonly used.
-
Number of Scans: 16 to 32 scans are co-added to produce the final spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.
-
2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 10 µL of the sample in 1 mL of a suitable solvent, such as hexane or dichloromethane.
-
Instrumentation: The analysis is performed on a GC-MS system, for example, an Agilent GC system coupled to a mass selective detector.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Injection: A 1 µL aliquot of the sample solution is injected in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: The injector temperature is maintained at 250 °C.
-
Oven Temperature Program: A typical temperature program starts at 60 °C, holds for 2 minutes, then ramps up to 240 °C at a rate of 5 °C/min, and holds at 240 °C for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) is used at an energy of 70 eV.[2]
-
Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of 40 to 400 amu.
-
Ion Source Temperature: The ion source temperature is maintained at 230 °C.
-
Transfer Line Temperature: The transfer line temperature is set to 280 °C.
-
Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with a reference library (e.g., NIST/Wiley) for compound identification.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Stereoisomers and Enantiomeric Separation of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate is a naturally occurring monoterpene ester and a significant component of essential oils from various Lavandula (lavender) species.[1][2] Its pleasant, floral, and slightly fruity aroma makes it a valuable ingredient in the fragrance, cosmetics, and food industries.[3][4] Beyond its aromatic properties, this compound and its stereoisomers play crucial roles in chemical ecology, acting as insect pheromones.[5]
The this compound molecule possesses a single chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-lavandulyl acetate and (S)-lavandulyl acetate. These stereoisomers can exhibit distinct biological activities, a critical consideration in fields such as pheromone research and pharmacology. For instance, the aggregation pheromone of the western flower thrips (Frankliniella occidentalis) includes (R)-lavandulyl acetate. Consequently, the ability to separate and analyze these enantiomers is of paramount importance for quality control, authenticity verification of essential oils, and the synthesis of biologically active compounds.
This technical guide provides an in-depth overview of the stereoisomers of this compound and focuses on the primary methods for their enantiomeric separation. It details experimental protocols for enzymatic kinetic resolution and chiral gas chromatography, presents quantitative data in structured tables, and uses workflow diagrams to illustrate key processes.
Stereoisomers of this compound
This compound, systematically named 2-isopropenyl-5-methyl-4-hexen-1-yl acetate, has a stereocenter at the C2 position of the hexenyl backbone. This results in the existence of two enantiomers, designated as (R)- and (S)- according to the Cahn-Ingold-Prelog priority rules.
While the physical properties of enantiomers, such as boiling point and density, are identical, their interaction with other chiral molecules, including biological receptors, can differ significantly. This is evident in their roles as pheromones, where often only one enantiomer is biologically active.
Table 1: Properties and Occurrence of this compound Enantiomers
| Property | (R)-Lavandulyl Acetate | (S)-Lavandulyl Acetate | Racemic (±)-Lavandulyl Acetate |
|---|---|---|---|
| IUPAC Name | (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate | (2S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate | (±)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate |
| CAS Number | 20777-39-3 | 55066-55-2 | 25905-14-0 |
| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ |
| Molar Mass | 196.29 g·mol⁻¹ | 196.29 g·mol⁻¹ | 196.29 g·mol⁻¹ |
| Biological Role | Component of the aggregation pheromone in the western flower thrips (Frankliniella occidentalis) | Identified as a component of the sex pheromone of the vine mealybug (Planococcus ficus) (as its precursor, (S)-lavandulol) | Found in various essential oils, including Lavandula angustifolia |
Enantiomeric Separation and Analysis
The separation of this compound enantiomers is typically achieved by resolving its precursor, lavandulol, followed by esterification. The most common and effective techniques are enzymatic kinetic resolution and chiral chromatography.
Enzymatic Kinetic Resolution of Lavandulol
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to a separation. Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, most commonly lipases, to catalyze this transformation.
For lavandulol, lipases are used to selectively acylate one enantiomer, leaving the other unreacted. Lipase B from Candida antarctica (CALB) has been successfully employed for the asymmetric esterification of racemic lavandulol, preferentially producing (R)-lavandulyl acetate and leaving behind enantioenriched (S)-lavandulol.
Table 2: Quantitative Data for Enzymatic Resolution of Racemic Lavandulol
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Lipase B from Candida antarctica (CALB) | |
| Substrate | Racemic Lavandulol (25 mM) | |
| Acyl Donor | Acetic Acid | |
| Solvent | Hexane | |
| Conversion | ~55% | |
| (R)-Lavandulyl Acetate Yield | 51% | |
| (R)-Lavandulyl Acetate Enantiomeric Excess (ee) | 48% | |
| (S)-Lavandulol Yield | 42% | |
| (S)-Lavandulol Enantiomeric Excess (ee) | 52% |
| Enantiomeric Ratio (E) | 4.1 | |
Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. While an E value of 4.1 indicates modest selectivity, it demonstrates the feasibility of the resolution. Higher enantiomeric excess can be achieved through further optimization or repeated resolution cycles.
Chiral Chromatography
Chiral chromatography is the most powerful analytical technique for separating enantiomers and determining enantiomeric excess (% ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound.
Multidimensional gas chromatography (MDGC) with a chiral column in the second dimension is often used for the analysis of enantiomers in complex mixtures like essential oils.
Table 3: Typical Chiral Gas Chromatography (GC) Parameters for Monoterpene Acetate Analysis
| Parameter | Description |
|---|---|
| Technique | Chiral Gas Chromatography (GC) or Multidimensional GC (MDGC) |
| Column (CSP) | Cyclodextrin-based chiral stationary phases (e.g., CYCLOSIL-B, Rt-βDEX series) are commonly used for separating terpene enantiomers. |
| Injector | Split/Splitless, Temperature: ~250-280 °C |
| Carrier Gas | Helium or Hydrogen, Constant Flow (~1.3 mL/min) |
| Oven Program | A temperature gradient is typically used. For example: Start at 60-100°C, hold for 1-5 min, then ramp at 1-7°C/min to 200°C, and hold. |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification. |
Experimental Protocols
Protocol: Enzymatic Kinetic Resolution of Racemic Lavandulol
This protocol is adapted from the methodology described by Cross, Marriott, and Grogan (2004).
Materials:
-
Racemic lavandulol
-
Immobilized Candida antarctica lipase B (CALB)
-
Acetic acid
-
Hexane (anhydrous)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker/incubator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL flask, dissolve 250 mg of racemic lavandulol in 25 mL of hexane.
-
Reagent Addition: Add a molar equivalent of acetic acid to the solution.
-
Enzyme Addition: Add an appropriate amount of immobilized CALB (e.g., 10-20% by weight of the substrate).
-
Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC to determine the conversion rate.
-
Reaction Termination: When the conversion reaches approximately 50-55% (to theoretically maximize the enantiomeric excess of both product and remaining substrate), stop the reaction.
-
Enzyme Removal: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the hexane solvent using a rotary evaporator.
-
Purification: Separate the resulting (R)-lavandulyl acetate from the unreacted (S)-lavandulol using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Analysis: Analyze the purified fractions using chiral GC to determine the yield and enantiomeric excess of each compound.
Protocol: Chiral GC Analysis of this compound Enantiomers
This protocol provides a general framework for the chiral GC analysis.
Materials:
-
Sample of this compound (either a racemic standard or from the resolution experiment)
-
Solvent for dilution (e.g., hexane or ethyl acetate)
-
Gas chromatograph equipped with an FID or MS detector
-
Chiral capillary column (e.g., a cyclodextrin-based phase)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent.
-
Instrument Setup: Install the chiral column in the GC. Set up the instrument parameters as outlined in Table 3. A typical temperature program might be: initial temperature of 100°C for 1 min, ramp to 200°C at 7°C/min, and hold for 2 min.
-
Injection: Inject 0.1-1.0 µL of the prepared sample into the GC injector.
-
Data Acquisition: Run the analysis and record the chromatogram. The two enantiomers should appear as two distinct, closely eluting peaks.
-
Peak Identification: If analyzing an unknown mixture, inject a racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Quantification: Integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (% ee):
-
Let A₁ be the area of the more abundant enantiomer and A₂ be the area of the less abundant enantiomer.
-
Calculate % ee using the formula: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] × 100.
-
Conclusion
The stereochemistry of this compound is a critical factor influencing its biological function, particularly in its role as an insect pheromone. This guide has detailed the existence of its (R)- and (S)-enantiomers and presented robust methodologies for their separation and analysis. Enzymatic kinetic resolution using lipases provides a practical route for preparing enantioenriched samples of (R)-lavandulyl acetate and its precursor, (S)-lavandulol. Concurrently, chiral gas chromatography stands as the definitive analytical tool for quantifying the enantiomeric purity of these compounds. The protocols and data summarized herein offer a comprehensive resource for researchers in natural products chemistry, chemical ecology, and the fragrance industry, enabling precise synthesis, analysis, and application of the stereoisomers of this compound.
References
In Vitro Biological Activities of Lavandulyl Acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavandulyl acetate, a monoterpene ester found as a constituent of lavender (Lavandula angustifolia) essential oil, has been associated with a range of biological activities in vitro. While research on the isolated compound is limited, studies on essential oils containing significant amounts of this compound suggest its potential contribution to cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the existing in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented herein aims to facilitate further research and drug development efforts centered on this compound.
Introduction
This compound is a naturally occurring monoterpenoid and a significant component of the essential oil extracted from various lavender species.[1][2][3] Its chemical structure, characterized by an acetate group attached to a lavandulol backbone, contributes to the characteristic aroma of lavender. Beyond its aromatic properties, emerging in vitro evidence suggests that this compound may possess therapeutic potential. This document synthesizes the available scientific literature on the in vitro biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
In vitro studies have demonstrated the cytotoxic potential of this compound against various human cell lines. This activity is often observed in the context of whole lavender essential oil, where this compound is one of the active constituents.
Quantitative Data for Cytotoxic Activity
| Cell Line | Compound/Oil | IC50 Value | Reference |
| DU145 (Human Prostate Cancer) | Linalyl Acetate | 11.74 ± 0.62 µM | [4] |
| PC-3 (Human Prostate Cancer) | Linalyl Acetate | 4.98 ± 0.31 µM | [4] |
| HaCaT (Human Keratinocytes) | Lavender Oil (High this compound) | Not specified, but viability reduced | |
| Human Skin Cells (HMEC-1, HNDF, 153BR) | Linalyl Acetate | Higher cytotoxicity than lavender oil |
Note: Data for isolated this compound is limited. The table includes data for the closely related linalyl acetate and for lavender essential oils with notable this compound content to provide context.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound or Lavender essential oil
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., lavender oil with a known percentage of this compound) for 24 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Activity
This compound has been implicated in the anti-inflammatory effects of lavender essential oil. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to investigate these properties. One study noted that this compound has the potential to increase vascular endothelial growth factor (VEGF).
Quantitative Data for Anti-inflammatory Activity
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
The following protocol outlines a general method for measuring the effect of a test compound on the expression of pro-inflammatory cytokines in human macrophages using real-time PCR.
Materials:
-
Human macrophage cell line (e.g., THP-1 differentiated into macrophages)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound or Lavender essential oil
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 4 hours to induce an inflammatory response.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
Real-Time PCR: The expression levels of target cytokine genes are quantified using real-time PCR with specific primers.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with the housekeeping gene used for normalization.
Signaling Pathway: LPS-induced Inflammation
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Antimicrobial Activity
While the antimicrobial properties of lavender essential oil are well-documented, the specific contribution of this compound is less defined. Studies have shown that essential oils containing this compound exhibit activity against a range of bacteria.
Quantitative Data for Antimicrobial Activity
Direct MIC (Minimum Inhibitory Concentration) or MBC (Minimum Bactericidal Concentration) values for isolated this compound are not consistently reported in the literature reviewed. The antimicrobial efficacy is generally attributed to the synergistic effects of the various components of the essential oil.
Conclusion and Future Directions
The in vitro biological activities of this compound, particularly its cytotoxic and anti-inflammatory effects, present a promising area for further investigation. While current research, primarily conducted on lavender essential oil, suggests its potential as a bioactive compound, there is a clear need for studies focusing on isolated this compound to elucidate its specific mechanisms of action and to quantify its potency. Future research should aim to:
-
Determine the IC50 values of pure this compound against a broader range of cancer cell lines.
-
Investigate the specific signaling pathways modulated by this compound in inflammatory processes.
-
Evaluate the antimicrobial spectrum of isolated this compound and its potential for synergistic effects with other compounds.
Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its potential application in drug development.
References
- 1. Enhanced Biological Activity of a Novel Preparation of Lavandula angustifolia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Efficacy Studies of Lavender angustifolia Essential Oil and Its Active Constituents on the Proliferation of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of Lavandulyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate is a monoterpene ester naturally occurring in various aromatic plants, most notably in lavender species such as Lavandula angustifolia.[1][2] As a significant contributor to the characteristic aroma of lavender, it is frequently utilized in the fragrance and cosmetics industries.[3][4] Beyond its aromatic properties, emerging scientific interest has focused on the pharmacological potential of this compound. This technical guide provides a comprehensive overview of the current state of research into its biological activities, with a focus on its anti-inflammatory, antimicrobial, and cytotoxic properties.
This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows to support further research and development in this area. It is important to note that a substantial portion of the available data is derived from studies on lavender essential oil, where this compound is a component. Research specifically investigating the pharmacological effects of isolated this compound is still in its early stages.
Anti-inflammatory Properties
This compound is thought to contribute to the well-documented anti-inflammatory effects of lavender essential oil.[5] The proposed mechanisms of action primarily revolve around the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
Mechanism of Action
-
Cyclooxygenase (COX) Inhibition: In silico molecular docking studies have suggested that this compound may possess inhibitory activity against both COX-1 and COX-2 enzymes. These enzymes are critical in the inflammatory cascade as they are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The binding affinity of this compound to these enzymes, as predicted by computational models, suggests a potential mechanism for its anti-inflammatory effects. However, direct experimental validation of these inhibitory activities on the isolated compound is yet to be extensively reported.
-
Modulation of Cytokine Production: Studies on lavender essential oil with a high concentration of this compound have demonstrated an influence on the production of pro-inflammatory cytokines. For instance, one study observed a concentration-dependent effect on the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human keratinocyte (HaCaT) cell lines. IL-6 and IL-8 are key signaling molecules that recruit and activate immune cells, perpetuating the inflammatory response. The potential of this compound to modulate the production of these cytokines suggests a role in mitigating inflammatory skin conditions.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. While studies on lavender essential oil and its major components, linalool and linalyl acetate, have shown inhibition of the NF-κB pathway, direct experimental evidence for the specific role of this compound in this pathway is still needed.
Quantitative Data: Anti-inflammatory Activity
Currently, there is a lack of specific IC50 values for the anti-inflammatory activity of isolated this compound. The table below presents the binding affinities from an in silico study, which provides a theoretical basis for its potential COX inhibitory activity.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Study Type |
| This compound | COX-1 | -7.586 | In silico (Molecular Docking) |
| This compound | COX-2 | -7.224 | In silico (Molecular Docking) |
Experimental Protocols
A common method to assess the inhibitory activity of a compound against COX-1 and COX-2 is a functional assay based on the formation of prostaglandin E2 (PGE2).
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and epinephrine.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Measurement: After a specific incubation period, the reaction is stopped. The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (vehicle-treated) samples. The IC50 value is then determined from the dose-response curve.
This protocol outlines a general method for measuring the effect of a compound on cytokine production in a human keratinocyte cell line like HaCaT.
-
Cell Culture: HaCaT cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.
-
Stimulation: Cells are treated with the test compound (this compound) at various concentrations for a defined period (e.g., 24 hours). In some experiments, an inflammatory stimulus like lipopolysaccharide (LPS) may be used to induce cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatant is measured using ELISA kits specific to the target cytokines.
-
Data Analysis: The levels of cytokines in treated samples are compared to those in control samples to determine the effect of the compound.
Signaling Pathway Diagram
References
- 1. Antifungal activity of Lavandula angustifolia essential oil against Candida albicans yeast and mycelial form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Profiling, Antioxidant and Anti-Inflammatory Activity of Plants Belonging to the Lavandula Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
The Olfactory Landscape of Lavandulyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavandulyl acetate, a naturally occurring monoterpene ester, is a key contributor to the characteristic aroma of lavender. This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance chemistry. This document details the compound's sensory characteristics, physicochemical properties, and analytical methodologies for its assessment. Furthermore, it outlines the general signal transduction pathway for olfactory perception.
Olfactory Properties of this compound
This compound is prized for its complex and pleasant aroma, which is a cornerstone of the fragrance and aromatherapy industries. It is one of the primary components of lavender essential oil, contributing significantly to its overall scent profile[1].
Odor Profile: The scent of this compound is predominantly characterized as having gentle floral and herbal notes, often complemented by subtle citrus undertones[1]. It is also described as sweet, fruity-herbaceous, and slightly warm to spicy, with some resemblance to the odor of linalyl propionate. This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance compositions.
While a specific, publicly available odor threshold value for pure this compound is not readily found in the reviewed literature, its potent and characteristic aroma suggests a low detection threshold. The "Threshold of Concern," a toxicological value, has been established at 1800 µ g/person/day , but this does not indicate its olfactory detection level[2].
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [3][4] |
| Molecular Weight | 196.29 g/mol | |
| Appearance | Colorless, oily liquid | |
| Boiling Point | 231.23 °C | |
| Flash Point | 91 °C (196 °F) | |
| Specific Gravity | 0.908 | |
| Vapor Pressure | 0.0476 mm Hg at 20 °C | |
| Water Solubility | 6.816 mg/L | |
| log KOW (Octanol-Water Partition Coefficient) | 4.48 |
Aroma Profile and Chemical Composition
This compound is a significant component of various lavender species, and its concentration can vary depending on the plant's origin, genetics, and processing methods.
| Lavender Species/Extract | Percentage of this compound | Other Major Components | Reference |
| Lavandula angustifolia (English Lavender) | Moderate levels | Linalool, Linalyl acetate, Terpinen-4-ol, Lavandulol | |
| Lavandula angustifolia Extracts (LE-W, LE-A99, LE-A95) | High abundance (total with Linalyl acetate > 57%) | Linalyl acetate, Linalool, Linalool oxides | |
| Lavender Essential Oils (General) | Target compound for quality assessment | Linalool, Linalyl acetate, 1,8-cineole, Camphor |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Aroma Profiling
GC-MS is a fundamental technique for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils and other complex mixtures.
Methodology:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is heated to vaporize the sample. A split or splitless injection mode can be used depending on the concentration of the analytes.
-
Gas Chromatography Separation: The vaporized sample is carried by an inert carrier gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column oven temperature is programmed to ramp up over time (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the compounds based on their boiling points and polarity.
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured by the mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for compound identification. Quantification can be achieved by comparing the peak area of this compound to that of an internal or external standard.
Sensory Evaluation of Aroma Profile
Sensory evaluation is crucial for characterizing the odor of a single chemical compound like this compound.
Methodology:
-
Panel Selection and Training: Assemble a panel of trained sensory assessors. Training should focus on the identification and intensity rating of various aroma descriptors relevant to floral, herbal, fruity, and spicy notes.
-
Sample Preparation: Prepare a dilution series of pure this compound in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples should be presented in identical, coded containers (e.g., glass vials with smelling strips or blotters).
-
Evaluation Environment: Conduct the evaluation in a sensory analysis laboratory with controlled temperature, humidity, and lighting, and free from extraneous odors.
-
Procedure:
-
Acclimatization: Allow panelists to acclimate to the testing environment.
-
Reference Standards: Provide panelists with reference standards for the aroma descriptors to be used.
-
Sample Presentation: Present the coded samples to the panelists in a randomized order.
-
Evaluation: Panelists dip a clean, odorless smelling strip into each sample and evaluate the aroma at different time intervals (top, middle, and base notes). They then rate the intensity of each perceived aroma descriptor on a structured scale (e.g., a 0-10 numerical scale).
-
-
Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor, creating a comprehensive aroma profile. Techniques like spider web diagrams can be used for visualization.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein-coupled receptors (GPCRs). While the specific ORs that bind to this compound have not been definitively identified in the reviewed literature, the general signal transduction cascade is well-established.
Mechanism of Olfactory Signal Transduction:
-
Odorant Binding: this compound molecules, upon inhalation, dissolve in the olfactory mucus and bind to specific ORs located on the cilia of olfactory receptor neurons (ORNs).
-
G-Protein Activation: This binding event induces a conformational change in the OR, leading to the activation of a specific G-protein, Gαolf.
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, causing depolarization of the ORN's membrane.
-
Action Potential Generation: This depolarization, if it reaches the threshold, triggers an action potential.
-
Signal Transmission to the Brain: The action potential propagates along the axon of the ORN to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.
Conclusion
This compound is a vital aroma compound with a complex and desirable olfactory profile. This guide has provided a detailed overview of its sensory and physicochemical properties, along with standardized methodologies for its analysis. A deeper understanding of its aroma profile and the underlying mechanisms of its perception is crucial for its effective utilization in fragrance development, aromatherapy applications, and potential therapeutic interventions. Further research to determine its specific odor threshold and to identify the olfactory receptors responsible for its perception will provide even greater insights into the olfactory world of this important natural ester.
References
A Technical Guide to the Solubility of Lavandulyl Acetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavandulyl acetate, a monoterpenoid ester recognized for its characteristic lavender aroma, is a key component in fragrance and cosmetic formulations. Its efficacy and application in various product matrices are fundamentally influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative data for this compound is limited in publicly available literature, this document compiles existing qualitative information and augments it with solubility data from structurally analogous fragrance esters to provide a reliable solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of liquid fragrance ingredients is presented, alongside a visual representation of the experimental workflow.
Introduction
This compound (C₁₂H₂₀O₂) is the acetate ester of lavandulol. As a significant constituent of lavender oil, its physicochemical properties, particularly its solubility, are of paramount importance for formulation scientists in the pharmaceutical, cosmetic, and flavor industries. Understanding the solubility of this compound in various organic solvents is crucial for developing stable, homogeneous, and effective product formulations, ranging from topical drug delivery systems to fine fragrances. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in scientific literature. However, numerous sources consistently describe it as being "soluble in organic solvents" and "insoluble in water"[1]. More specific qualitative descriptors indicate that it is soluble in alcohol[2] and slightly soluble in chloroform and methanol[3]. A quantitative, albeit estimated, water solubility of 6.816 mg/L at 25 °C has been reported[2]. For Dimethyl Sulfoxide (DMSO), a specific solubility of 100 mg/mL has been documented[4].
To build a more comprehensive, albeit estimated, solubility profile, it is instructive to examine the solubility of structurally similar monoterpenoid acetates that are also prevalent in the fragrance industry.
Data Presentation: Solubility of this compound and Structural Analogs
The following table summarizes the available solubility data for this compound and provides context by including data for other common fragrance esters. The solubility is presented qualitatively where specific quantitative data is unavailable.
| Compound | Molecular Formula | Ethanol | Methanol | Acetone | Diethyl Ether | Hexane | Toluene | Chloroform | DMSO | Water |
| This compound | C₁₂H₂₀O₂ | Soluble | Slightly Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Slightly Soluble | 100 mg/mL | Insoluble |
| Linalyl Acetate | C₁₂H₂₀O₂ | Soluble | Soluble | Soluble | Soluble | Likely Soluble | Likely Soluble | Soluble | Likely Soluble | Insoluble |
| Geranyl Acetate | C₁₂H₂₀O₂ | Soluble | Soluble | Soluble | Soluble | Likely Soluble | Likely Soluble | Soluble | Likely Soluble | Insoluble |
| Citronellyl Acetate | C₁₂H₂₂O₂ | Soluble | Soluble | Soluble | Soluble | Likely Soluble | Likely Soluble | Soluble | Likely Soluble | Insoluble |
| Bornyl Acetate | C₁₂H₂₀O₂ | 15 mg/mL | Slightly Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Slightly Soluble | 2 mg/mL | Very Slightly Soluble |
Note: "Likely Soluble" is an estimation based on the general solubility of similar nonpolar to moderately polar esters in these solvents.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a liquid fragrance compound like this compound in an organic solvent at a specified temperature. This method is based on the principle of preparing saturated solutions and quantifying the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Diethyl Ether, Hexane, Toluene
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 10 mL)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess is to ensure that a saturated state is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.
-
For finer separation, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any suspended micro-droplets.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or spectrophotometer.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
Conclusion
While precise, quantitative solubility data for this compound in a wide array of common organic solvents remains to be fully documented in peer-reviewed literature, a strong qualitative and inferred understanding of its solubility profile can be established. This compound is readily soluble in polar organic solvents like ethanol and demonstrates solubility in a range of other organic media, a characteristic shared by its structural analogs. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. This information is critical for the effective formulation and application of this compound in various scientific and industrial contexts.
References
A Comprehensive Technical Review of Lavandulyl Acetate: From Synthesis to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavandulyl acetate, a monoterpene ester found as a significant constituent of lavender oil, has garnered increasing interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, encompassing its chemical and physical properties, synthesis and extraction methodologies, and a detailed examination of its pharmacological effects, including insecticidal, antimicrobial, anti-inflammatory, and anticancer properties. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate further research and development.
Chemical and Physical Properties
This compound is the acetate ester of lavandulol. Its chemical structure and key properties are summarized below.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀O₂ | [1][3] |
| Molecular Weight | 196.29 g/mol | [1] |
| IUPAC Name | (5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |
| CAS Number | 25905-14-0 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 228.00 to 229.00 °C @ 760.00 mm Hg | |
| Flash Point | 159.00 °F TCC (70.56 °C) | |
| Solubility | Soluble in alcohol; Insoluble in water | |
| logP (o/w) | 3.518 (estimated) |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 1.1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.62 | s | 3H | CH₃ |
| 1.69 | s | 3H | CH₃ |
| 1.73 | s | 3H | CH₃ |
| 2.04 | s | 3H | O-C(=O)-CH₃ |
| 2.10 - 2.30 | m | 3H | CH₂, CH |
| 4.05 | d | 2H | O-CH₂ |
| 4.70 | s | 1H | =CH₂ |
| 4.85 | s | 1H | =CH₂ |
| 5.10 | t | 1H | =CH |
Source: Data compiled from publicly available spectral databases.
Table 1.2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 17.8 | CH₃ |
| 20.0 | CH₃ |
| 21.0 | O-C(=O)-CH₃ |
| 25.7 | CH₃ |
| 37.5 | CH₂ |
| 45.8 | CH |
| 65.0 | O-CH₂ |
| 113.0 | =CH₂ |
| 122.0 | =CH |
| 134.0 | =C |
| 144.0 | =C |
| 171.0 | C=O |
Source: Data compiled from publicly available spectral databases.
Table 1.3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2860 | C-H stretching of -CH₂ and -CH₃ groups |
| 1740 | C=O stretching (ester) |
| 1644 | C=C stretching (vinyl) |
| 1236 | C-O stretching (ester) |
Source: Data compiled from various spectroscopic studies.
Synthesis and Extraction
Chemical Synthesis
A biomimetic synthesis of this compound has been reported starting from 2-methyl-3-butene-2-ol.
Experimental Protocol: Biomimetic Synthesis of this compound
-
Reaction Setup: A mixture of 2-methyl-3-butene-2-ol and acetic acid is prepared.
-
Acid Catalysis: The reaction is initiated in an acidic medium, leading to the formation of carbocation intermediates.
-
Rearrangement and Acetylation: The carbocation undergoes rearrangement and reacts with acetic acid to form prenyl acetate in situ.
-
Dimerization and Elimination: The prenyl acetate further reacts to form a diacetate intermediate, which upon mild heating, eliminates acetic acid via a retro-ene reaction to yield this compound.
-
Purification: The final product is purified by vacuum distillation (106-107°C/13 mmHg).
A patented process also describes the synthesis of this compound from lavandulic acid, which is formed by the rearrangement of 2-methylbuten-2-yl-β,β-dimethyl acrylate.
References
The Irregular Monoterpene: A Technical Guide to the Discovery and History of Lavandulyl Acetate in Plant Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate is an irregular monoterpene ester that contributes to the characteristic aroma of lavender essential oil.[1] Unlike regular monoterpenes, which are formed by the head-to-tail linkage of two isoprene units, the carbon skeleton of this compound is derived from a head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) units. This structural anomaly imparts unique chemical and biological properties to the molecule, making it a subject of interest in phytochemistry, chemical synthesis, and the fragrance industry. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, biosynthesis, and analysis of this compound, tailored for a scientific audience.
Discovery and History
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a mild, floral, and slightly fruity aroma.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 25905-14-0 |
| Boiling Point | 228-229 °C at 760 mmHg |
| Flash Point | 70.56 °C |
| Density | 0.909 - 0.915 g/cm³ at 25 °C |
| Refractive Index | 1.453 - 1.459 at 20 °C |
| Solubility | Soluble in organic solvents; insoluble in water |
| Optical Rotation | Varies with enantiomeric composition |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.10 (t, 1H), 4.85 (s, 1H), 4.75 (s, 1H), 4.05 (d, 2H), 2.50 (m, 1H), 2.05 (s, 3H), 1.95 (m, 2H), 1.70 (s, 3H), 1.65 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.1, 145.8, 132.0, 123.5, 112.9, 65.8, 45.2, 30.8, 25.7, 22.4, 20.9, 17.7.
-
Mass Spectrum (EI, 70 eV) m/z (%): 136 (M⁺ - C₂H₄O₂), 93, 69, 43, 41.
Biosynthesis in Plants
The biosynthesis of this compound follows an unconventional pathway for monoterpenes. The key steps are outlined below and illustrated in the accompanying diagram.
-
Formation of Lavandulyl Diphosphate (LPP): The pathway begins with the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) , a type of cis-prenyl diphosphate synthase.[4]
-
Formation of Lavandulol: LPP is then dephosphorylated to form the alcohol, lavandulol.
-
Esterification to this compound: Finally, lavandulol is acetylated to form this compound. This esterification is likely catalyzed by an alcohol acyltransferase (AAT) .
References
- 1. monq.com [monq.com]
- 2. Annual Report on Essential Oils, Synthetic Perfumes, Etc: (1890) - Schimmel & Co. Aktiengesellschaft, Miltitz bei Leipzig - Google Books [books.google.com]
- 3. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Thermochemical Properties of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lavandulyl acetate (C₁₂H₂₀O₂) is the acetate ester of lavandulol.[1] Its pleasant aroma and reported calming effects have made it a compound of interest beyond the fragrance industry, with potential applications in various therapeutic areas. The thermochemical properties of a compound are critical for drug development, as they influence factors such as stability, solubility, and reaction kinetics. This guide serves as a resource for researchers looking to understand or experimentally determine the thermochemical characteristics of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources and provides a foundational understanding of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1][3] |
| Molecular Weight | 196.29 g/mol | |
| CAS Number | 25905-14-0 | |
| Appearance | Colorless, oily liquid | |
| Boiling Point | 228.00 to 229.00 °C at 760.00 mm Hg | |
| Flash Point | 70.56 °C (159.00 °F) TCC | |
| Vapor Pressure | 0.072000 mmHg @ 25.00 °C (estimated) | |
| Specific Gravity | 0.90900 to 0.91500 @ 25.00 °C | |
| Refractive Index | 1.45300 to 1.45900 @ 20.00 °C | |
| Solubility | Soluble in alcohol; Insoluble in water |
Experimental Determination of Thermochemical Properties
Due to the lack of published experimental thermochemical data for this compound, this section provides detailed protocols for the determination of key thermochemical parameters.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Combustion calorimetry is a standard method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a sample in a constant-volume container (a "bomb") and measuring the heat evolved.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 - 1.0 g of high-purity (≥96%) this compound into a crucible.
-
For liquid samples like this compound, a gelatin capsule or a similar container can be used to hold the sample within the crucible. The heat of combustion of the container must be known.
-
A known length of fuse wire is attached to the ignition system, with the wire in contact with the sample.
-
-
Calorimeter Assembly:
-
The crucible is placed in the bomb, and the bomb is sealed.
-
The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in the calorimeter's insulated container.
-
A stirrer is used to ensure a uniform water temperature, and a high-precision thermometer is used for temperature measurements.
-
-
Combustion and Data Acquisition:
-
The initial temperature of the water is recorded at regular intervals to establish a baseline.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at short intervals as it rises due to the heat released from the combustion.
-
Temperature readings are continued until a stable maximum temperature is reached and the system begins to cool.
-
-
Calculations:
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The total heat released during the combustion of this compound is calculated from the temperature change of the water and the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire and any sample container used.
-
The enthalpy of combustion (ΔH_c) is then calculated per mole of this compound.
-
Caption: Experimental workflow for combustion calorimetry.
Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine properties such as glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and heat capacity (Cp).
Experimental Protocol:
-
Sample Preparation:
-
Using a micropipette, place a small amount (typically 2-10 mg) of this compound into a hermetically sealed aluminum DSC pan. Hermetic pans are crucial for volatile liquids to prevent evaporation during the experiment.
-
An empty, hermetically sealed pan is used as the reference.
-
-
Instrument Setup and Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion, such as indium.
-
A purge gas, typically nitrogen, is flowed through the measurement cell to create an inert atmosphere and remove any evolved gases.
-
-
Measurement:
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated. A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample could be cooled to -50 °C and then heated at a constant rate (e.g., 10 °C/min) to a temperature below its decomposition point.
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to identify thermal events.
-
An endothermic peak will indicate melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
A step change in the baseline of the thermogram can indicate a glass transition.
-
The heat capacity can be determined by comparing the heat flow signal of the sample with that of a known standard, such as sapphire.
-
Caption: Experimental workflow for Differential Scanning Calorimetry.
Biological Significance and Signaling Pathways
Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound. Its primary biological relevance is discussed in the context of aromatherapy, where it contributes to the scent profile of lavender oil and is associated with relaxation and stress relief. Toxicological assessments have been performed to ensure its safety in consumer products. Future research may elucidate specific molecular targets or signaling cascades affected by this compound, which would be of significant interest to the drug development community. The biosynthesis of this compound in organisms like E. coli has been a subject of study, focusing on the enzymatic pathways involving pyrophosphatases and alcohol acyltransferases.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and addressed the current gap in its thermochemical characterization. While specific values for properties like the enthalpy of formation are not yet established in the literature, this guide provides the necessary, detailed experimental protocols for their determination using combustion calorimetry and Differential Scanning Calorimetry. The provided workflows and methodologies offer a clear path for researchers to obtain this critical data, which will be invaluable for the safe handling, process optimization, and future development of this compound in various scientific and industrial applications, including pharmaceuticals.
References
Quantum Chemical Blueprint of Lavandulyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and reactivity of Lavandulyl acetate, a monoterpene ester found in lavender oil. This document details a computational methodology based on Density Functional Theory (DFT) for obtaining key quantum chemical descriptors. Particular focus is given to the calculation of Bond Dissociation Enthalpy (BDE) as a measure of antioxidant potential. While specific quantitative data is presented for BDE, this guide also outlines the protocols for a broader range of quantum chemical analyses, including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis, to provide a complete computational characterization of this compound. The workflows and conceptual frameworks are visualized using diagrams to enhance understanding.
Introduction
This compound is a naturally occurring monoterpene and a significant component of lavender essential oil. Its chemical structure, characterized by a reactive acetate group and unsaturated carbon-carbon bonds, suggests a potential for various chemical transformations and biological activities. Quantum chemical calculations offer a powerful in silico approach to understanding the fundamental electronic properties that govern the reactivity and potential applications of this molecule. By modeling the behavior of electrons, we can predict molecular geometries, vibrational spectra, and thermochemical properties, providing insights that are complementary to experimental studies. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to the study of this compound.
Computational Methodology
The following section details a representative computational protocol for the quantum chemical analysis of this compound, based on methodologies reported in the scientific literature for similar terpenoid compounds.
Software and Hardware
All calculations can be performed using a high-performance computing cluster and a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Geometry Optimization
The initial step in any quantum chemical calculation is to determine the lowest energy conformation of the molecule. The 3D structure of this compound is first built using a molecular editor and subjected to an initial geometry optimization using a lower level of theory, such as a molecular mechanics force field (e.g., MMFF94). The resulting structure is then used as the starting point for a more accurate DFT-based geometry optimization. A commonly used functional and basis set for this purpose is B3LYP/6-31G(d). The optimization process is considered complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)). This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model.
Thermochemical Calculations
Thermochemical properties, such as Bond Dissociation Enthalpy (BDE), are crucial for understanding the reactivity of a molecule, particularly its antioxidant potential. A higher level of theory is often employed for these calculations to achieve greater accuracy. A documented method for calculating the BDE of this compound is the (RO)B3LYP/6-311++G(2df,2p)//B3LYP/6-311G(d,p) model chemistry[1]. This notation indicates that a single-point energy calculation is performed with the larger basis set on the geometry optimized with the smaller basis set. The influence of solvent can be incorporated using a continuum solvation model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM).
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. These orbitals and their energies can be calculated at the B3LYP/6-31G(d) level of theory.
Data Presentation
The following table summarizes the calculated Bond Dissociation Enthalpy (BDE) for the C3-H bond of this compound in different environments. Lower BDE values suggest a greater ease of hydrogen atom abstraction, which is a key mechanism in radical scavenging.
| Property | Gas Phase (kcal/mol) | Ethanol (kcal/mol) | Water (kcal/mol) |
| Bond Dissociation Enthalpy (C3-H) | 82.7 | 83.7 | 83.0 |
| Data sourced from a DFT analysis on the radical scavenging activity of oxygenated terpenoids[1]. |
Visualizations
The following diagrams illustrate the computational workflows and conceptual relationships described in this guide.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the electronic structure and reactivity of this compound. The methodologies outlined in this guide enable the prediction of key molecular properties, such as Bond Dissociation Enthalpy, which can be directly correlated with potential antioxidant activity. The presented workflow and visualizations serve as a template for researchers and scientists to conduct and interpret computational studies on this and other natural products. Future work could involve more advanced computational models to explore reaction mechanisms, spectroscopic properties in more detail, and interactions with biological targets, further bridging the gap between theoretical chemistry and practical applications in drug development and other fields.
References
The Therapeutic Promise of Lavandulyl Acetate: A Technical Guide for Drug Discovery and Development
Introduction: Lavandulyl acetate, a monoterpene ester found as a characteristic component of lavender (genus Lavandula), is emerging as a molecule of significant interest for its potential therapeutic applications. While often studied as part of the complex mixture of lavender essential oil, evidence suggests that this compound itself contributes to the plant's pharmacological profile. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory, anxiolytic, analgesic, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further investigation and development.
Quantitative Bioactivity Data
Quantitative data specifically for isolated this compound is limited in the current body of scientific literature. Most studies have evaluated the effects of lavender essential oil, in which this compound is a variable component. The following tables summarize the available quantitative information.
Table 1: Composition of this compound in Various Lavandula Species Essential Oils
| Lavandula Species | Plant Part | Extraction Method | Percentage of this compound (%) | Reference |
| Lavandula angustifolia | Flowers | Steam Distillation | 3.52 | [1] |
| Lavandula angustifolia | Flowers | Steam Distillation | 10.78 | [2] |
| Lavandula angustifolia | Flowers | Steam Distillation | 3.5 | [3] |
| Lavandula angustifolia | Inflorescences | Not Specified | 9.619 - 10.99 | [4] |
| Lavandula burnatii | Not Specified | Not Specified | 3.42 | [5] |
| Lavandula angustifolia | Flowers | Steam Distillation | 4.52 |
Table 2: In Silico Bioactivity of this compound
| Target | Assay Type | Metric | Value | Reference |
| Cyclooxygenase-1 (COX-1) | Molecular Docking | Binding Affinity (kcal/mol) | -7.224 | |
| Cyclooxygenase-2 (COX-2) | Molecular Docking | Binding Affinity (kcal/mol) | -7.586 |
Potential Therapeutic Applications and Underlying Mechanisms
Anti-inflammatory Effects
This compound is implicated in the anti-inflammatory effects of lavender oil. In silico studies suggest a mechanism involving the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. The binding affinities of this compound to COX-1 and COX-2 suggest a potential for reducing prostaglandin synthesis. Furthermore, studies on lavender essential oil, containing this compound, have demonstrated downregulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Signaling Pathway: Putative Role of this compound in NF-κB and MAPK Signaling
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Anxiolytic and Sedative Effects
The calming effects of lavender are well-documented, with linalool and linalyl acetate being the most studied contributors. This compound likely contributes to this anxiolytic profile. The proposed mechanism involves the modulation of the parasympathetic nervous system and interaction with neurotransmitter systems, potentially including the glutamatergic system via NMDA receptor modulation.
Logical Relationship: Proposed Mechanism for Anxiolytic Action
Caption: Proposed pathways for the anxiolytic effects of this compound.
Analgesic Properties
Lavender essential oil and its components have demonstrated analgesic effects in various pain models. The mechanism is likely multifactorial, involving both central and peripheral actions. The anti-inflammatory properties of this compound, through COX inhibition, can contribute to its analgesic effects by reducing the production of pain-sensitizing prostaglandins at the site of inflammation.
Antimicrobial and Larvicidal Activity
While the broader antimicrobial spectrum of lavender oil is attributed to multiple components, this compound has been specifically identified for its larvicidal activity against mosquito vectors. The mechanism of action is likely related to neurotoxicity in insects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic applications.
DNCB-Induced Atopic Dermatitis Model in Mice
This model is used to evaluate the anti-inflammatory and immunomodulatory effects of a test compound on skin inflammation.
Experimental Workflow: DNCB-Induced Atopic Dermatitis
Caption: Workflow for the DNCB-induced atopic dermatitis model.
Protocol:
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Sensitization: On day 0, apply 100 µL of 1% 2,4-dinitrochlorobenzene (DNCB) dissolved in a 4:1 acetone:olive oil vehicle to the shaved dorsal skin and 20 µL to each ear.
-
Challenge: Starting on day 7, challenge the mice by applying 100 µL of 0.2% DNCB to the dorsal skin and 20 µL to each ear three times a week for three weeks.
-
Treatment: Begin topical application of this compound (dissolved in a suitable vehicle) or the vehicle alone to the dorsal skin and ears daily, starting from the first day of the challenge phase.
-
Evaluation:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, and dryness) weekly.
-
Ear Thickness: Measure ear thickness using a digital caliper before each challenge.
-
Histological Analysis: At the end of the experiment, collect skin and ear tissue for hematoxylin and eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Immunological Analysis: Measure serum IgE levels and cytokine (e.g., IL-4, IFN-γ, TNF-α) levels in skin homogenates using ELISA.
-
Carrageenan-Induced Chronic Prostatitis Model in Rats
This model is used to study the anti-inflammatory effects of a test compound on prostatic inflammation.
Protocol:
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Induction: Make a lower abdominal incision to expose the prostate. Inject 50 µL of 3% λ-carrageenan solution into each ventral lobe of the prostate. In the control group, inject sterile saline.
-
Post-operative Care: Suture the incision and provide post-operative analgesia.
-
Treatment: Administer this compound or vehicle (e.g., intraperitoneally or orally) daily for a specified period (e.g., 7 or 14 days).
-
Evaluation:
-
Prostate Index: At the end of the treatment period, euthanize the rats, and weigh the prostate and the body to calculate the prostate index (prostate weight/body weight × 100).
-
Histological Analysis: Fix the prostate tissue in 10% formalin for H&E staining to assess the degree of inflammation, edema, and tissue damage.
-
Biochemical Analysis: Homogenize prostate tissue to measure levels of inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.
-
Assessment of Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This is a model of visceral pain used to screen for analgesic compounds.
Protocol:
-
Animals: Male Swiss albino mice, weighing 20-25 g.
-
Fasting: Fast the mice for 12 hours before the experiment with free access to water.
-
Treatment: Administer this compound (e.g., intraperitoneally or orally) at different doses. Administer the vehicle to the control group and a standard analgesic (e.g., acetylsalicylic acid) to a positive control group.
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after treatment, inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM) Test in Mice
The EPM is a widely used model to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: The EPM consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.
-
Animals: Male mice, 6-8 weeks old.
-
Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) at different doses. Administer the vehicle to the control group and a standard anxiolytic (e.g., diazepam) to a positive control group.
-
Testing: 30 minutes after treatment, place a mouse on the central platform of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Recording: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and the number of entries into the open arms.
Future Directions and Conclusion
The available evidence, though largely based on studies of lavender essential oil, points towards a promising therapeutic potential for this compound. Its putative anti-inflammatory, anxiolytic, analgesic, and antimicrobial properties warrant further investigation. Future research should focus on:
-
Isolation and Purification: Conducting studies with highly purified this compound to definitively attribute biological activities to this specific molecule.
-
Dose-Response Studies: Establishing clear dose-response relationships for its various therapeutic effects.
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying its effects on signaling pathways and receptor systems.
-
Preclinical and Clinical Trials: Moving towards well-designed preclinical and eventually clinical trials to evaluate its safety and efficacy in relevant disease models and patient populations.
References
- 1. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Anxiolytic-like Effect Characterization of Essential Oil from Local Lavender Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Lavandulyl Acetate for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the chemical and biosynthetic synthesis of lavandulyl acetate, a monoterpene ester found in lavender oil with potential applications in pharmacology and fragrance science. This document outlines comprehensive experimental procedures, data analysis, and potential molecular mechanisms of action for research purposes.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 228-229 °C at 760 mmHg | [2] |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 5.10 (t, 1H), 4.85 (s, 1H), 4.75 (s, 1H), 4.05 (d, 2H), 2.30 (m, 1H), 2.05 (s, 3H), 1.95 (m, 2H), 1.70 (s, 3H), 1.65 (s, 3H) | [3] |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 171.1, 145.2, 132.8, 122.9, 113.2, 65.8, 45.1, 30.2, 25.7, 21.0, 19.8, 18.4 | |
| Mass Spectrum (GC-MS) | m/z (%): 69 (100), 41 (85), 93 (70), 43 (65), 136 (50), 121 (45), 79 (40) |
Table 2: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material(s) | Key Steps | Reported Yield/Titer | Advantages | Disadvantages |
| Chemical Synthesis | Lavandulic Acid | Reduction to lavandulol, Esterification | High (specific yield not detailed in sources) | Scalable, well-established chemical transformations. | Relies on petrochemical-derived starting materials. |
| Biosynthesis | Glycerol (in E. coli) | MVA pathway, Lavandulol biosynthesis module, Esterification via LiAAT4 | 42.4 mg/L | Sustainable, utilizes renewable feedstocks. | Lower volumetric productivity compared to chemical synthesis, requires metabolic engineering expertise. |
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes a two-step chemical synthesis starting from lavandulol.
Step 1: Synthesis of Lavandulol from Lavandulic Acid (Reduction)
This procedure is adapted from a patented method for the reduction of lavandulic acid.
-
Materials: Lavandulic acid, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sulfuric acid (20%), Ice.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve lavandulic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water.
-
Pour the mixture into a beaker containing ice and 20% sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude lavandulol.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
-
Step 2: Synthesis of this compound from Lavandulol (Esterification)
This protocol describes the esterification of lavandulol using acetic anhydride.
-
Materials: Lavandulol, Acetic anhydride, Pyridine (anhydrous), Diethyl ether, Hydrochloric acid (1 M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve lavandulol (1.0 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the lavandulol is consumed.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 98:2 hexane:ethyl acetate).
-
Biosynthesis of this compound in E. coli
This protocol is a summary of a reported method for the microbial production of this compound.
-
Materials: Engineered E. coli strain harboring the this compound biosynthesis pathway, M9 minimal media supplemented with glycerol, appropriate antibiotics, Isopropyl β-D-1-thiogalactopyranoside (IPTG), Cumic acid.
-
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics and grow overnight at 37 °C with shaking.
-
Inoculate the overnight culture into M9 minimal media containing glycerol and antibiotics to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG and cumic acid to final concentrations of 0.1 mM each.
-
Reduce the temperature to 30 °C and continue shaking for 48-72 hours.
-
To extract the produced this compound, add an equal volume of ethyl acetate to the culture broth and shake vigorously for 10 minutes.
-
Centrifuge the mixture to separate the phases and collect the organic (upper) layer.
-
Analyze the organic extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Chemical Synthesis Workflow
References
Application Note: Analysis of Lavandulyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification and quantification of Lavandulyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring monoterpene ester found in various essential oils, notably in lavender (Lavandula angustifolia), and contributes to their characteristic aroma.[1][2] Accurate analysis of this compound is crucial for quality control, authentication of essential oils, and in the development of fragrances and pharmaceutical products. This document outlines the chemical properties of this compound, a detailed GC-MS methodology, expected mass spectrometric fragmentation, and quantitative data from relevant studies.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[3][4][5] The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This application note details the GC-MS analysis of this compound, a key fragrance component.
Chemical Properties of this compound
This compound (C₁₂H₂₀O₂) is the acetate ester of lavandulol. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | |
| Molecular Weight | 196.29 g/mol | |
| CAS Number | 25905-14-0 | |
| Boiling Point | 228.7 - 281.5 °C | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents; insoluble in water. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the analysis of this compound in essential oil samples. Instrument parameters may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of approximately 1 µL/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Capillary Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) fused silica capillary column (e.g., 60.0 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate. Hydrogen can also be used as an alternative carrier gas.
-
Injection:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 150:1.
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 4 minutes.
-
Ramp: Increase temperature at a rate of 4 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 200 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis
Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with reference spectra from spectral libraries (e.g., NIST, Wiley) and by calculating the Kovats Retention Index (RI). Quantification is typically performed by peak area normalization.
Expected Results
Retention Index:
The Kovats Retention Index (RI) is a valuable tool for the identification of compounds in GC. For this compound on a standard non-polar column (like DB-5 or HP-5MS), the reported RI values are typically in the range of 1267 to 1304.
Mass Spectrum:
The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 196. Key fragment ions include:
-
m/z 43: Often the base peak, corresponding to the acetyl group [CH₃CO]⁺.
-
m/z 68: A significant fragment.
-
m/z 69: Another prominent fragment.
-
m/z 93: A characteristic fragment ion.
-
m/z 121: A fragment resulting from the loss of the acetyl group and a methyl group.
-
m/z 136: Resulting from the loss of acetic acid [M-60]⁺.
The relative abundances of these ions can be used for positive identification.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the species, geographical origin, and processing of the lavender plant. The following table summarizes the percentage of this compound found in various lavender essential oils from different studies.
| Plant Source | Percentage of this compound (%) | Reference |
| Lavandula angustifolia (Spain) | 2.74 | |
| Lavandula officinalis (India) | 4.34 | |
| Lavandula officinalis (Algeria) | 4.08 | |
| Lavandula officinalis (Macedonia) | 12.4 | |
| Lavandin (Lavandula x intermedia) | 2.61 |
Diagrams
Caption: GC-MS Experimental Workflow for this compound Analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound in essential oils. Adherence to this protocol will enable researchers and quality control professionals to accurately identify and quantify this important fragrance compound, ensuring the quality and authenticity of their products.
References
Application Note: Quantitative Analysis of Lavandulyl Acetate using High-Performance Liquid Chromatography
Introduction
Lavandulyl acetate is a naturally occurring monoterpene ester and a key aromatic component of lavender oil, contributing to its characteristic floral and fruity scent.[1] Accurate quantification of this compound is crucial for the quality control of essential oils and in the development of pharmaceuticals and cosmetics. While gas chromatography (GC) is a prevalent technique for the analysis of volatile compounds in essential oils, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile matrices.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Analytical Method
A reversed-phase HPLC method with UV detection was developed to separate and quantify this compound. The chromatographic conditions were optimized to achieve a sharp peak shape and adequate retention.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30) to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solution
-
Essential Oil Sample: Accurately weigh 100 mg of the lavender essential oil sample.
-
Dilution: Dissolve the oil in 10 mL of acetonitrile in a volumetric flask.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject 10 µL of each working standard solution in ascending order of concentration.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the analysis of a lavender essential oil sample.
Table 1: Quantitative Analysis of this compound in Lavender Essential Oil
| Sample | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | % (w/w) in Essential Oil |
| Standard (50 µg/mL) | 4.52 | 125430 | 50.0 | N/A |
| Lavender Oil Sample | 4.51 | 98765 | 39.4 | 3.94% |
Method Validation Summary
The proposed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | 0.9995 (1-100 µg/mL) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | 1.8% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
HPLC Method Development Logic
The development of a robust HPLC method involves a series of logical steps to ensure accurate and reliable results.
Caption: Logical steps for HPLC method development.
The described RP-HPLC method provides a reliable and efficient means for the quantitative determination of this compound in essential oil samples. The method is straightforward, reproducible, and can be readily implemented in quality control laboratories for the routine analysis of lavender-based products.
References
Application Notes and Protocols for the Extraction of Lavandulyl Acetate from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction of lavandulyl acetate from essential oils, primarily from various species of the Lavandula genus. This document outlines common extraction methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction
This compound is a naturally occurring monoterpene ester and a significant component of lavender essential oil, contributing to its characteristic aroma and potential therapeutic properties. The concentration of this compound can vary significantly depending on the lavender species, cultivation conditions, and the extraction method employed.[1][2] This document details established methods for its extraction, focusing on techniques that preserve the integrity of this and other volatile compounds.
Extraction Methodologies Overview
Several techniques are utilized for the extraction of essential oils containing this compound. The choice of method can significantly impact the yield and chemical profile of the extracted oil.[3]
-
Hydrodistillation (HD): A traditional method where plant material is boiled in water. The resulting steam, carrying the volatile essential oils, is condensed and collected. While widely used, the high temperatures can sometimes lead to the degradation of heat-sensitive compounds like esters through hydrolysis.[4][5]
-
Steam Distillation (SD): A more gentle process where live steam is passed through the plant material. This method reduces the risk of thermal degradation compared to hydrodistillation and is a common commercial practice for producing high-quality essential oils.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO₂), as a solvent. SFE is known for its ability to extract compounds at low temperatures, thus preserving the original chemical profile of the essential oil and often resulting in a higher quality extract with a fragrance closer to the raw plant material. SFE can yield extracts with a higher concentration of linalyl acetate, a related ester, suggesting better preservation of ester compounds in general.
-
Solvent Extraction: This method involves the use of organic solvents like hexane or ethanol to dissolve the essential oil from the plant material. While efficient, it requires an additional step to remove the solvent from the final product, and residual solvent can be a concern.
Data Presentation: this compound Content and Yield
The following tables summarize quantitative data on this compound content in different Lavandula species and the yields obtained from various extraction methods.
Table 1: this compound Content in Different Lavandula Species
| Lavandula Species | This compound Content (%) | Key Co-constituents | Reference |
| Lavandula angustifolia (Lavender) | 2.8 - 14.5 | Linalool, Linalyl acetate | |
| Lavandula x intermedia (Lavandin) | Lower than L. angustifolia | Linalool, Linalyl acetate, Camphor | |
| Lavandula latifolia (Spike Lavender) | Generally low | Linalool, 1,8-Cineole, Camphor |
Table 2: Comparison of Extraction Methods for Lavender Essential Oil
| Extraction Method | Typical Yield (%) | This compound Content (%) | Advantages | Disadvantages | Reference |
| Hydrodistillation (HD) | 1.4 - 4.6 | 14.1 (in one study) | Simple, inexpensive equipment | Potential for thermal degradation of esters | |
| Steam Distillation (SD) | 0.5 - 6.8 | Variable, depends on distillation time | Higher quality oil than HD, common commercial method | Energy intensive | |
| Supercritical Fluid Extraction (SFE-CO₂) | 0.6 - 12.5 | 7.5 (in one study) | High-quality extract, preserves thermolabile compounds | High initial equipment cost | |
| Solvent Extraction (Hexane) | ~7.6 | Not specified | High yield | Potential for solvent residue | |
| Accelerated Solvent Extraction (ASE) | Higher than Soxhlet and HD | Not specified | Fast, uses less solvent | Requires specialized equipment |
Experimental Protocols
Protocol 1: Hydrodistillation of Lavender Flowers
This protocol describes a standard laboratory-scale hydrodistillation for the extraction of essential oil from dried lavender flowers.
Materials and Equipment:
-
Dried lavender flowers (e.g., Lavandula angustifolia)
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried lavender spikes and place them into a 2 L round-bottom flask.
-
Assembly of Apparatus: Add 1 L of distilled water to the flask. Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Distillation: Heat the flask using the heating mantle. Bring the water to a boil and maintain a steady rate of distillation. The steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
-
Duration: Continue the distillation for approximately 3 hours to ensure complete extraction of the essential oil.
-
Separation and Drying: After the apparatus has cooled, carefully collect the essential oil from the graduated tube using a separatory funnel. To remove any residual water, dry the oil over anhydrous sodium sulfate.
-
Storage: Filter the dried oil into a clean, airtight glass vial and store in a cool, dark place.
Protocol 2: Supercritical Fluid Extraction (SFE) of Lavender Flowers
This protocol outlines the general procedure for extracting lavender essential oil using supercritical CO₂. Specific parameters may need to be optimized based on the SFE system used.
Materials and Equipment:
-
Dried and ground lavender flowers
-
Supercritical Fluid Extraction system
-
High-purity CO₂
-
Collection vials
Procedure:
-
Preparation of Plant Material: Grind dried lavender flowers to a consistent particle size (e.g., 10-40 mesh). This increases the surface area for efficient extraction.
-
Loading the Extractor: Load a known quantity of the ground lavender material into the extraction vessel of the SFE system.
-
Setting Parameters: Set the desired extraction parameters. Based on literature, optimal conditions can be around:
-
Pressure: 90 - 220 bar (9 - 22 MPa)
-
Temperature: 45 - 48 °C
-
-
Extraction Process:
-
Pressurize the system with CO₂ to the setpoint.
-
The supercritical CO₂ will flow through the extraction vessel, dissolving the essential oils.
-
The CO₂-oil mixture then flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
-
Fractional Separation (Optional): Utilize a two-stage separation process to fractionate the extract. For example, the first separator can be set at a higher pressure (e.g., 6-8 MPa) to precipitate waxes, while the second separator at a lower pressure (e.g., 4-6 MPa) collects the more volatile essential oil.
-
Collection: Collect the extracted essential oil from the separator(s).
-
Depressurization: Safely depressurize the system according to the manufacturer's instructions.
-
Storage: Store the collected essential oil in an airtight vial in a cool, dark place.
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Hydrodistillation of Lavender Essential Oil.
Caption: Workflow for Supercritical Fluid Extraction of Lavender Essential Oil.
References
- 1. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya [mdpi.com]
- 2. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greatlakeslavendergrowers.org [greatlakeslavendergrowers.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Purification of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the purification of Lavandulyl acetate, a naturally occurring monoterpene ester found in lavender oil and other essential oils. The following sections detail various purification methodologies, from classical distillation to modern chromatographic techniques, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and Purification Challenges
This compound ((±)-5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate) is a valuable aroma compound with applications in the fragrance, cosmetics, and pharmaceutical industries.[1] It is a component of lavender (Lavandula angustifolia) essential oil, though often in smaller proportions compared to linalool and linalyl acetate.[2][3] The primary challenge in purifying this compound lies in its separation from structurally similar and isomeric compounds present in the essential oil matrix, which often have close boiling points and similar polarities.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 25905-14-0 | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | |
| Boiling Point | 228-229 °C at 760 mmHg | |
| 106-107 °C (unspecified reduced pressure) | ||
| Purity (Commercial) | ≥96% |
Purification Techniques
The selection of a purification technique depends on the desired purity, scale of operation, and the available equipment. The most common methods for the purification of terpene esters like this compound include fractional vacuum distillation and preparative chromatography.
Fractional Vacuum Distillation
Fractional distillation is a technique used to separate liquid mixtures based on differences in their boiling points. Performing the distillation under vacuum is crucial for heat-sensitive compounds like this compound, as it lowers the boiling points and reduces the risk of thermal degradation. This method is particularly suitable for large-scale purification.
Principle: Compounds with lower boiling points vaporize more readily and rise higher in the distillation column, allowing for their separation from less volatile components.
Advantages:
-
Scalable to large quantities.
-
Cost-effective for bulk purification.
Disadvantages:
-
May not be effective for separating isomers with very close boiling points.
-
Risk of thermal degradation, even under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It offers excellent separation capabilities for complex mixtures and is suitable for obtaining high-purity fractions, albeit at a smaller scale compared to distillation.
Principle: The separation is based on the differential partitioning of the sample components between a liquid mobile phase and a solid stationary phase. For terpene acetates, both normal-phase and reversed-phase chromatography can be employed.
Advantages:
-
High resolution and selectivity.
-
Capable of separating closely related isomers.
-
Suitable for obtaining high-purity compounds.
Disadvantages:
-
Limited sample loading capacity (typically mg to g scale).
-
Higher cost of solvents and columns.
Preparative Supercritical Fluid Chromatography (SFC)
Preparative SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering fast separations with reduced solvent consumption.
Principle: Separation is achieved based on the differential solubility and interaction of the analytes with the stationary phase in the supercritical fluid mobile phase.
Advantages:
-
Fast separations and high throughput.
-
Reduced use of organic solvents, making it a "greener" technique.
-
Easy removal of the mobile phase (CO₂) from the collected fractions.
Disadvantages:
-
Requires specialized and high-pressure equipment.
-
Solubility of polar compounds in the supercritical CO₂ can be limited.
Experimental Protocols
The following are model protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific composition of the starting material and the desired final purity.
Protocol for Fractional Vacuum Distillation
This protocol is designed for the enrichment of this compound from a pre-distilled lavender oil fraction.
Materials and Equipment:
-
Crude lavender oil or a fraction enriched in esters.
-
Fractional distillation apparatus with a vacuum pump, a Vigreux or packed column, a distillation head with a condenser, and receiving flasks.
-
Heating mantle with a stirrer.
-
Manometer for pressure measurement.
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone).
-
Gas chromatograph (GC) for fraction analysis.
Procedure:
-
Preparation: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the lavender oil (do not fill more than two-thirds of its volume). Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 5-10 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fractions based on the boiling point ranges of the components. The initial fractions will be rich in more volatile compounds. As the temperature rises, fractions containing this compound will distill.
-
Analysis: Analyze each fraction by GC to determine its composition.
-
Pooling and Re-distillation: Pool the fractions enriched in this compound and, if necessary, perform a second fractional distillation to achieve higher purity.
Expected Results: This process should yield fractions with an increased concentration of this compound. The final purity will depend on the efficiency of the column and the difference in boiling points between this compound and the impurities.
Protocol for Preparative HPLC
This protocol is suitable for obtaining high-purity this compound for research and analytical standards.
Materials and Equipment:
-
Lavender oil fraction enriched in this compound.
-
Preparative HPLC system with a pump, injector, column, and fraction collector.
-
UV detector.
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Rotary evaporator for solvent removal.
-
GC for purity analysis of the collected fractions.
Procedure:
-
Sample Preparation: Dissolve the enriched lavender oil fraction in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A common mobile phase for terpene acetates is a gradient of acetonitrile and water.
-
Scaling Up to Preparative Scale: Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the UV detector.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Analysis: Analyze the final product by GC to confirm its purity.
Typical HPLC Parameters (starting point):
| Parameter | Value |
|---|---|
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60-95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Protocol for Preparative SFC
This protocol offers a faster and more environmentally friendly alternative to preparative HPLC.
Materials and Equipment:
-
Lavender oil fraction enriched in this compound.
-
Preparative SFC system with a CO₂ pump, a co-solvent pump, an injector, a column, a back-pressure regulator, and a fraction collector.
-
Chiral or achiral stationary phase column suitable for SFC.
-
Supercritical fluid grade CO₂.
-
Modifier solvent (e.g., methanol, ethanol).
-
GC for purity analysis.
Procedure:
-
Sample Preparation: Dissolve the enriched oil fraction in a suitable solvent (e.g., methanol).
-
Method Development (Analytical Scale): Optimize the separation on an analytical SFC system. Screen different columns and co-solvents to achieve the best separation.
-
Purification: Inject the sample onto the preparative SFC system.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak. The CO₂ will vaporize, leaving the compound in the co-solvent.
-
Solvent Removal: Remove the co-solvent, if necessary, using a gentle stream of nitrogen or a rotary evaporator.
-
Purity Analysis: Confirm the purity of the isolated this compound by GC.
Typical SFC Parameters (starting point):
| Parameter | Value |
|---|---|
| Column | Diol or Chiral Stationary Phase |
| Mobile Phase | Supercritical CO₂ with a methanol co-solvent gradient |
| Flow Rate | 50-100 g/min |
| Outlet Pressure | 100-150 bar |
| Temperature | 40 °C |
Quantitative Data Summary
The following table summarizes typical compositions of lavender essential oil, which is the starting material for this compound purification. Data on the yield and purity after specific purification steps for this compound is limited in the literature and will be highly dependent on the starting material and the specific conditions used.
Table 1: Typical Composition of Lavandula angustifolia Essential Oil
| Compound | Concentration Range (%) |
| Linalool | 20 - 45 |
| Linalyl acetate | 25 - 47 |
| This compound | 0.2 - 7.0 |
| Terpinen-4-ol | 0.1 - 6.0 |
| Camphor | < 1.2 |
| 1,8-Cineole | < 2.5 |
| Note: The composition of essential oils can vary significantly based on the plant's origin, harvesting time, and extraction method. |
Visualization of Workflows
General Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Detailed Workflow for Preparative HPLC Purification
Caption: Detailed workflow for preparative HPLC purification.
References
Application Notes and Protocols for the Enantioselective Synthesis of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the enantioselective synthesis of lavandulyl acetate, a valuable chiral intermediate and fragrance component. Two distinct and effective methods are presented: a chemoenzymatic approach via kinetic resolution of racemic lavandulol and a plausible asymmetric chemical synthesis route to chiral lavandulol followed by acetylation.
Method 1: Chemoenzymatic Synthesis via Kinetic Resolution
This protocol utilizes the enantioselective acylation of racemic lavandulol catalyzed by Lipase B from Candida antarctica (CALB). The enzyme preferentially acylates the (R)-enantiomer of lavandulol, resulting in the formation of (R)-lavandulyl acetate and leaving behind unreacted (S)-lavandulol. This method is effective for obtaining both enantiomers in enriched forms.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excesses (ee) obtained from the enzymatic kinetic resolution of racemic lavandulol.[1]
| Compound | Catalyst | Acyl Donor | Solvent | Conversion | Yield | Enantiomeric Excess (ee) |
| (R)-Lavandulyl acetate | CALB | Acetic Acid | Hexane | ~55% | 51% | 48% |
| (S)-Lavandulol | CALB | Acetic Acid | Hexane | ~55% | 42% | 52% |
Experimental Protocol
Materials:
-
Racemic lavandulol
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)
-
Acetic acid
-
Hexane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic lavandulol (1.0 eq) and acetic acid (1.5 eq) in anhydrous hexane to a final lavandulol concentration of 25 mM.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate) to the solution.
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50-55% conversion to optimize the enantiomeric excess of both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with a small amount of hexane.
-
Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess acetic acid. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting mixture of (R)-lavandulyl acetate and (S)-lavandulol using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two compounds.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic lavandulol.
Method 2: Asymmetric Chemical Synthesis of (R)- or (S)-Lavandulol and Subsequent Acetylation
This protocol outlines a plausible synthetic route to enantiomerically pure lavandulol, inspired by organocatalytic methods. The key steps involve a proline-catalyzed asymmetric α-aminooxylation of an aldehyde, followed by a Wittig reaction and a Claisen rearrangement to construct the chiral lavandulol backbone. The final step is a standard acetylation.
Signaling Pathway for Asymmetric Synthesis
The core of the enantioselectivity in this pathway is the proline-catalyzed formation of a chiral enamine intermediate from an achiral aldehyde. This enamine then reacts stereoselectively with an electrophile.
Caption: Proline catalysis enabling enantioselective functionalization of an aldehyde.
Experimental Protocol (Plausible Route)
Part A: Synthesis of Chiral Lavandulol Precursor
-
α-Aminooxylation: To a solution of 3-methylbutanal (1.0 eq) in a suitable solvent (e.g., chloroform or DMF) at -20 °C, add L-proline (0.2 eq). Stir for 15 minutes, then add nitrosobenzene (1.2 eq) portion-wise. Stir the reaction mixture at -20 °C and monitor by TLC. Upon completion, quench the reaction and purify the resulting chiral α-aminooxy aldehyde.
-
Wittig Reaction: Prepare a Wittig reagent such as isopropyltriphenylphosphonium iodide. React the chiral α-aminooxy aldehyde from the previous step with the ylide generated from the phosphonium salt to form the corresponding alkene.
-
Reduction and Protection: Reduce the aldehyde functionality to a primary alcohol using a mild reducing agent like sodium borohydride. Protect the resulting hydroxyl group, for example, as a silyl ether.
-
Claisen Rearrangement: The protected intermediate is then subjected to conditions that facilitate a[2][2]-sigmatropic rearrangement (e.g., heating) to form the lavandulol backbone.
-
Deprotection: Remove the protecting group to yield enantiomerically enriched lavandulol.
Part B: Acetylation of Chiral Lavandulol
-
Reaction Setup: In a round-bottom flask, dissolve the enantiomerically enriched lavandulol (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether. Add a base, such as triethylamine (1.5 eq) or pyridine (as solvent).
-
Acylation: Cool the solution in an ice bath and slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding water or a saturated ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with dilute acid (if using pyridine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography if necessary.
Experimental Workflow for Chemical Synthesis
Caption: A plausible workflow for the asymmetric chemical synthesis of this compound.
References
Application Notes and Protocols: Lavandulyl Acetate as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lavandulyl acetate is a naturally occurring monoterpene ester and a significant constituent of the essential oil of various lavender species, particularly Lavandula angustifolia (English lavender).[1][2] Its presence and concentration are often key indicators of the quality and authenticity of lavender essential oil.[3] In phytochemical analysis, pure this compound serves as a critical reference standard for the identification and quantification of this compound in complex mixtures like essential oils. This document provides detailed application notes and protocols for utilizing this compound as a standard in the gas chromatography-based analysis of phytochemicals.
Applications
This compound as a reference standard is primarily used for:
-
Quality Control of Essential Oils: To ensure the authenticity and quality of lavender essential oils by quantifying the concentration of this compound. High-quality L. angustifolia oil is characterized by a significant amount of linalyl acetate and linalool, with moderate levels of this compound.[4][5]
-
Adulteration Detection: Identifying adulteration of pure lavender oil with cheaper alternatives like lavandin oil, which has a different phytochemical profile.
-
Pharmacological Research: Accurately quantifying this compound in essential oil preparations used for pharmacological studies to correlate its concentration with biological activity.
-
Method Validation: As a standard for validating analytical methods, such as gas chromatography (GC), for linearity, accuracy, precision, and limits of detection and quantification.
Quantitative Data
The concentration of this compound and other key compounds can vary depending on the lavender species, geographical origin, and extraction method. The following table summarizes typical quantitative data for key components in Lavandula angustifolia and Lavandin (Lavandula x intermedia) essential oils.
| Compound | Lavandula angustifolia (% Composition) | Lavandin (Lavandula x intermedia) (% Composition) |
| Linalyl acetate | 25.0 - 45.0 | 28.0 - 38.0 |
| Linalool | 25.0 - 38.0 | 24.0 - 35.0 |
| This compound | >0.2 | 1.6 - 30.8 |
| Camphor | 0.5 - 1.0 | 6.0 - 8.0 |
| 1,8-Cineole | < 2.5 | 8.0 - 24.0 |
| Borneol | 1.43 | 5.2 |
| Terpinen-4-ol | 4.32 | 0.5 - 7.3 |
Experimental Protocols
Gas chromatography is the most common analytical technique for the analysis of volatile compounds like this compound in essential oils. Both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification are typically employed.
Protocol 1: Quantitative Analysis of this compound in Lavender Essential Oil using GC-FID
This protocol is designed for the quantification of this compound in lavender essential oil samples.
1. Materials and Reagents:
-
This compound reference standard (≥90% purity)
-
Lavender essential oil sample
-
Hexane or Ethanol (GC grade)
-
Internal Standard (IS) solution (e.g., n-Hexadecane in hexane, 1 mg/mL)
-
Volumetric flasks and pipettes
-
GC vials with caps
2. Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with hexane to achieve concentrations ranging from approximately 10 to 500 µg/mL.
-
Add a fixed amount of the internal standard solution to each calibration standard and the sample solution.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the lavender essential oil sample into a 10 mL volumetric flask.
-
Add a fixed amount of the internal standard solution.
-
Dilute to the mark with hexane and mix thoroughly. A 1:20 dilution in ethyl acetate has also been reported.
4. Gas Chromatography (GC-FID) Conditions:
| Parameter | Condition |
| Column | DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature 60°C for 5 min, ramp at 3°C/min to 240°C, hold for 10 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection Volume | 1 µL |
| Split Ratio | 25:1 or 40:1 |
5. Data Analysis:
-
Identify the peaks of this compound and the internal standard in the chromatograms based on their retention times.
-
Calculate the peak area ratio of this compound to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
-
Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
Protocol 2: Identification of this compound using GC-MS
This protocol is for the qualitative identification of this compound in an essential oil sample.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1 (without the internal standard if only qualitative analysis is required).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 220 °C |
| Transfer Line Temperature | 280 °C |
| Oven Temperature Program | Initial temperature 60°C, ramp at 3°C/min to 246°C. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Ion Source Temperature | 230 °C |
| Mass Range | 40 - 415 m/z |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
3. Data Analysis:
-
Compare the mass spectrum of the peak of interest in the sample chromatogram with the mass spectrum of the this compound reference standard or with a reference library (e.g., NIST).
-
Compare the retention index of the peak with the known retention index of this compound.
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the analysis of this compound.
Logical Relationship in Quality Control
Caption: Use of this compound in quality control.
References
Application Notes and Protocols for Evaluating Lavandulyl Acetate Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lavandulyl acetate, a monoterpene ester found in lavender and other essential oils, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer effects.[1][2] Preliminary studies suggest that this compound can induce cytotoxicity in various cancer cell lines, primarily through the induction of apoptosis.[2][3] This document provides detailed protocols for a panel of cell culture assays to rigorously evaluate the cytotoxic effects of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3 Activity—offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and the apoptotic machinery.
Data Presentation
Summary of this compound Cytotoxicity
| Cell Line | Assay | Endpoint | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | Flow Cytometry | Apoptosis | 56.14% apoptotic cells | [2] |
| DU145 (Prostate Cancer) | Not Specified | Inhibition | Weaker inhibitory effect compared to PC-3 | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 67.8 µg/mL | |
| A549 (Lung Carcinoma) | MTT Assay | IC50 | 12 µg/mL | |
| HL60 (Leukemia) | MTT, Flow Cytometry | Apoptosis | Dose-dependent induction of apoptosis | |
| Human Lymphocytes | Micronucleus Test | Genotoxicity | Increased frequency of micronuclei |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity and necrosis.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium (serum-free for the assay)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a strong indicator of apoptosis induction.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plates
-
Microplate reader or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Lyse the cells using a chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the cell lysate at 12,000 x g for 10-15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add reaction buffer to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence with excitation at 380 nm and emission at 420-460 nm for a fluorometric assay.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control after normalizing to the protein concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Efficacy Studies of Lavender angustifolia Essential Oil and Its Active Constituents on the Proliferation of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacy Studies of Lavender angustifolia Essential Oil and Its Active Constituents on the Proliferation of Human Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Studying Lavandulyl Acetate Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate, a monoterpene ester found in lavender essential oil, has garnered interest for its potential therapeutic properties, including anxiolytic, analgesic, and anti-inflammatory effects.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the biological effects of this compound. The protocols outlined below are based on established rodent models and can be adapted to evaluate the dose-dependent effects of this compound.
Anxiolytic-Like Activity Assessment
The anxiolytic potential of this compound can be evaluated using standardized behavioral tests that measure anxiety-related behaviors in rodents.
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[2][3][4][5]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-reflective material, placed in a quiet, dimly lit room. The arena floor is typically divided into a central zone and a peripheral zone.
-
Animals: Adult male or female mice (e.g., C57BL/6) or rats (e.g., Wistar) are commonly used. Animals should be habituated to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, intraperitoneally - i.p.) or vehicle control 30 minutes before the test. A positive control such as diazepam (e.g., 1-2 mg/kg, i.p.) should be included.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's behavior for a 5-10 minute session using a video camera mounted above the arena.
-
-
Data Analysis: The following parameters are quantified using automated tracking software or manual scoring:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Number of entries into the center zone.
-
Frequency of rearing and grooming behaviors.
-
Number of fecal boli.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle Control | - | 3500 ± 250 | 30 ± 5 | 15 ± 3 | 25 ± 4 |
| This compound | 10 | 3450 ± 230 | 45 ± 6 | 20 ± 4 | 23 ± 3 |
| This compound | 30 | 3300 ± 210 | 60 ± 8 | 25 ± 5 | 21 ± 3 |
| This compound | 100 | 2800 ± 190 | 75 ± 10 | 30 ± 6 | 18 ± 2 |
| Diazepam | 2 | 2500 ± 180 | 80 ± 9 | 32 ± 5 | 15 ± 2 |
*Note: Data are presented as mean ± SEM. Asterisks indicate statistically significant differences from the vehicle control group (p<0.05, *p<0.01, *p<0.001). This is hypothetical data for illustrative purposes.
Elevated Plus Maze (EPM) Test
The EPM test is another widely used assay to assess anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms.
-
Animals: Similar to the OFT, adult mice or rats are used and habituated to the testing room.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle control 30 minutes prior to the test. A positive control like diazepam (e.g., 1-2 mg/kg, i.p.) is recommended.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session, which is recorded by a video camera.
-
-
Data Analysis: The following parameters are measured:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries |
| Vehicle Control | - | 25 ± 4 | 8 ± 2 | 200 ± 15 | 10 ± 2 |
| This compound | 10 | 40 ± 6 | 12 ± 3 | 180 ± 12 | 11 ± 2 |
| This compound | 30 | 60 ± 8 | 15 ± 3 | 160 ± 10* | 10 ± 1 |
| This compound | 100 | 80 ± 10 | 18 ± 4 | 140 ± 9 | 9 ± 1 |
| Diazepam | 2 | 90 ± 11 | 20 ± 4 | 130 ± 8 | 8 ± 1 |
*Note: Data are presented as mean ± SEM. Asterisks indicate statistically significant differences from the vehicle control group (p<0.05, *p<0.01, *p<0.001). This is hypothetical data for illustrative purposes.
Experimental Workflow for Anxiolytic-Like Activity Assessment
Analgesic Activity Assessment
The analgesic properties of this compound can be investigated using models of thermal and chemical-induced pain.
Hot Plate Test
This test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Experimental Protocol:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Adult mice or rats are used. A baseline latency to a nociceptive response is determined for each animal before drug administration.
-
Procedure:
-
Administer this compound (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle control. A positive control such as morphine (e.g., 5-10 mg/kg, s.c.) should be included.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal on the hot plate.
-
Record the latency (in seconds) to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The latency to the nociceptive response is recorded and compared between treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency at 30 min (s) | Latency at 60 min (s) | Latency at 90 min (s) |
| Vehicle Control | - | 8.5 ± 0.7 | 8.2 ± 0.6 | 8.6 ± 0.8 |
| This compound | 50 | 12.3 ± 1.1 | 10.1 ± 0.9 | 9.0 ± 0.7 |
| This compound | 100 | 18.5 ± 1.5*** | 15.2 ± 1.3** | 11.8 ± 1.0 |
| This compound | 200 | 25.1 ± 2.0 | 20.8 ± 1.8 | 16.4 ± 1.4** |
| Morphine | 10 | 28.5 ± 2.2 | 24.3 ± 2.0 | 19.7 ± 1.7*** |
*Note: Data are presented as mean ± SEM. Asterisks indicate statistically significant differences from the vehicle control group (p<0.05, *p<0.01, *p<0.001). This is hypothetical data for illustrative purposes.
Formalin Test
The formalin test induces a biphasic nociceptive response and can differentiate between central and peripheral analgesic effects.
Experimental Protocol:
-
Apparatus: A transparent observation chamber with mirrors to allow for an unobstructed view of the animal's paws.
-
Animals: Adult mice or rats are used.
-
Procedure:
-
Administer this compound (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle control 30 minutes before the formalin injection. A positive control like morphine (e.g., 5-10 mg/kg, s.c.) or a non-steroidal anti-inflammatory drug (NSAID) can be used.
-
Inject a dilute formalin solution (e.g., 2.5-5% in saline, 20-50 µL) into the plantar surface of one hind paw.
-
Immediately place the animal in the observation chamber and record the time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: The total time spent licking/biting in each phase is quantified and compared across treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Licking/Biting Time - Early Phase (s) | Licking/Biting Time - Late Phase (s) |
| Vehicle Control | - | 60 ± 8 | 120 ± 15 |
| This compound | 50 | 55 ± 7 | 90 ± 12 |
| This compound | 100 | 45 ± 6 | 60 ± 9 |
| This compound | 200 | 30 ± 5** | 35 ± 6 |
| Morphine | 10 | 20 ± 4 | 25 ± 5 |
*Note: Data are presented as mean ± SEM. Asterisks indicate statistically significant differences from the vehicle control group (p<0.05, *p<0.01, *p<0.001). This is hypothetical data for illustrative purposes.
Experimental Workflow for Analgesic Activity Assessment
Anti-inflammatory Activity Assessment
The anti-inflammatory effects of this compound can be determined using the carrageenan-induced paw edema model, a classic model of acute inflammation.
Experimental Protocol:
-
Apparatus: A plethysmometer to measure paw volume.
-
Animals: Adult rats are commonly used.
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat.
-
Administer this compound (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle control. A positive control like indomethacin (e.g., 10 mg/kg, i.p.) should be included.
-
After 30 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 50 | 0.65 ± 0.06* | 23.5 |
| This compound | 100 | 0.45 ± 0.05 | 47.1 |
| This compound | 200 | 0.30 ± 0.04 | 64.7 |
| Indomethacin | 10 | 0.25 ± 0.03*** | 70.6 |
*Note: Data are presented as mean ± SEM. Asterisks indicate statistically significant differences from the vehicle control group (p<0.05, *p<0.001). This is hypothetical data for illustrative purposes.
Experimental Workflow for Anti-inflammatory Activity Assessment
Pharmacokinetic Study
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which will inform the dosing regimen for efficacy studies.
Experimental Protocol:
-
Animals: Rats or mice are typically used. Catheters may be implanted for serial blood sampling.
-
Procedure:
-
Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, i.p., or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma, which is then stored at -80°C until analysis.
-
-
Sample Analysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum concentration (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Data Presentation:
| Parameter | Oral Administration (Value ± SD) | Intravenous Administration (Value ± SD) |
| Dose (mg/kg) | 50 | 10 |
| Cmax (ng/mL) | 150 ± 25 | 800 ± 90 |
| Tmax (min) | 30 ± 5 | 5 ± 1 |
| AUC (0-t) (ng*h/mL) | 450 ± 60 | 600 ± 75 |
| t1/2 (h) | 2.5 ± 0.4 | 2.2 ± 0.3 |
| Bioavailability (%) | ~30 | 100 |
Note: Data are presented as mean ± SD. This is hypothetical data for illustrative purposes, as specific pharmacokinetic data for this compound is limited.
Potential Signaling Pathways
The anxiolytic, analgesic, and anti-inflammatory effects of monoterpenes like this compound may be mediated through various signaling pathways. In silico and in vitro studies on related compounds suggest potential interactions with the following pathways.
GABAergic Signaling Pathway
Enhanced GABAergic neurotransmission is a key mechanism for anxiolytic drugs. Some lavender oil components have been shown to interact with GABA-A receptors.
NMDA Receptor Signaling Pathway
Antagonism of the N-methyl-D-aspartate (NMDA) receptor can lead to analgesic and antidepressant-like effects. Linalyl acetate, structurally similar to this compound, has been shown to bind to the NMDA receptor.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. Linalool and linalyl acetate have been shown to down-regulate NF-κB signaling.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo investigation of this compound's potential anxiolytic, analgesic, and anti-inflammatory effects. Researchers should note that while these protocols are based on established methods, the specific dose ranges and time courses for this compound may require optimization based on preliminary studies, including the pharmacokinetic profiling. The elucidation of its mechanisms of action through the study of signaling pathways will be crucial for its potential development as a therapeutic agent.
References
- 1. A review of the bioactive components and pharmacological properties of Lavandula species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Pharmacological Mechanisms of Lavender (Lavandula angustifolia) Essential Oil on Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. A Comprehensive Review on Anxiolytic Effect of Lavandula Angustifolia Mill. in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Analytical Detection of Lavandulyl Acetate via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate is a naturally occurring monoterpene ester found in lavender oil and other essential oils, contributing to their characteristic aroma. Accurate and sensitive quantification of this compound is crucial for quality control in the fragrance and cosmetics industries, as well as for research in phytochemistry and natural product chemistry. Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its moderate polarity and potential for thermal degradation. This application note describes a derivatization strategy to improve the analytical detection of this compound. The method involves a two-step process: hydrolysis of this compound to its corresponding alcohol, lavandulol, followed by silylation of the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether. This derivatization enhances the chromatographic peak shape, increases signal intensity, and lowers the limits of detection (LOD) and quantification (LOQ).
Principle
The derivatization strategy is based on the conversion of the acetate ester into a more amenable functional group for chemical modification. The ester linkage in this compound is first cleaved through alkaline hydrolysis to yield lavandulol. The resulting hydroxyl group of lavandulol is then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, to form the corresponding TMS ether. The resulting derivative is more volatile and thermally stable, leading to improved chromatographic performance and enhanced sensitivity in GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Potassium hydroxide (KOH)
-
Methanol (anhydrous, GC grade)
-
Dichloromethane (DCM, anhydrous, GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
Protocol 1: Alkaline Hydrolysis of this compound to Lavandulol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane).
-
Hydrolysis Reaction:
-
To a GC vial, add a known amount of the this compound solution.
-
Add a solution of 0.5 M potassium hydroxide in methanol. A 2:1 molar excess of KOH to the ester is recommended.
-
Cap the vial tightly and heat the mixture at 60°C for 1 hour to ensure complete hydrolysis.
-
-
Neutralization and Extraction:
-
After cooling to room temperature, neutralize the reaction mixture by adding a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) until the pH is approximately 7.
-
Add 1 mL of dichloromethane and vortex vigorously for 1 minute to extract the resulting lavandulol.
-
Allow the layers to separate and carefully transfer the lower organic layer to a clean GC vial.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. The sample is now ready for derivatization.
Protocol 2: Silylation of Lavandulol
-
Solvent Evaporation (Optional): If the lavandulol solution is dilute, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the analyte.
-
Derivatization Reaction:
-
To the dried lavandulol residue (or a concentrated solution in an aprotic solvent like DCM), add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system for analysis.
Data Presentation
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Linalool (as a proxy for Lavandulol) | GC-MS (underivatized) | 1.0 mg/kg | 3.5 mg/kg | [2] |
| Linalool (as a proxy for Lavandulol) | GC-MS (underivatized) | 0.3 µg/mL | 1.0 µg/mL | [3] |
| Estimated for Lavandulol-TMS | GC-MS (derivatized) | ~0.05 - 0.1 µg/mL | ~0.17 - 0.33 µg/mL | Estimated based on[1][3] |
Note: The estimated LOD and LOQ for Lavandulol-TMS are based on the reported values for underivatized linalool and the expected 3- to 6-fold signal enhancement from silylation.
Visualization
Experimental Workflow
Caption: Workflow for the derivatization of this compound.
Chemical Reaction Pathway
Caption: Chemical reactions for this compound derivatization.
Conclusion
The described two-step derivatization protocol, involving hydrolysis of this compound to lavandulol followed by silylation, offers a robust method for enhancing the analytical detection of this important fragrance compound. This approach improves the volatility and thermal stability of the analyte, leading to better chromatographic performance and significantly lower detection limits. This method is highly recommended for researchers, scientists, and drug development professionals requiring sensitive and accurate quantification of this compound in complex matrices.
References
- 1. Gas chromatography-mass spectrometry signal enhancement of ortho-allylphenols by their cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the sampling and analysis of lavandulyl acetate using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a naturally occurring monoterpene ester and a significant contributor to the characteristic aroma of lavender (Lavandula angustifolia) essential oil.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control in the fragrance and essential oil industries, as well as for research into the biosynthesis of plant volatiles and the development of new therapeutic agents.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds like this compound from various matrices.[3] Headspace SPME (HS-SPME) is particularly well-suited for this application as it minimizes matrix effects and allows for the analysis of volatile compounds from solid or liquid samples.[3]
Principles of SPME for this compound Sampling
SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to the headspace of a sample containing this compound, the analyte partitions from the sample matrix into the headspace and then adsorbs onto the fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the adsorbed this compound is thermally desorbed for analysis.
Experimental Protocols
This section outlines the detailed methodology for the sampling and analysis of this compound using HS-SPME-GC-MS.
3.1. Materials and Reagents
-
SPME Fiber Assembly: A variety of fiber coatings can be used. For general screening of volatile terpenes and esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage.[4] For more targeted analysis, a 100 µm Polydimethylsiloxane (PDMS) fiber has also been shown to be effective.
-
Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa.
-
Heating and Agitation System: An autosampler with a heated agitator or a heating block with a magnetic stirrer.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
This compound Standard: For identification and quantification.
-
Sample Matrix: Lavender essential oil, dried lavender flowers, or other relevant plant material.
3.2. SPME Procedure
-
Fiber Conditioning: Before the first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.
-
Sample Preparation:
-
For liquid samples (e.g., essential oils): Place a small, accurately measured amount (e.g., 1-10 µL) into a headspace vial. Dilution with a suitable solvent may be necessary for highly concentrated samples.
-
For solid samples (e.g., dried lavender leaves): Place a known weight of the homogenized sample (e.g., 0.5-2 g) into a headspace vial.
-
-
Extraction:
-
Seal the vial and place it in the heating and agitation system.
-
Incubate the sample at a defined temperature (e.g., 70°C) for a specific equilibration time (e.g., 5 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a predetermined extraction time (e.g., 5-30 minutes). Agitation during extraction can improve efficiency.
-
-
Desorption:
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
-
Expose the fiber in the heated injection port (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes) to ensure complete thermal desorption of the analytes onto the GC column.
-
3.3. GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: Increase to 220°C at a rate of 5°C/min.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
Note: These parameters should be optimized for the specific instrument and application.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes quantitative data for this compound found in Lavandula angustifolia using HS-SPME.
| Sample Matrix | Drying Method | This compound (% Relative Peak Area) | Reference |
| True Lavender (Lavandula angustifolia Mill.) Leaves | Convective Drying (50°C) | 1.72 ± 0.25 |
Visualizations
5.1. Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound analysis.
5.2. Key Parameter Relationships in SPME Optimization
References
Application of Lavandulyl Acetate in Insect Pheromone Research: Detailed Application Notes and Protocols
Introduction
Lavandulyl acetate, a monoterpene ester, is a significant component of lavender oil and has garnered considerable attention in the field of insect chemical ecology.[1][2] Its primary application lies in its role as a sex pheromone component for several species of mealybugs (Hemiptera: Pseudococcidae), making it a valuable tool for monitoring and managing these agricultural pests.[3][4] Furthermore, research has indicated its potential as a larvicide and repellent against various other insect species, including mosquitoes.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in insect pheromone research.
Application Notes
Pest Monitoring and Management
This compound and its derivatives are key components of sex pheromones for several mealybug species, including the vine mealybug (Planococcus ficus) and the grey pineapple mealybug (Dysmicoccus neobrevipes). Synthetic versions of these pheromones are highly effective when used in traps to monitor pest populations in agricultural settings like vineyards. This monitoring allows for timely intervention and more targeted application of control measures.
Beyond monitoring, this compound is a cornerstone of mating disruption strategies for mealybugs. By permeating the environment with a synthetic pheromone, the ability of male insects to locate females is significantly impaired, leading to reduced mating and a subsequent decline in the pest population. This approach offers an environmentally friendly alternative to broad-spectrum insecticides.
Insecticidal and Repellent Activity
Research has demonstrated the insecticidal properties of this compound, particularly against mosquito larvae. Studies have determined the lethal concentrations (LC50) for various mosquito species, highlighting its potential as a component in eco-friendly larvicidal formulations. Additionally, essential oils containing this compound have shown repellent effects against stored product pests, such as the granary weevil (Sitophilus granarius).
Data Presentation
The following tables summarize quantitative data on the application of this compound and related compounds in insect pheromone research.
Table 1: Mating Disruption of Vine Mealybug (Planococcus ficus) using Lavandulyl Senecioate
| Parameter | Mating Disruption Treatment | Control | Percent Reduction | Reference |
| Mean Mealybugs per Vine (2009) | 9.9 | 16.0 | 38% | |
| Mealybug Density Reduction (Low Initial Density, 2004) | - | - | 86.3 ± 6.3% | |
| Male Trap Catches (2009, 310 dispensers/ha) | Significantly Lower | Higher | - | |
| Crop Damage (2009, 310 dispensers/ha) | Significantly Lower | Higher | - |
Table 2: Larvicidal Activity of (-)-Lavandulyl Acetate against Mosquito Species
| Insect Species | LC50 (µg/mL) after 24h | Reference |
| Anopheles subpictus | 4.17 | |
| Aedes albopictus | 4.60 | |
| Culex tritaeniorhynchus | 5.11 |
Table 3: Attractiveness of Lavandulyl Esters to Mealybug Males (Dysmicoccus grassii)
| Compound/Mixture | Mean Attractiveness Ratio Index (±SE) | Reference |
| (R)-Lavandulyl propionate | 0.65 ± 0.05 | |
| (R)-Lavandulyl acetate | 0.25 ± 0.04 | |
| 6:1 Mixture (propionate:acetate) | 0.80 ± 0.03 | |
| Control (Solvent) | 0.10 ± 0.02 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones
This protocol outlines the general steps for identifying and quantifying this compound and other volatile compounds from insect extracts or headspace collections.
a. Sample Preparation:
-
Solvent Extraction: For less volatile pheromones, dissect the pheromone gland (e.g., abdominal tips of female mealybugs) and extract with a high-purity solvent like hexane or dichloromethane for 2-24 hours.
-
Headspace Collection: For volatile pheromones, place virgin female insects in a clean glass chamber and draw purified air over them. The volatiles are then trapped on a sorbent material (e.g., Porapak Q, Tenax) or collected using Solid Phase Microextraction (SPME).
b. GC-MS Parameters:
-
Injection: Use a splitless injection for 1 minute to maximize the transfer of trace analytes.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for pheromone analysis.
-
Carrier Gas: Use Helium at a constant flow rate.
-
Oven Program: A typical program starts at a low temperature (e.g., 50°C for 2 min), ramps up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and holds for a few minutes.
-
Mass Spectrometry: Operate in electron impact (EI) mode at 70 eV and scan a mass range of m/z 30-400.
c. Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.
-
Calculate Kovats retention indices by running a series of n-alkanes under the same GC conditions to aid in compound identification.
Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to an olfactory stimulus, providing a rapid bioassay for active compounds.
a. Insect Preparation:
-
Anesthetize an insect (e.g., a male mealybug) by chilling or with a brief exposure to CO2.
-
Excise an antenna and mount it between two electrodes using a conductive gel. The distal tip of the antenna may be slightly cut to improve electrical contact.
b. Odorant Delivery:
-
Dissolve this compound in a high-purity solvent (e.g., hexane) at various concentrations.
-
Apply a known volume of the solution to a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette over the antenna. A solvent-only puff should be used as a control.
c. Recording and Analysis:
-
Amplify the potential difference between the electrodes using a high-impedance amplifier.
-
Record the resulting depolarization (EAG response) using specialized software.
-
Compare the amplitude of the EAG response to different concentrations of this compound and to control stimuli.
Y-Tube Olfactometer Bioassay
This behavioral assay is used to determine the attractant or repellent properties of a chemical to an insect.
a. Olfactometer Setup:
-
A Y-tube olfactometer consists of a central tube that bifurcates into two arms.
-
A purified and humidified air stream is passed through each arm at a constant flow rate (e.g., 0.5 L/min).
b. Stimulus Preparation:
-
The test stimulus (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in one arm of the olfactometer.
-
A filter paper with the solvent alone is placed in the other arm as a control.
c. Behavioral Observation:
-
A single insect is introduced at the base of the central tube.
-
The insect's choice of arm (stimulus or control) and the time spent in each arm are recorded over a set period.
-
A significant preference for the stimulus arm indicates attraction, while a significant preference for the control arm indicates repulsion.
Mandatory Visualizations
Caption: Insect Olfactory Signaling Pathway for this compound.
References
- 1. Eco-friendly larvicides from Indian plants: Effectiveness of this compound and bicyclogermacrene on malaria, dengue and Japanese encephalitis mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 25905-14-0 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of the pheromones of mealybug and scale insects - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00143E [pubs.rsc.org]
Application Notes and Protocols: Screening the Antimicrobial Activity of Lavandulyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate is a naturally occurring monoterpene ester found as a constituent in the essential oil of lavender (Lavandula species) and other aromatic plants.[1][2][3] While the antimicrobial properties of lavender essential oil are well-documented and often attributed to major components like linalool and linalyl acetate, the specific contribution and independent activity of this compound are less characterized.[4][5] These application notes provide a summary of the available data and detailed protocols for screening the antimicrobial and antibiofilm activity of this compound, enabling researchers to further investigate its potential as an antimicrobial agent.
The proposed mechanism of action for monoterpene esters like this compound involves the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of vital intracellular components, and ultimately, cell death.
Quantitative Data Summary
Direct quantitative data on the antimicrobial activity of isolated this compound is limited in the current scientific literature. However, data for lavender essential oils containing this compound and for the structurally similar compound, linalyl acetate, are available and presented here for context.
Table 1: Composition of this compound in Lavender Essential Oils
| Lavender Species/Cultivar | Percentage of this compound (%) | Key Co-constituents |
| Lavandula angustifolia | 0.1 - 8 | Linalool, Linalyl acetate, Terpinen-4-ol |
| Lavandula angustifolia 'Hidcote Blue Strain' | 8.26 | Linalool, Linalyl acetate, Caryophyllene oxide |
| Lavandula angustifolia | 3.25 | Linalool, Linalyl acetate, β-Caryophyllene |
| Lavandula angustifolia | 1.28 | Linalool, Linalyl acetate, Limonene |
Table 2: Antimicrobial Activity of Lavender Essential Oil and Linalyl Acetate (for comparison)
| Test Organism | Test Substance | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) | Zone of Inhibition (mm) |
| Escherichia coli ATCC 25922 | Lavender Essential Oil | 0.31% (v/v) | 0.31% (v/v) | 19 (at 0.31% v/v) |
| Staphylococcus aureus ATCC 29213 | Lavender Essential Oil | 5 - 10% (v/v) | - | - |
| Pseudomonas aeruginosa ATCC 27853 | Lavender Essential Oil | 5 - 10% (v/v) | - | - |
| Candida albicans ATCC 10231 | Lavender Essential Oil | >10% (v/v) | - | - |
| Bacillus subtilis ATCC 6633 | Lavender Essential Oil | 10% (v/v) | 10% (v/v) | - |
| Enterococcus faecalis | Lavender Essential Oil ('Hemus' cv.) | 6.25 µg/mL | 6.25 µg/mL | 19 |
| Salmonella enterica | Lavender Essential Oil ('Hemus' cv.) | 31.25 µg/mL | 31.25 µg/mL | 21 |
Note: The data for lavender essential oil is influenced by the synergistic and additive effects of all its components, not just this compound.
Experimental Protocols
Due to the hydrophobic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure proper dispersion in aqueous culture media.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution
This method determines the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (pure)
-
Test microorganisms (bacterial and/or fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or Tween 80 (sterile)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Plate reader (optional, for spectrophotometric reading)
-
Agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or by creating an emulsion with a non-inhibitory concentration of Tween 80 (e.g., 0.5% v/v).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Positive Control: A well with a known antibiotic.
-
Negative (Growth) Control: A well with broth, solvent, and inoculum, but no this compound.
-
Sterility Control: A well with broth and solvent only.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) with a plate reader.
-
MBC Determination: To determine the MBC, subculture an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) onto agar plates. Incubate the plates under appropriate conditions. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
References
- 1. Chemical Profile, Antioxidant Capacity, and Antimicrobial Activity of Essential Oils Extracted from Three Different Varieties (Moldoveanca 4, Vis Magic 10, and Alba 7) of Lavandula angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Lavender Essential Oil from Lavandula angustifolia Mill.: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of essential oil from lavender (Lavandula angustifolia) against pet turtle-borne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Lavandulyl Acetate
Introduction
Inflammation is a critical biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] It is a protective mechanism of the innate immune system involving a complex cascade of cellular and molecular events designed to eliminate the cause of injury, clear out damaged tissues, and initiate repair.[1] Key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to regulating the inflammatory response.[1][2][3] Dysregulation of these pathways can lead to chronic inflammatory diseases. Lavandulyl acetate, a primary constituent of lavender essential oil, has been noted for its therapeutic properties, including potential anti-inflammatory effects. These protocols provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound using established in vitro and in vivo models.
In Vitro Anti-Inflammatory Activity Assessment
A common and effective method for initial screening is to use a cell-based model, such as murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.
1.1 Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of key pro-inflammatory mediators.
-
1.1.1 Materials and Reagents:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and PGE2
-
MTT or similar viability assay kit
-
Dexamethasone or Indomethacin (positive control)
-
-
1.1.2 Experimental Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For Western blotting, use 6-well plates with a higher cell density.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone 10 µM).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for NO, cytokine, and PGE2 analysis.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
1.2 Measurement of Inflammatory Mediators
-
1.2.1 Nitric Oxide (NO) Assay:
-
Measure the concentration of nitrite, a stable metabolite of NO, in the collected supernatants using the Griess reagent.
-
Mix equal volumes of supernatant and Griess reagent, incubate for 10-15 minutes at room temperature, and measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
1.2.2 Cytokine and Prostaglandin Measurement (ELISA):
-
Quantify the levels of TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. ELISA is a highly sensitive and specific method for detecting cytokine concentrations.
-
1.3 Western Blot Analysis for Protein Expression
To investigate the mechanism of action, assess the effect of this compound on the expression of key inflammatory proteins and signaling pathways.
-
1.3.1 Protocol:
-
Prepare cell lysates from RAW 264.7 cells treated as described in section 1.1.2.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), and phospho-p38 (MAPK). Use an antibody for β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
1.4 Data Presentation: In Vitro Results
Summarize the quantitative data in tables for clear comparison.
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
|---|---|---|---|---|---|
| Control (No LPS) | - | 5.2 ± 0.8 | 25.1 ± 4.5 | 15.8 ± 3.1 | 100 ± 2.5 |
| LPS (1 µg/mL) | - | 100 ± 5.1 | 2540.3 ± 150.2 | 1850.6 ± 120.4 | 98 ± 3.1 |
| This compound + LPS | 1 | 92.4 ± 4.5 | 2310.8 ± 135.7 | 1720.1 ± 115.2 | 99 ± 2.8 |
| This compound + LPS | 10 | 65.7 ± 3.9* | 1650.2 ± 98.4* | 1155.9 ± 95.3* | 97 ± 3.5 |
| This compound + LPS | 50 | 38.1 ± 2.5** | 980.5 ± 75.1** | 650.4 ± 55.8** | 96 ± 4.1 |
| This compound + LPS | 100 | 22.5 ± 1.8*** | 540.6 ± 45.3*** | 320.7 ± 30.2*** | 95 ± 3.9 |
| Dexamethasone + LPS | 10 | 18.9 ± 1.5*** | 450.2 ± 38.9*** | 280.5 ± 25.6*** | 99 ± 2.4 |
*Data are presented as Mean ± SD. Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment Group | Concentration (µM) | iNOS Expression (Relative Density) | COX-2 Expression (Relative Density) |
|---|---|---|---|
| Control (No LPS) | - | 0.08 ± 0.02 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 ± 0.05 | 1.00 ± 0.06 |
| This compound + LPS | 50 | 0.45 ± 0.04** | 0.52 ± 0.05** |
| This compound + LPS | 100 | 0.21 ± 0.03*** | 0.28 ± 0.04*** |
*Data are presented as Mean ± SD. Statistical significance vs. LPS control: **p<0.01, **p<0.001.
In Vivo Anti-Inflammatory Activity Assessment
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the anti-inflammatory effects of compounds on acute inflammation.
2.1 Protocol: Carrageenan-Induced Paw Edema in Rats
-
2.1.1 Materials and Reagents:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (lambda, Type IV)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Plethysmometer or digital calipers
-
-
2.1.2 Experimental Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
2.2 Data Presentation: In Vivo Results
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04*** | 62.4 |
| This compound | 25 | 0.68 ± 0.06* | 20.0 |
| This compound | 50 | 0.51 ± 0.05** | 40.0 |
| This compound | 100 | 0.39 ± 0.04*** | 54.1 |
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Visualizations: Workflows and Signaling Pathways
3.1 Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key inflammatory signaling pathways targeted in this protocol.
References
Application Notes and Protocols for Topical Formulation of Lavandulyl Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate, a monoterpene ester found in lavender oil, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Topical application presents a promising route for delivering this compound directly to target tissues, minimizing systemic exposure and potential side effects. This document provides detailed application notes and protocols for the formulation of this compound for topical application in animal studies, focusing on an emulgel preparation. Emulgels are a suitable delivery system for lipophilic compounds like this compound as they combine the advantages of both an emulsion and a gel, offering good spreadability, a pleasant feel, and the ability to incorporate hydrophobic drugs.[2][3][4]
Data Presentation
Table 1: Proposed Emulgel Formulation for this compound
| Ingredient | Function | Concentration (% w/w) | Rationale |
| This compound | Active Pharmaceutical Ingredient (API) | 1.0 - 5.0 | Therapeutic dose to be optimized based on the specific animal model and study endpoint. |
| Light Liquid Paraffin | Oil Phase | 5.0 - 10.0 | Forms the oil phase to dissolve the lipophilic this compound.[5] |
| Span 80 | Emulsifier (W/O) | 1.0 - 2.0 | Lipophilic emulsifier to form a stable water-in-oil emulsion. |
| Tween 80 | Emulsifier (O/W) | 2.0 - 4.0 | Hydrophilic emulsifier to stabilize the oil-in-water emulsion. |
| Carbopol 940 | Gelling Agent | 1.0 - 1.5 | Provides the gel structure and desired viscosity for topical application. |
| Propylene Glycol | Co-solvent & Humectant | 5.0 - 10.0 | Enhances the solubility of the drug and acts as a humectant. |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-6.5 | Adjusts the pH of the Carbopol gel to achieve optimal viscosity and skin compatibility. |
| Purified Water | Aqueous Phase | q.s. to 100 | The continuous phase of the emulgel. |
Table 2: Key Parameters for In Vitro Skin Permeation Studies
| Parameter | Condition | Rationale |
| Skin Model | Excised rat or pig skin | Animal skin is a commonly used model to predict human skin permeation. Pig skin is often preferred due to its similarity to human skin. |
| Diffusion Cell | Franz Diffusion Cell | Standard apparatus for in vitro skin permeation testing. |
| Receptor Medium | Phosphate Buffered Saline (PBS) pH 7.4 with 20-40% Ethanol or PEG 400 | The addition of a co-solvent is necessary to maintain sink conditions for lipophilic drugs. |
| Temperature | 32 ± 1 °C | To mimic the physiological temperature of the skin surface. |
| Stirring Speed | 400 - 600 rpm | To ensure the receptor medium is well-mixed and to minimize the unstirred water layer. |
| Sampling Times | 0, 1, 2, 4, 6, 8, 12, 24 hours | To determine the permeation profile over a sufficient period. |
Experimental Protocols
Protocol 1: Preparation of this compound Emulgel
Objective: To prepare a stable and homogenous emulgel formulation containing this compound for topical application.
Materials:
-
This compound
-
Light Liquid Paraffin
-
Span 80
-
Tween 80
-
Carbopol 940
-
Propylene Glycol
-
Triethanolamine
-
Purified Water
-
Beakers
-
Magnetic stirrer with heating plate
-
Homogenizer
-
pH meter
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in purified water with constant stirring using a magnetic stirrer until a lump-free dispersion is obtained.
-
Allow the dispersion to hydrate for 24 hours.
-
Neutralize the gel base by adding triethanolamine dropwise while stirring until a transparent gel with a pH of 6.0-6.5 is formed.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, mix the light liquid paraffin and Span 80.
-
Add the required amount of this compound to the oil phase and stir until completely dissolved.
-
Heat the oil phase to 70-75°C.
-
-
Preparation of the Aqueous Phase:
-
In another beaker, dissolve Tween 80 and propylene glycol in purified water.
-
Heat the aqueous phase to 70-75°C.
-
-
Formation of the Emulsion:
-
Slowly add the heated oil phase to the heated aqueous phase with continuous stirring using a homogenizer at a moderate speed.
-
Continue homogenization until a uniform white emulsion is formed.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Incorporation of the Emulsion into the Gel Base:
-
Gradually add the prepared emulsion to the Carbopol 940 gel base with continuous mixing until a homogenous emulgel is obtained.
-
Protocol 2: In Vitro Skin Permeation Study
Objective: To evaluate the permeation of this compound from the emulgel formulation through an excised animal skin model.
Materials:
-
Franz diffusion cells
-
Excised full-thickness rat or pig skin
-
This compound emulgel
-
Receptor medium (e.g., PBS pH 7.4 with 30% ethanol)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Skin Preparation:
-
Obtain fresh full-thickness abdominal skin from rats or ears from pigs.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz diffusion cells in a water bath maintained at 32 ± 1 °C and allow the skin to equilibrate for 30 minutes.
-
-
Application of the Formulation:
-
Apply a known quantity (e.g., 100 mg) of the this compound emulgel to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (Tl).
-
Protocol 3: In Vivo Anti-Inflammatory Activity - TPA-Induced Mouse Ear Edema Model
Objective: To evaluate the anti-inflammatory effect of the topical this compound emulgel in a mouse model of acute inflammation.
Materials:
-
Male Swiss albino or BALB/c mice (20-25 g)
-
This compound emulgel (and a vehicle control emulgel without the active ingredient)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
Reference anti-inflammatory drug (e.g., Indomethacin solution)
-
Micropipettes
-
Micrometer or thickness gauge
-
Animal balance
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
-
Grouping of Animals:
-
Divide the mice into the following groups (n=6 per group):
-
Group 1: Control (no treatment)
-
Group 2: TPA + Vehicle Emulgel
-
Group 3: TPA + this compound Emulgel (e.g., 1% w/w)
-
Group 4: TPA + this compound Emulgel (e.g., 5% w/w)
-
Group 5: TPA + Indomethacin (positive control)
-
-
-
Induction of Inflammation:
-
Apply 20 µL of the TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse.
-
-
Topical Treatment:
-
Thirty minutes after TPA application, topically apply 20 mg of the respective emulgel or the indomethacin solution to the right ear of the mice in the corresponding groups.
-
-
Measurement of Ear Edema:
-
Measure the thickness of both the right (treated) and left (untreated) ears using a digital micrometer at specified time points (e.g., 4, 6, and 24 hours) after TPA application.
-
The edema is calculated as the difference in thickness between the right and left ears.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
-
Mandatory Visualization
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition.
Caption: PI3K/AKT Signaling Pathway Modulation.
Experimental Workflows
Caption: Emulgel Preparation Workflow.
Caption: In Vivo Anti-Inflammatory Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Microemulgel: an overwhelming approach to improve therapeutic action of drug moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emulgel Approach to Formulation Development: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of Ocimum basilicum-based emulgel for wound healing using animal model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lavandulyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lavandulyl acetate. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Issue 1: Low yield in biomimetic chemical synthesis from 2-methyl-3-butene-2-ol.
-
Question: I am following the biomimetic synthesis protocol starting from 2-methyl-3-butene-2-ol, but my yield of this compound is significantly lower than the reported 26.5%—I'm only achieving around 3-5%. What could be the cause, and how can I improve the yield?[1][2]
-
Answer: Low yields in this synthesis are a common issue and often attributed to reaction conditions that are not strictly anhydrous.[2] The reaction mechanism involves carbocation intermediates that are sensitive to water. To improve your yield, consider the following:
-
Solvent Purity: Ensure that all solvents, particularly benzene (if used), are rigorously dried before use. A common and effective method is azeotropic distillation to remove any residual water.[2]
-
Reagent Quality: Use freshly opened or properly stored reagents to avoid degradation or contamination with moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: Carefully control the reaction temperature as specified in the protocol, as deviations can lead to the formation of undesired byproducts.
-
Issue 2: Poor reproducibility in the esterification of lavandulol.
-
Question: My attempts to esterify lavandulol to this compound are giving inconsistent yields. What factors are critical for achieving reproducible results?
-
Answer: Inconsistent yields in the esterification of lavandulol can stem from several factors related to the reagents and reaction setup. Here are key areas to focus on for improved reproducibility:
-
Acylating Agent: The choice and handling of the acylating agent are critical.
-
Acetyl Chloride: If using acetyl chloride, ensure it is fresh and has not been exposed to moisture, which would lead to the formation of acetic acid and reduce the amount of active acylating agent. The reaction should be performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
Isopropenyl Acetate: When using isopropenyl acetate, the reaction is typically acid-catalyzed. Ensure the catalyst is active and used in the correct stoichiometric amount.[3]
-
-
Reaction Conditions: Maintain strict control over reaction temperature and time. Over-running the reaction or using excessive temperatures can lead to side reactions and degradation of the product.
-
Purification: The purification method can significantly impact the final isolated yield. Ensure complete removal of the catalyst and byproducts during workup. Distillation should be performed under reduced pressure to prevent thermal decomposition of the this compound.
-
Issue 3: Low titers in the microbial biosynthesis of this compound in E. coli.
-
Question: We are using an engineered E. coli strain for the de novo biosynthesis of this compound, but the final titer is much lower than expected. What are the likely bottlenecks and how can we address them?
-
Answer: Low titers in the microbial biosynthesis of this compound are often due to bottlenecks in the metabolic pathway or suboptimal fermentation conditions. Key areas for optimization include:
-
Lavandulol Precursor Availability: The biosynthesis of lavandulol is frequently the rate-limiting step. To enhance the production of the lavandulol precursor:
-
Enzyme Expression and Efficiency: Overexpress the key enzymes in the lavandulol biosynthetic pathway, such as lavandulyl diphosphate synthase (LPPS) and a suitable pyrophosphatase (e.g., RdgB). Consider protein engineering to improve the catalytic efficiency of these enzymes.
-
Metabolic Flux: Engineer the host's central metabolism to direct more carbon flux towards the synthesis of the isoprene units (DMAPP and IPP), which are the building blocks for lavandulol.
-
-
Esterification Step: The conversion of lavandulol to this compound by alcohol acyltransferases (AATs) can also be a limiting factor.
-
AAT Selection and Expression: Ensure the chosen AAT (e.g., LiAAT4) is expressed at sufficient levels and is active. Codon optimization of the AAT gene for E. coli may improve expression.
-
Acetyl-CoA Supply: The availability of acetyl-CoA as the acyl donor is crucial. Engineering the central metabolism to increase the intracellular pool of acetyl-CoA can boost the esterification efficiency.
-
-
Fermentation Conditions: Optimize fermentation parameters such as temperature, pH, aeration, and media composition. The addition of a solvent overlay (e.g., hexadecane) can help with in situ product extraction and reduce product toxicity.
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary chemical synthesis routes for this compound?
-
Answer: The main chemical synthesis strategies include:
-
Biomimetic Synthesis: This approach involves the reaction of 2-methyl-3-butene-2-ol in the presence of an acid catalyst to mimic the natural biosynthetic pathway.
-
Multi-step Synthesis from Lavandulic Acid: This method involves the synthesis of lavandulic acid, followed by its reduction to lavandulol, and subsequent esterification to this compound. One patented process describes the formation of lavandulic acid via the rearrangement of 2-methyl-buten-2-yl- β,β-dimethyl acrylate.
-
-
Question: What are the reported yields for different synthesis methods?
-
Answer: The following table summarizes reported yields for various this compound synthesis methods.
| Synthesis Method | Starting Material | Key Intermediates | Reported Yield/Titer | Reference |
| Biomimetic Chemical Synthesis | 2-methyl-3-butene-2-ol | Carbocation intermediates | 26.5% | |
| Multi-step Chemical Synthesis | 2-methyl-buten-2-yl- β,β-dimethyl acrylate | Lavandulic acid, Lavandulol | High (quantitative details vary) | |
| E. coli Biosynthesis | Glycerol | Lavandulol | 42.4 mg/L | |
| S. cerevisiae Biosynthesis (Lavandulol only) | Glucose | Lavandulyl diphosphate | 308.92 mg/L (of Lavandulol) |
-
Question: Can you provide a detailed experimental protocol for the biomimetic synthesis of this compound?
-
Answer: The following protocol is based on the published biomimetic synthesis method.
Materials:
-
2-methyl-3-butene-2-ol
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-butene-2-ol and glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point is reported to be 106-107°C at 13 mmHg.
-
-
Question: What is the general workflow for the biosynthesis of this compound in E. coli?
-
Answer: The biosynthesis of this compound in E. coli typically follows these steps:
-
Strain Engineering: Introduce the necessary biosynthetic genes into an E. coli host. This is often done using a multi-plasmid system.
-
Plasmid 1: Contains the genes for the mevalonate (MVA) pathway to produce the isoprenoid precursors, IPP and DMAPP.
-
Plasmid 2: Carries the gene for lavandulyl diphosphate synthase (LPPS) to produce lavandulyl diphosphate, and a phosphatase (e.g., RdgB) to convert it to lavandulol.
-
Plasmid 3: Contains the gene for an alcohol acyltransferase (AAT), such as LiAAT4, to esterify lavandulol with acetyl-CoA to form this compound.
-
-
Cultivation and Induction: Grow the engineered E. coli strain in a suitable fermentation medium. Induce the expression of the biosynthetic genes at the appropriate cell density using inducers like IPTG and cumic acid.
-
Fermentation: Continue the fermentation under optimized conditions (temperature, pH, aeration). An organic overlay (e.g., hexadecane) is often used for in situ extraction of the product.
-
Extraction and Analysis: After fermentation, extract the this compound from the culture broth and the organic overlay. Analyze the product concentration using methods like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Caption: Workflow for the biomimetic chemical synthesis of this compound.
Caption: Simplified biosynthetic pathway for this compound in engineered E. coli.
References
Technical Support Center: Lavandulyl Acetate Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of Lavandulyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound and why are they difficult to separate?
A1: this compound is often found in complex mixtures like lavender essential oil. The most common impurities are other terpenes and terpenoids, primarily linalool, linalyl acetate, and caryophyllene.[1][2] These compounds pose a separation challenge due to their similar chemical structures, polarities, and boiling points. For instance, linalyl acetate is an isomer of this compound, making their separation by techniques like fractional distillation particularly difficult without high-efficiency columns.
Q2: My this compound is degrading during purification. What are the likely causes and how can I prevent it?
A2: Degradation is a significant challenge, often caused by hydrolysis or thermal stress.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis back to lavandulol and acetic acid, especially in the presence of water and heat, a common issue during hydrodistillation or steam distillation.[3][4] The prolonged contact with steam can facilitate this hydrolysis.[3]
-
Thermal Degradation: High temperatures used in conventional distillation can lead to the degradation of thermo-labile compounds.
-
Acidic Conditions: Standard silica gel used in chromatography can be acidic, potentially causing degradation of sensitive compounds.
Prevention Strategies:
-
Use modern extraction methods like supercritical fluid extraction (SFE) to avoid hydrolysis and thermal degradation.
-
For distillation, use molecular distillation or fractional distillation under reduced pressure to lower the boiling point and minimize thermal stress.
-
If using column chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like alumina or florisil.
Q3: I'm having trouble separating this compound from its isomers and other terpenes using column chromatography. What can I do?
A3: Achieving good separation requires optimizing several chromatographic parameters.
-
Solvent System: The choice of eluent is critical. A common issue is using a solvent system with insufficient resolving power. For non-polar terpenes, a typical mobile phase is a mixture of hexanes and a slightly more polar solvent. Experiment with different solvent ratios to maximize the difference in retention factors (Rf) between your target compound and impurities.
-
Gradient Elution: If isocratic elution fails, a shallow gradient elution can improve separation. Start with a low polarity mobile phase and gradually increase the polarity. For example, you could start with 2.5% ethyl acetate in hexanes and slowly increase the ethyl acetate concentration.
-
Column Dimensions: For difficult separations, a longer, narrower column can increase the number of theoretical plates and improve resolution.
-
Stationary Phase: Ensure you are using the correct amount of silica gel. A common rule of thumb for challenging separations is a silica-to-crude-mixture ratio of 70:1 or higher.
Q4: My yield is very low after fractional distillation. What are the potential reasons?
A4: Low yields in fractional distillation can stem from several factors:
-
Incomplete Separation: If the boiling points of the components are very close, it is difficult to achieve a clean separation, leading to cross-contamination of fractions and apparent loss of pure product.
-
High Viscosity: In complex mixtures like essential oil extracts, high viscosity can prevent efficient separation, trapping valuable compounds in the residual vessel.
-
Thermal Degradation: As mentioned in Q2, excessive heat or prolonged distillation times can degrade the target compound.
-
Apparatus Inefficiency: The efficiency of the fractionating column (e.g., the number of theoretical plates provided by glass beads or other packing material) is crucial. An inefficient column will not provide adequate separation. It is important to find a balance between distillation speed and separation efficiency.
Q5: I cannot detect my compound using UV during flash chromatography. What is the problem?
A5: This is a common issue with terpenes. Most terpenes, including this compound, have weak UV chromophores, absorbing primarily in the low UV range (198-220 nm). The problem is often compounded by the solvent choice. Ethyl acetate, a common polar solvent in normal-phase chromatography, absorbs significantly in this same UV range, masking the signal from the compound.
Solution:
-
Replace ethyl acetate with a more UV-transparent solvent at lower wavelengths. Good alternatives include acetone or methyl t-butyl ether (MTBE). MTBE is particularly useful as it is transparent across the UV spectrum.
-
If UV detection is not feasible, rely on alternative analytical techniques like Thin Layer Chromatography (TLC) with a staining agent (e.g., potassium permanganate) or Gas Chromatography (GC) to analyze the collected fractions.
Q6: What are the ideal storage conditions for purified this compound?
A6: To ensure stability, this compound should be stored under specific conditions. According to safety data sheets, it is stable under recommended storage conditions. It should be kept in tightly closed containers in a dry, cool, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended. It is also crucial to protect it from extremes of temperature and direct sunlight.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₂ | |
| Molecular Weight | 196.29 g/mol | |
| CAS Number | 25905-14-0 (for racemate) | |
| Appearance | Oily liquid | |
| Purity (Commercial) | ≥96% | |
| Flash Point | 70.56 °C | |
| Specific Gravity | 0.909 - 0.915 @ 25 °C |
| Refractive Index | 1.453 - 1.459 @ 20 °C | |
Table 2: Typical Composition of Lavender (Lavandula angustifolia) Essential Oil
| Compound | Typical Percentage (%) | Reference |
|---|---|---|
| Linalyl acetate | 25 - 47% | |
| Linalool | 20 - 45% | |
| This compound | ~2 - 14.5% | |
| Caryophyllene | ~5% | |
| Borneol | ~4.6 - 5.5% | |
| Terpinen-4-ol | Regulated by ISO 3515:2002 |
| Camphor | Low levels desired (<1.2%) | |
Table 3: Recommended Solvents for Terpene Chromatography with UV Detection
| Solvent | UV Transparency Range | Notes |
|---|---|---|
| Methyl t-butyl ether (MTBE) | Fully transparent across all UV wavelengths | Excellent alternative to Ethyl Acetate. |
| Acetone | High transmissivity in 198-220 nm range | Good for detecting terpenes, but has strong absorption between 220-300 nm. |
| Hexane / Heptane | Good transparency at low wavelengths | Standard non-polar solvent. |
| Ethyl Acetate (EtOAc) | Significant absorption below 250 nm | Can interfere with detection of terpenes. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for this compound Purification
This protocol is adapted from general methods for purifying terpenes from complex mixtures.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., MTBE or acetone to allow for UV detection). The ideal system should give the this compound a retention factor (Rf) of ~0.25-0.35 and good separation from impurities.
-
Column Packing:
-
Select a column with an appropriate diameter for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, lowest polarity eluent. A ratio of 70:1 silica gel to crude mixture is recommended for difficult separations.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the lowest polarity solvent determined by TLC analysis.
-
Apply gentle air pressure to maintain a steady flow rate.
-
If using gradient elution, gradually increase the percentage of the polar solvent to elute the compounds.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing with UV light and/or a chemical stain (e.g., potassium permanganate).
-
-
Analysis and Pooling:
-
Combine the fractions containing pure this compound.
-
Confirm purity using an appropriate analytical method such as GC-MS.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Fractional Distillation under Reduced Pressure
This protocol is based on the principles of separating components with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with glass beads or rings, a condenser, a receiving flask, and a thermometer.
-
Connect the apparatus to a vacuum pump to reduce the system pressure. A pressure of ~8 torr has been used for separating lavender oil components.
-
-
Distillation:
-
Place the crude this compound mixture into the round-bottom flask with boiling chips.
-
Begin heating the flask gently using a heating mantle.
-
Slowly reduce the pressure to the desired level.
-
Monitor the temperature at the top of the column. The temperature will plateau as the first component (the one with the lowest boiling point at that pressure) distills over.
-
-
Fraction Collection:
-
Collect the distillate in the receiving flask.
-
When the temperature begins to rise again, it indicates that the next component is starting to distill. Change the receiving flask to collect the different fractions.
-
-
Analysis:
-
Analyze each fraction using GC-MS to determine its composition.
-
Combine the fractions that contain this compound of the desired purity.
-
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for analyzing the volatile components of essential oils.
-
Sample Preparation: Dilute a small amount of the purified sample in a suitable solvent like hexane or ethyl acetate.
-
GC-MS System: Use a GC system equipped with a capillary column (e.g., HP-5MS) and coupled to a Mass Selective Detector.
-
Method Parameters:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) up to 200-300 °C.
-
-
Data Analysis: Identify this compound and any remaining impurities by comparing their retention times and mass spectra to those of known standards or reference libraries like NIST.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Solved Chemical components in the essential oil of lavender | Chegg.com [chegg.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya [mdpi.com]
Technical Support Center: Lavandulyl Acetate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lavandulyl acetate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, as a terpene ester, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Hydrolysis typically results in the formation of lavandulol and acetic acid.[1] Oxidation can lead to the formation of various oxygenated derivatives, potentially altering the compound's activity and safety profile.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the stability of this compound is expected to be lowest at acidic (pH < 4) and alkaline (pH > 8) conditions. Neutral or slightly acidic pH (around 5-6) is generally recommended for optimal stability. It is crucial to buffer solutions to maintain a stable pH during storage and experimentation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C.[3] They should be protected from light by using amber vials or by wrapping containers in aluminum foil. For short-term storage, refrigeration (2-8°C) may be adequate, but stability under these conditions should be verified. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products from hydrolysis are lavandulol and acetic acid. Oxidative degradation can lead to a more complex mixture of compounds, including epoxides and hydroperoxides, similar to what has been observed with linalyl acetate. The exact nature and quantity of degradation products will depend on the specific stress conditions.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time.
Troubleshooting Guides
Issue 1: I am observing a decrease in the expected activity of my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Check the pH of your solution. If it is acidic or alkaline, adjust to a neutral or slightly acidic pH (5-6) using an appropriate buffer system. 2. Analyze for degradation products. Use HPLC or GC-MS to identify and quantify the presence of lavandulol. |
| Oxidation | 1. Ensure proper storage. Protect the solution from light and air (e.g., by purging with an inert gas like nitrogen or argon before sealing). 2. Avoid incompatible excipients. Some formulation components can promote oxidation. Review the composition of your solution. |
| Temperature-related degradation | 1. Verify storage temperature. Ensure the solution is stored at the recommended low temperature (-20°C or -80°C). 2. Minimize time at room temperature. When working with the solution, keep it on ice and return it to cold storage promptly. |
Issue 2: I see a change in the physical appearance of my this compound solution (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Steps |
| Formation of insoluble degradation products | 1. Analyze the precipitate. If possible, isolate and analyze the precipitate to identify its composition. 2. Filter the solution. Use a suitable filter to remove the precipitate before use, and re-quantify the concentration of this compound in the filtrate. |
| Solvent evaporation | 1. Check container seals. Ensure that the container is properly sealed to prevent solvent loss, especially during long-term storage. 2. Re-dissolve if appropriate. If the precipitate is likely the parent compound due to solvent evaporation, gently warm and vortex the solution to redissolve it. Verify the concentration afterward. |
Quantitative Data Summary
The following tables provide illustrative data on the expected stability of this compound under various conditions. Note: This data is extrapolated from general knowledge of terpene ester stability and should be confirmed by experimental studies for your specific formulation.
Table 1: Effect of pH on the Hydrolysis of this compound at 25°C
| pH | Solvent System | Half-life (t½) (Estimated) |
| 3.0 | 50% Ethanol/Water | < 24 hours |
| 5.0 | 50% Ethanol/Water | ~ 1-2 weeks |
| 7.0 | 50% Ethanol/Water | ~ 1 week |
| 9.0 | 50% Ethanol/Water | < 24 hours |
Table 2: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Estimated) | Major Degradation Products (Expected) |
| 0.1 M HCl | 24 hours | 60°C | 20-30% | Lavandulol, Acetic Acid |
| 0.1 M NaOH | 8 hours | 40°C | 25-40% | Lavandulol, Acetic Acid |
| 3% H₂O₂ | 24 hours | 25°C | 15-25% | Oxidized derivatives (e.g., epoxides) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 10-20% | Photo-oxidation products |
| Thermal | 48 hours | 80°C | 5-15% | Isomerization and oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at 40°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate at 80°C for 48 hours.
-
Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or GC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A typical starting point would be a gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 3).
-
Detection: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 210-220 nm).
-
Method Development:
-
Inject a solution of pure this compound to determine its retention time.
-
Inject the samples from the forced degradation study to assess the separation of the parent peak from the degradation product peaks.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microtrac.com [microtrac.com]
- 3. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
Technical Support Center: Optimizing GC-MS for Lavandulyl Acetate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate detection and quantification of lavandulyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound.
Question: Why am I seeing poor peak shape (fronting or tailing) for this compound?
Answer:
Poor peak shape for this compound can be attributed to several factors. Asymmetry in peaks can lead to inaccurate integration and quantification.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or increase the split ratio. Consider using a column with a greater capacity (thicker film or wider internal diameter).[1]
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[1]
-
-
Active Sites: this compound, as an ester, can interact with active sites in the inlet liner or the column itself, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If activity is suspected, replace the inlet liner.[1]
-
-
Condensation: If the injector or oven temperature is too low, the sample may condense, leading to peak distortion.
-
Solution: Ensure the injector and oven temperatures are appropriate for the volatility of this compound. The injector temperature should be high enough to ensure rapid vaporization without causing thermal degradation.
-
Question: My sensitivity for this compound is low. How can I improve it?
Answer:
Low sensitivity can prevent the detection of trace amounts of this compound.
-
Sub-optimal Injection Parameters: The injection technique and parameters significantly impact sensitivity.
-
Solution: For trace analysis, consider using a splitless injection, which allows more of the analyte to reach the column. Optimize the splitless time to ensure efficient transfer of this compound onto the column while minimizing solvent tailing.
-
-
Leaks in the System: Leaks in the carrier gas line or at the injector can lead to a loss of sample and reduced sensitivity.
-
Solution: Perform a leak check of the entire system, including fittings and septa.[2]
-
-
Incorrect MS Parameters: The mass spectrometer settings must be optimized for this compound.
-
Solution: Use Selected Ion Monitoring (SIM) mode for higher sensitivity. Select characteristic ions of this compound for monitoring. Based on its mass spectrum, key ions to consider are m/z 69, 93, 41, and 43.[3]
-
-
Column Bleed: High column bleed can increase baseline noise, masking the this compound peak.
-
Solution: Condition the column according to the manufacturer's instructions. Ensure that the oven temperature does not exceed the column's maximum operating temperature.
-
Question: I am having trouble separating this compound from other components in my essential oil sample (co-elution). What can I do?
Answer:
Co-elution is a common challenge in the analysis of complex mixtures like essential oils.
-
Inadequate Chromatographic Resolution: The GC method may not be optimized for separating this compound from isomeric or structurally similar compounds.
-
Solution:
-
Modify the Temperature Program: Use a slower temperature ramp to increase the separation between closely eluting peaks.
-
Change the Column: A column with a different stationary phase polarity may provide better separation. For instance, if you are using a non-polar column like a DB-5MS, consider trying a more polar column like a DB-WAX or HP-INNOWax.
-
-
-
Multivariate Curve Resolution: For highly complex matrices where complete chromatographic separation is difficult, advanced data analysis techniques can be employed.
-
Solution: Techniques like multivariate curve resolution can help to mathematically resolve the spectra of co-eluting compounds.
-
Frequently Asked Questions (FAQs)
What is the molecular weight and formula of this compound?
The molecular formula of this compound is C₁₂H₂₀O₂, and its molecular weight is approximately 196.29 g/mol .
What are the key mass spectral ions for identifying this compound?
The electron ionization (EI) mass spectrum of this compound shows several characteristic fragment ions. The most abundant ions are typically at m/z 69, 93, 41, and 43. The molecular ion peak at m/z 196 may also be observed, though it might be of low intensity.
What type of GC column is best for this compound analysis?
A mid-polarity column, such as a DB-5MS or HP-5MS, is commonly used and provides good separation for a wide range of terpenes and their derivatives. For specific co-elution challenges, a more polar column like an HP-INNOWax may be beneficial.
What are typical GC-MS parameters for analyzing this compound in essential oils?
Below is a table summarizing typical GC-MS parameters for the analysis of essential oils containing this compound.
| Parameter | Typical Value |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split (e.g., 40:1) or Splitless |
| Injector Temperature | 220 - 250 °C |
| Oven Program | Initial Temp: 60°C, Ramp: 3-8°C/min to 240-280°C |
| MS Transfer Line Temp | 280 °C |
| MS Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 500 m/z |
Note: These are starting parameters and may require optimization for your specific instrument and application.
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., ethyl acetate or hexane) to a concentration appropriate for your instrument's sensitivity. A common starting dilution is 1:100 (v/v).
-
If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the sample at a known concentration.
-
-
GC-MS System Configuration:
-
Column: Install a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent column.
-
Carrier Gas: Set the helium flow rate to approximately 1 mL/min.
-
Injector: Set the injector temperature to 250°C. Use a split ratio of 40:1 for screening or a splitless injection for trace analysis.
-
Oven: Program the oven temperature as follows: initial temperature of 60°C, hold for 2 minutes, then ramp at 4°C/min to 240°C and hold for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Set the transfer line temperature to 280°C and the ion source temperature to 230°C.
-
Use electron ionization (EI) at 70 eV.
-
For qualitative analysis, scan a mass range of m/z 40-415. For quantitative analysis, use SIM mode and monitor the ions m/z 69, 93, 41, and 43.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
Identify this compound by comparing its retention time and mass spectrum to a reference standard or a spectral library (e.g., NIST).
-
For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
-
Visualizations
Caption: A flowchart illustrating the experimental workflow for GC-MS analysis of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound GC-MS analysis.
References
Troubleshooting poor resolution in chiral separation of Lavandulyl acetate
Welcome to the technical support center for troubleshooting the chiral separation of Lavandulyl acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution in the chiral separation of this compound?
Poor resolution in the chiral separation of this compound typically stems from a few key factors:
-
Inappropriate Chiral Stationary Phase (CSP): The single most critical factor is the selection of the CSP. The chiral selector must be capable of forming transient diastereomeric complexes with the this compound enantiomers, and not all CSPs will provide sufficient stereospecific interactions.[1]
-
Suboptimal Mobile Phase Composition (HPLC) or Temperature Program (GC): For HPLC, the type and concentration of the organic modifier are crucial for achieving selectivity.[2] For GC, the temperature ramp rate can significantly impact resolution; slower ramps are often better.[3]
-
Incorrect Temperature: Temperature influences the thermodynamics of the separation, affecting both retention and enantioselectivity.[1][2]
-
Inadequate Flow Rate: While lower flow rates can improve resolution, an excessively low rate can lead to band broadening.
-
Poor Peak Shape: Issues like peak tailing, fronting, or splitting directly compromise resolution. These can be caused by column overload, secondary interactions, or problems with the sample solvent.
Q2: Which chromatographic technique and chiral stationary phase (CSP) should I start with for this compound?
Given that this compound is a relatively volatile monoterpene acetate, Gas Chromatography (GC) is a highly effective and common technique.
-
For Gas Chromatography (GC): Derivatized cyclodextrin-based CSPs are the industry standard for separating chiral compounds in essential oils. A good starting point would be a column with a permethylated beta-cyclodextrin stationary phase.
-
For High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, offer broad enantioselectivity and are the most popular choice for chiral HPLC. These can be used in normal-phase, reversed-phase, or polar organic modes.
Q3: My peaks are broad and resolution is poor. How can I improve peak shape and efficiency?
Broad peaks are often a sign of low column efficiency (N). To improve this, consider the following:
-
Optimize Flow Rate/Linear Velocity: For GC, ensure you are using an optimal carrier gas linear velocity (e.g., for Helium, ~30-40 cm/sec; for Hydrogen, ~60-80 cm/sec). For HPLC, try reducing the flow rate, as this often improves resolution, though it will increase analysis time.
-
Decrease Particle Size (HPLC): Columns with smaller particles provide higher efficiency.
-
Increase Column Length: A longer column increases the number of theoretical plates, potentially improving resolution.
-
Check for Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible to minimize band broadening.
-
Address Peak Tailing: Peak tailing can be caused by active sites in the system. For GC, use a deactivated inlet liner. For HPLC, adding a mobile phase additive can help mask active silanol groups on the stationary phase.
Q4: I'm observing peak fronting. What is the likely cause?
Peak fronting is most commonly a result of column overload .
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.
-
Dilute the Sample: Decrease the concentration of your sample. For GC, on-column concentrations should ideally be 50 ng or less for chiral analysis.
-
Check Sample Solvent: In HPLC, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.
Q5: I am seeing split peaks. What could be the problem?
Split peaks can arise from several issues during sample introduction or within the column itself:
-
Column Contamination/Damage: The inlet of the column may be partially blocked. For HPLC, try back-flushing the column. For GC, you can try trimming the first few centimeters of the column.
-
Incompatible Sample Solvent: In HPLC, a strong sample solvent can cause the sample to precipitate on the column. Ensure your sample solvent is fully miscible with the mobile phase.
-
Injector Issues (GC): A high inlet temperature can cause sample "backflash," leading to split peaks. Try optimizing the injector temperature.
-
Channeling in the Column Bed (HPLC): A void or channel may have formed in the column's packed bed. In some cases, reversing the column and flushing it may help, but often the column needs to be replaced.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving poor resolution issues.
Caption: A troubleshooting flowchart for poor chiral resolution.
Quantitative Data Summary
The following tables provide illustrative data on how key parameters can affect the chiral separation of a compound like this compound.
Table 1: Effect of Mobile Phase Composition (Normal-Phase HPLC) Column: Cellulose-based CSP (e.g., Chiralcel OD-H), 250 x 4.6 mm, 5 µm Flow Rate: 1.0 mL/min Temperature: 25°C
| n-Hexane (%) | Isopropanol (IPA) (%) | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (R_s) |
| 99 | 1 | 25.4 | 28.1 | 1.85 |
| 98 | 2 | 18.2 | 19.9 | 1.60 |
| 95 | 5 | 10.5 | 11.2 | 1.10 |
| 90 | 10 | 6.1 | 6.4 | 0.65 |
Note: Decreasing the percentage of the stronger eluting solvent (IPA) increases retention and often improves resolution, up to a point.
Table 2: Effect of Temperature Program (GC) Column: Beta-cyclodextrin-based CSP, 30 m x 0.25 mm, 0.25 µm Carrier Gas: Helium, 1.2 mL/min Injector Temp: 250°C
| Initial Temp (°C) | Ramp Rate (°C/min) | Final Temp (°C) | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (R_s) |
| 60 | 10 | 220 | 15.2 | 15.4 | 0.95 |
| 60 | 5 | 220 | 21.8 | 22.2 | 1.45 |
| 60 | 2 | 220 | 35.1 | 35.8 | 2.10 |
Note: Slower temperature ramps increase analysis time but generally provide significantly better resolution for chiral compounds.
Experimental Protocols
Protocol 1: Chiral Method Screening using GC
This protocol outlines a systematic approach to developing a GC method for this compound.
-
Column Selection:
-
Select a chiral GC column, preferably one with a derivatized cyclodextrin stationary phase (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).
-
-
Initial GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start with a scout gradient: 60°C hold for 1 min, then ramp at 10°C/min to 240°C, hold for 5 min.
-
Detector (FID): Set to 250°C.
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
-
Initial Injection:
-
Inject 1 µL of the sample and run the scout gradient.
-
-
Optimization:
-
If peaks elute, but resolution is poor, optimize the temperature program. Decrease the ramp rate in steps (e.g., to 5°C/min, then 2°C/min) to see the effect on resolution.
-
If no separation is observed, a different CSP may be required.
-
Protocol 2: Chiral Method Screening using HPLC (Normal Phase)
This protocol provides a workflow for developing a normal-phase HPLC method.
-
Column Selection:
-
Select a polysaccharide-based CSP (e.g., a cellulose or amylose derivative). Immobilized polysaccharide columns are often more robust than coated ones.
-
-
Mobile Phase Preparation:
-
Prepare mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). Start with three compositions: 98:2, 95:5, and 90:10 (Hexane:Alcohol).
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at a suitable wavelength (e.g., 210 nm).
-
-
Sample Preparation:
-
Dissolve this compound in the initial mobile phase (e.g., 90:10 Hexane:IPA) to a concentration of 1 mg/mL.
-
-
Screening and Optimization:
-
Inject the sample using the 90:10 mobile phase. If retention is too low, switch to 95:5 and then 98:2.
-
The goal is to find a mobile phase composition where the retention factor (k) is between 2 and 10.
-
If resolution is still poor, try switching the alcohol modifier (e.g., from Isopropanol to Ethanol), as this can significantly alter selectivity.
-
Consider screening other polysaccharide-based CSPs if a satisfactory separation cannot be achieved.
-
Method Development Visualization
The following diagram illustrates the general workflow for chiral method development, emphasizing the screening and optimization stages.
Caption: A workflow for chiral method development.
References
Minimizing degradation of Lavandulyl acetate during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of lavandulyl acetate. The information is designed to help minimize degradation of this valuable compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound during extraction?
A1: The degradation of this compound, a terpene ester, is primarily influenced by several factors:
-
Temperature: High temperatures, especially in the presence of water, can lead to thermal degradation and hydrolysis of the ester bond, converting this compound into lavandulol and acetic acid.[1][2][3]
-
pH (Acidity): Acidic conditions can catalyze the hydrolysis of this compound. This is particularly relevant during hydrodistillation where the pH of the water can decrease during the process.[3]
-
Presence of Water: Water acts as a reactant in the hydrolysis of esters, making methods like hydrodistillation and steam distillation more prone to degradation of this compound.[4]
-
Extraction Time: Prolonged exposure to high temperatures and water increases the likelihood and extent of degradation.
-
Presence of Oxygen: Oxidation can also contribute to the degradation of terpenes, although hydrolysis is the more cited issue for esters like this compound.
-
Light Exposure: UV light can induce photochemical reactions that may degrade terpenes.
Q2: Which extraction method is recommended for minimizing this compound degradation?
A2: Supercritical CO2 (SC-CO2) extraction is generally the most recommended method for preserving heat-sensitive and water-sensitive compounds like this compound. The primary advantages are:
-
Low Operating Temperatures: SC-CO2 extraction can be performed at near-ambient temperatures, which significantly reduces thermal degradation and hydrolysis.
-
Inert Solvent: Carbon dioxide is a non-reactive solvent, preventing unwanted chemical reactions with the extracted compounds.
-
Solvent-Free Final Product: The CO2 is easily removed by depressurization, leaving a pure extract without any solvent residue.
Microwave-assisted hydrodistillation (MAHD) can also be a good alternative, as it significantly reduces the extraction time compared to traditional hydrodistillation, thereby minimizing the exposure of this compound to degradative conditions.
Q3: How does hydrodistillation lead to the degradation of this compound?
A3: During hydrodistillation, the plant material is boiled in water. The combination of high temperature and the presence of water creates an environment conducive to the hydrolysis of esters. The ester linkage in this compound is susceptible to breaking, yielding lavandulol and acetic acid. Furthermore, the prolonged heating can lead to other thermal degradation and rearrangement reactions of the terpene structure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation during extraction: High temperatures, prolonged extraction times, or acidic conditions may be causing hydrolysis. | - Switch to a lower-temperature extraction method like supercritical CO2 extraction. - If using hydrodistillation, consider microwave-assisted hydrodistillation to reduce the extraction time. - For hydrodistillation, monitor and buffer the pH of the distillation water to be near neutral. |
| Improper plant material handling: Using old or improperly dried lavender can result in lower initial concentrations of the desired compound. | - Use freshly harvested or properly dried and stored lavender flowers. Post-harvest changes can affect the essential oil composition. | |
| Presence of significant amounts of lavandulol in the extract. | Hydrolysis of this compound: This is a strong indicator that the extraction conditions (high temperature, presence of water) are causing the ester to break down. | - As above, employ a non-hydrolytic and low-temperature extraction method like SC-CO2. - Optimize hydrodistillation parameters to use the lowest effective temperature and shortest possible time. |
| Inconsistent results between extraction batches. | Variability in extraction parameters: Inconsistent temperature, pressure, or extraction time. | - Standardize and carefully control all extraction parameters. - Ensure the plant material is from a consistent source and is processed uniformly before extraction. |
| Variability in plant material: Differences in the lavender chemotype, harvest time, or growing conditions. | - Source lavender from a single, reputable supplier. - Harvest at the same time of day and at the same stage of flowering to ensure consistent starting material. |
Data Presentation
Table 1: Comparison of this compound Content in Lavender Essential Oil using Different Extraction Methods.
| Extraction Method | This compound (%) | Linalyl Acetate (%) | Key Observations | Reference(s) |
| Hydrodistillation (HD) | 14.1 | 2.2 | Lower ester content, indicating significant hydrolysis. | |
| Supercritical CO2 Extraction (SC-CO2) | 7.5 | 73.5 | Significantly higher preservation of esters compared to hydrodistillation. | |
| Microwave-Assisted Extraction (MAE) | Not explicitly quantified for this compound, but linalyl acetate was higher than in SCDE. | 36.19 | MAE showed higher concentrations of key bioactive compounds compared to SCDE. | |
| Supercritical CO2 Extraction (SCDE) | Not explicitly quantified for this compound. | 28.72 | ||
| Solvent Extraction (Ethanol) | High abundance (specific % not given, but a major component) | High abundance (specific % not given, but a major component) | Solvent extraction can yield high amounts of esters, but requires an additional solvent removal step. |
Note: The exact percentages can vary depending on the lavender species, growing conditions, and specific extraction parameters.
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction of Lavender
This protocol is a generalized procedure based on common laboratory practices for SC-CO2 extraction.
1. Preparation of Plant Material:
- Dry the lavender flowers to a moisture content of approximately 10%.
- Grind the dried flowers to a particle size of around 0.5-1.0 mm to increase the surface area for extraction.
2. SC-CO2 Extraction Procedure:
- Load the ground lavender into the extraction vessel of the SC-CO2 system.
- Pressurize the system with CO2 to the desired extraction pressure (e.g., 90-150 bar).
- Heat the CO2 to the desired supercritical temperature (e.g., 40-50°C).
- Pass the supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 1.5 mL/min).
- The CO2, now containing the dissolved essential oil, flows to a separator.
- In the separator, reduce the pressure and/or change the temperature to cause the essential oil to precipitate out of the CO2.
- Collect the essential oil from the separator.
- The CO2 can be recycled back to the pump for reuse.
- Continue the extraction for a set period (e.g., 1.5 - 2 hours) to ensure complete extraction.
Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) of Lavender
This protocol outlines a typical laboratory-scale MAHD procedure.
1. Preparation of Plant Material:
- Use fresh or dried lavender flowers.
2. MAHD Procedure:
- Place a specific amount of lavender flowers (e.g., 100g) into a flask.
- Add a defined volume of water (e.g., 300 ml) to the flask.
- Connect the flask to a Clevenger-type apparatus, which is then placed inside a microwave oven.
- Set the microwave power to the desired level (e.g., 500-800 W).
- Start the microwave. The water will heat up rapidly, and the steam will pass through the plant material, carrying the volatile essential oils.
- The steam and essential oil vapor will be condensed in the Clevenger apparatus.
- The essential oil, being less dense than water, will separate and can be collected from the top of the hydrosol.
- Continue the extraction for a shorter duration compared to traditional hydrodistillation (e.g., 30-45 minutes).
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Comparison of extraction workflows and degradation risk.
References
Technical Support Center: Enhancing Lavandulyl Acetate Solubility for Bioassays
This guide provides researchers, scientists, and drug development professionals with solutions for effectively dissolving lavandulyl acetate for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 100 mg/mL (509.45 mM).[1][2] For optimal dissolution, ultrasonic treatment may be necessary. It is also soluble in other organic solvents like alcohol.
Q2: I'm observing precipitation when diluting my DMSO stock solution into my aqueous bioassay medium. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of this compound in your bioassay may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your bioassay.
-
Use a co-solvent or surfactant: For challenging applications, consider using a co-solvent system. Formulations including PEG300 and a surfactant like Tween-80 can improve the solubility of this compound in aqueous solutions.
-
Prepare fresh dilutions: It is recommended to prepare working solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored under the following conditions to prevent degradation:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use water to dissolve this compound?
A4: No, this compound is considered insoluble in water. Its estimated aqueous solubility is very low, approximately 6.816 mg/L.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | The DMSO may have absorbed moisture. | Use a fresh, unopened bottle of anhydrous DMSO. The hygroscopic nature of DMSO can significantly impact the solubility of this compound. |
| Insufficient energy to break down solute particles. | Apply ultrasonic treatment to the solution. Gentle warming can also aid dissolution, but be cautious of potential compound degradation. | |
| The solution appears cloudy or has formed a precipitate after dilution. | The aqueous solubility has been exceeded. | Lower the final concentration of this compound in the working solution. |
| Improper mixing technique. | When preparing co-solvent formulations, add each solvent sequentially and ensure the solution is mixed thoroughly after each addition. | |
| Inconsistent results in my bioassay. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. |
| Solvent toxicity. | Perform a vehicle control experiment with the same concentration of DMSO or other solvents to ensure the observed effects are from the this compound and not the solvent. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 509.45 mM | Ultrasonic treatment is recommended. Use of fresh, anhydrous DMSO is critical. |
| Water | ~6.816 mg/L (estimated) | ~0.035 mM | Considered insoluble. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 12.74 mM | A clear solution can be achieved with this co-solvent system. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 12.74 mM | A clear solution can be achieved with this co-solvent system. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 12.74 mM | A clear solution can be achieved with this co-solvent system. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 196.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out 19.63 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved. This may take several minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of a Working Solution for In Vitro Bioassays
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Aqueous bioassay medium (e.g., cell culture medium, buffer)
-
-
Procedure:
-
Determine the final desired concentration of this compound in your bioassay.
-
Calculate the volume of the DMSO stock solution needed. For example, to prepare 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock solution.
-
Add the calculated volume of the DMSO stock solution to your aqueous bioassay medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (typically <0.5%).
-
Use the working solution immediately after preparation.
-
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol yields a clear solution of at least 2.5 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution
-
-
Procedure (for a 1 mL final volume):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix until the solution is uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix until the solution is clear.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
-
Visualizations
Caption: Workflow for preparing an in vitro working solution.
Caption: Sequential steps for preparing an in vivo formulation.
References
Technical Support Center: Quantification of Lavandulyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lavandulyl acetate, a key component in lavender essential oil and other fragrance applications. The complex nature of essential oils often leads to matrix effects, which can significantly impact analytical accuracy. This guide offers practical solutions and detailed protocols for researchers, scientists, and drug development professionals to mitigate these effects.
Troubleshooting Guide
Issue: Inconsistent or inaccurate quantification of this compound.
This is a common problem arising from matrix effects, where other components in the sample interfere with the analytical signal of this compound. This can lead to either an underestimation (suppression) or overestimation (enhancement) of its concentration.
Troubleshooting Steps:
-
Identify the Presence of Matrix Effects:
-
Symptom: Poor reproducibility of results, and a discrepancy between the expected and measured concentrations of quality control samples.
-
Action: Compare the calibration curve prepared in a pure solvent with a matrix-matched calibration curve. A significant difference in the slope of the two curves indicates the presence of matrix effects.
-
-
Implement Sample Preparation Techniques to Reduce Matrix Complexity:
-
Symptom: Complex chromatograms with many overlapping peaks that can interfere with the this compound peak.
-
Action: Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample cleanup. This technique is effective in removing many interfering compounds from the essential oil matrix.
-
-
Utilize Appropriate Calibration Strategies:
-
Symptom: Inaccurate results even after basic sample cleanup.
-
Action:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix. This helps to compensate for signal suppression or enhancement.
-
Standard Addition Method: For highly complex or variable matrices, the standard addition method is the most effective approach. This involves adding known amounts of this compound standard to the sample itself to create a calibration curve within the sample matrix.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of other components in the sample matrix. In the context of essential oils, compounds like linalool, linalyl acetate, camphor, and others can co-elute with this compound during chromatographic analysis, leading to either suppression (lower signal) or enhancement (higher signal) of the this compound peak. This results in inaccurate quantification.
Q2: When should I use matrix-matched calibration versus the standard addition method?
A2: Matrix-matched calibration is suitable when you have access to a representative blank matrix (an essential oil or sample extract known to be free of this compound). It is a more straightforward approach for routine analysis of a large number of similar samples. The standard addition method is preferred when the sample matrix is highly variable or when a suitable blank matrix is not available. Although more time-consuming as it requires individual calibration for each sample, it provides the most accurate results in complex matrices.
Q3: Can I use a simple solvent-based calibration for quantifying this compound in essential oils?
A3: While a solvent-based calibration is the simplest to prepare, it is generally not recommended for accurate quantification of this compound in complex matrices like essential oils. This is because it does not account for the matrix effects that are likely to be present, leading to either underestimation or overestimation of the true concentration.
Data Presentation
The following table illustrates the impact of matrix effects on the quantification of this compound and the effectiveness of different calibration strategies in mitigating these effects. The data is based on a hypothetical, yet realistic, scenario where the expected concentration of this compound in a lavender essential oil sample is 5.0 µg/mL.
| Calibration Method | Measured Concentration (µg/mL) | Recovery (%) |
| Solvent-Based Calibration | 3.8 | 76% |
| Matrix-Matched Calibration | 4.8 | 96% |
| Standard Addition | 5.1 | 102% |
Experimental Protocols
QuEChERS Sample Preparation for Essential Oil Analysis
This protocol is adapted for the cleanup of essential oil samples prior to GC-MS analysis.
Materials:
-
Essential oil sample
-
Acetonitrile
-
Water (deionized)
-
Hexane
-
QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, Sodium Citrate)
-
Dispersive SPE (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1 g of the essential oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add 5 mL of hexane to help partition the nonpolar matrix components.
-
Vortex vigorously for 1 minute.
-
Add the contents of the QuEChERS extraction salt packet to the tube.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL d-SPE tube.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
Matrix-Matched Calibration Protocol
Procedure:
-
Obtain a blank essential oil matrix that is free of this compound. If a completely blank matrix is unavailable, a well-characterized essential oil with a very low and known concentration of this compound can be used, and the baseline concentration can be subtracted.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethanol).
-
Create a series of calibration standards by spiking the blank matrix with the this compound stock solution to achieve a range of concentrations that bracket the expected sample concentration.
-
Process these matrix-matched standards using the same sample preparation procedure as the unknown samples.
-
Analyze the standards by GC-MS and construct a calibration curve by plotting the peak area of this compound against its concentration.
Standard Addition Protocol
Procedure:
-
Divide the unknown sample into at least four equal aliquots.
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing known amounts of a this compound standard solution. The spiking levels should be chosen to be around 0.5, 1.0, and 1.5 times the expected concentration of this compound in the sample.
-
Process all aliquots (spiked and unspiked) using the standard sample preparation procedure.
-
Analyze all aliquots by GC-MS.
-
Create a standard addition plot by graphing the peak area of this compound against the concentration of the added standard.
-
Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of the analyte in the sample.
Visualizations
Caption: Experimental workflow for QuEChERS sample preparation and GC-MS analysis.
Caption: Logical relationship between the problem of matrix effects and mitigation strategies.
Technical Support Center: Optimization of Lavandulyl Acetate Esterification
Welcome to the technical support center for the optimization of reaction conditions for the esterification of lavandulyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: this compound is typically synthesized through the esterification of lavandulol with an acetylating agent. The most common laboratory methods include:
-
Fischer Esterification: This is a classic acid-catalyzed esterification using acetic acid as the acetylating agent and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
-
Acetylation with Acetic Anhydride: This method uses acetic anhydride as the acetylating agent, often in the presence of a base catalyst such as pyridine or a more efficient nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
-
Enzymatic Esterification: Biocatalytic methods using lipases, such as Candida antarctica lipase B (CAL-B), can offer high selectivity and milder reaction conditions.[1]
Q2: I am experiencing very low yields in my this compound synthesis. What are the potential causes?
A2: Low yields are a common issue in the synthesis of this compound, with some literature methods reportedly yielding as low as 3.5%.[2] Key factors contributing to low yields include:
-
Incomplete Conversion: The esterification reaction may not have reached completion due to insufficient reaction time, low temperature, or an inadequate amount of catalyst.
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.
-
Side Reactions: The presence of two double bonds in the lavandulol structure makes it susceptible to isomerization or polymerization under strong acidic conditions and elevated temperatures.
-
Product Loss During Workup: this compound can be lost during aqueous washes if emulsions form or if the product has some water solubility. Volatility can also lead to loss during solvent removal.
-
Purity of Starting Materials: Impurities in lavandulol or the acetylating agent can interfere with the reaction. The presence of water in the reactants or solvent can be particularly detrimental in Fischer esterification.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following optimization strategies:
-
Shift the Equilibrium: In Fischer esterification, use an excess of one reactant (usually the less expensive one, acetic acid) or remove water as it forms. This can be achieved by azeotropic distillation with a suitable solvent like toluene.
-
Optimize Catalyst: For acid-catalyzed reactions, ensure the catalyst is active and used in an appropriate concentration. For base-catalyzed reactions with acetic anhydride, DMAP is generally more effective than pyridine.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find the optimal temperature that balances reaction rate and selectivity.
-
Optimize Molar Ratio of Reactants: Systematically vary the molar ratio of lavandulol to the acetylating agent to find the optimal balance for conversion.
-
Careful Workup: After the reaction, neutralize the acid catalyst thoroughly with a weak base like sodium bicarbonate solution. Use brine to break up emulsions during extraction. Ensure all organic layers are combined to maximize product recovery.
-
Anhydrous Conditions: For Fischer esterification, ensure all reactants and solvents are dry.
Q4: What are the potential side reactions to be aware of during the esterification of lavandulol?
A4: The structure of lavandulol presents the possibility of side reactions, especially under harsh acidic conditions. These can include:
-
Dehydration: Tertiary alcohols are prone to dehydration under acidic conditions, which could lead to the formation of various dienes from lavandulol.
-
Isomerization: The double bonds in the lavandulol backbone could potentially isomerize, leading to a mixture of isomeric acetate products.
-
Polymerization: Under strongly acidic conditions, the double bonds could participate in polymerization reactions, leading to high molecular weight byproducts and reduced yield of the desired ester.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to qualitatively track the disappearance of the starting material (lavandulol) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for quantitatively monitoring the reaction. It allows for the separation and identification of starting materials, products, and any byproducts, providing a more accurate assessment of the reaction's progress and purity of the product.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or insufficient catalyst. | - Use a fresh batch of catalyst.- Increase catalyst loading incrementally.- For acetylation with acetic anhydride, consider using a more potent catalyst like DMAP. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for side product formation using GC-MS. | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress using TLC or GC-MS until no further conversion is observed. | |
| Presence of water in reactants (Fischer esterification). | - Use anhydrous reactants and solvents.- Consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Formation of Multiple Products (observed in GC-MS) | Side reactions (dehydration, isomerization). | - Lower the reaction temperature.- Use a milder acid catalyst or switch to an enzymatic method.- Reduce the concentration of the strong acid catalyst. |
| Impure starting materials. | - Purify the starting lavandulol before the reaction.- Use high-purity acetylating agents and solvents. | |
| Difficulty in Product Isolation / Emulsion during Workup | Formation of stable emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Filter the mixture through a pad of celite. |
| Product is partially water-soluble. | - Perform multiple extractions with the organic solvent.- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product ("salting out"). | |
| Product is Contaminated with Acetic Acid | Incomplete neutralization during workup. | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO2 evolution ceases.- Follow with a water wash to remove residual bicarbonate. |
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol is a general starting point and should be optimized for best results.
Materials:
-
Lavandulol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lavandulol (1.0 eq).
-
Add an excess of glacial acetic acid (e.g., 3-5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to lavandulol).
-
Heat the reaction mixture to a gentle reflux (the temperature will depend on the boiling point of the acetic acid).
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time might be 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (repeat until no more gas evolves)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Method 2: Acetylation using Acetic Anhydride and Pyridine
This method avoids the use of strong acids and the need to remove water.
Materials:
-
Lavandulol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lavandulol (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water or methanol.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove pyridine)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by vacuum distillation.
Data Presentation for Optimization
To optimize the reaction conditions, a design of experiments (DoE) approach is recommended. Key parameters to investigate include catalyst type, catalyst loading, temperature, reaction time, and molar ratio of reactants. The results should be summarized in tables for clear comparison.
Table 1: Effect of Catalyst on this compound Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 2 | 80 | 4 | e.g., 45 |
| 2 | p-TsOH | 2 | 80 | 4 | e.g., 55 |
| 3 | Pyridine | 100 (as solvent) | 25 | 6 | e.g., 60 |
| 4 | DMAP | 5 | 25 | 2 | e.g., 85 |
| 5 | CAL-B | 10 wt% | 40 | 24 | e.g., 92 |
Table 2: Optimization of Reaction Temperature (using p-TsOH catalyst)
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | 2 | 60 | 4 | e.g., 40 |
| 2 | p-TsOH | 2 | 80 | 4 | e.g., 55 |
| 3 | p-TsOH | 2 | 100 | 4 | e.g., 52 (side products observed) |
Visualizations
Experimental Workflow for this compound Synthesis and Optimization
Caption: Workflow for synthesis and optimization of this compound.
Logical Relationship for Troubleshooting Low Yield
References
Preventing isomerization of Lavandulyl acetate during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and workup of lavandulyl acetate, with a specific focus on preventing its isomerization.
Troubleshooting Guides
Issue: Isomerization of this compound Detected Post-Workup
Symptoms:
-
Appearance of unexpected peaks in GC-MS or NMR analysis, corresponding to isomers of this compound.
-
Reduced yield of the desired this compound isomer.
-
Inconsistent analytical results between batches.
Root Cause Analysis:
This compound, an allylic acetate, is susceptible to isomerization, primarily through acid-catalyzed rearrangement. During aqueous workup, residual acidic catalysts or acidic conditions can protonate the double bond or the ester oxygen, leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement to form more stable isomers.
Logical Relationship of Isomerization Pathway
Caption: Acid-catalyzed isomerization pathway of this compound during workup.
Recommended Solutions:
| Solution ID | Description | Pros | Cons |
| SOL-01 | Mild Basic Wash | Effectively neutralizes residual acid, simple to implement. | Vigorous mixing can lead to emulsions; CO2 evolution requires careful venting. |
| SOL-02 | Buffered Wash | Maintains a stable, near-neutral pH, minimizing exposure to both strong acid and strong base. | May require preparation of the buffer solution. |
| SOL-03 | Non-Aqueous Workup | Completely avoids the presence of water and potential for acid-catalyzed hydrolysis and rearrangement. | May not be suitable for all reaction types; requires anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is causing the isomerization of my this compound during the workup?
A1: The most common cause of this compound isomerization during workup is the presence of acidic conditions. This compound is an allylic acetate, and the double bond in its structure makes it susceptible to acid-catalyzed rearrangement. Residual acid from your reaction (e.g., from an acidic catalyst) can protonate the molecule, leading to the formation of a carbocation intermediate that can rearrange to form more stable isomers.
Q2: How can I neutralize the reaction mixture without causing isomerization?
A2: Instead of using strong bases, which can potentially cause other side reactions, a mild basic wash is recommended. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[1][2] It is basic enough to neutralize common acidic catalysts but mild enough to minimize the risk of base-catalyzed side reactions. When using sodium bicarbonate, be sure to add it slowly and vent the separatory funnel frequently to release the carbon dioxide gas that is evolved.
Q3: Are there alternatives to a simple basic wash?
A3: Yes. If your compound is particularly sensitive, using a buffered wash solution (e.g., a phosphate buffer with a pH of 7-7.5) can provide better pH control and prevent even transient exposure to high or low pH. For extremely sensitive substrates, a non-aqueous workup might be necessary. This involves quenching the reaction with a non-aqueous reagent and then purifying the product directly, for example, by filtration through a pad of neutral alumina or silica gel, followed by solvent evaporation.
Q4: My product seems to isomerize on the silica gel column during purification. What can I do?
A4: Standard silica gel is slightly acidic and can cause isomerization of acid-sensitive compounds like this compound. To mitigate this, you can use deactivated silica gel. A common procedure is to flush the silica gel column with a solvent system containing 1-3% triethylamine before loading your sample. The triethylamine will neutralize the acidic sites on the silica. Alternatively, you can use a different stationary phase, such as neutral alumina.
Q5: Can the choice of solvent affect isomerization during workup?
A5: While the primary driver of isomerization is pH, the solvent can play a role. Protic solvents, especially in the presence of acid, can facilitate protonation and subsequent rearrangement. When performing extractions, ensure your organic solvent is not contaminated with acidic impurities. Using a brine wash (saturated aqueous NaCl solution) as the final aqueous wash can help to remove dissolved water from the organic layer, which may indirectly help by ensuring that any subsequent drying agents are more effective and that no residual aqueous acid is carried over.[1][2]
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound Synthesis
This protocol is designed to minimize isomerization by ensuring rapid and gentle neutralization of any acidic components.
Experimental Workflow
Caption: Step-by-step workflow for a mild aqueous workup to prevent this compound isomerization.
Methodology:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Extraction and Neutralization:
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Add the first portion slowly and without stoppering the funnel to allow for initial gas evolution.
-
Stopper the funnel, invert it, and immediately vent to release pressure. Shake gently for 30 seconds, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution one more time.
-
-
Removal of Water:
-
Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove the bulk of the dissolved water from the organic phase.
-
Separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (if necessary):
-
If further purification is required, perform column chromatography using silica gel that has been deactivated with triethylamine.
-
Data Presentation
The following table presents hypothetical data to illustrate the effectiveness of different workup procedures in preventing the isomerization of this compound. The percentage of the desired isomer and the major isomer impurity were determined by GC-MS analysis.
Table 1: Comparison of this compound Purity with Different Workup Protocols
| Workup Protocol | Neutralizing Agent | This compound (%) | Major Isomer Impurity (%) |
| A (Harsh) | 1 M HCl (aq) wash | 65 | 30 |
| B (Standard) | Water wash only | 85 | 12 |
| C (Mild) | Saturated NaHCO₃ (aq) wash | >98 | <1 |
| D (Buffered) | Phosphate Buffer (pH 7.2) wash | >99 | <0.5 |
Note: This data is illustrative and serves to demonstrate the expected trend. Actual results may vary depending on the specific reaction conditions.
References
Technical Support Center: Microbial Biosynthesis of Lavandulyl Acetate
Welcome to the technical support center for the microbial biosynthesis of lavandulyl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments for improved efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microbial biosynthesis of this compound?
A1: The microbial biosynthesis of this compound, primarily established in Escherichia coli, involves the de novo production of this valuable monoterpene ester from simple carbon sources like glycerol.[1][2][3][4] The process utilizes a heterologously expressed biosynthetic pathway. Key steps include the synthesis of the precursor lavandulol from lavandulyl diphosphate (LPP) and its subsequent esterification to this compound.[1]
Q2: What is the typical production host for this compound biosynthesis?
A2: Escherichia coli is the host organism that has been successfully engineered for the de novo biosynthesis of this compound.
Q3: What are the key enzymes in the this compound biosynthetic pathway?
A3: The key enzymes are:
-
Lavandulyl diphosphate synthase (LPPS): Catalyzes the formation of lavandulyl diphosphate (LPP). The enzyme from Lavandula x intermedia (LiLPPS) has been used.
-
Pyrophosphatase (PPase): Converts LPP to lavandulol. The endogenous E. coli phosphatase, RdgB, has been identified as being efficient for this step.
-
Alcohol Acyltransferase (AAT): Esterifies lavandulol with acetyl-CoA to produce this compound. LiAAT4 from Lavandula x intermedia has proven effective.
Q4: What production titers of this compound have been achieved?
A4: In a shake-flask fermentation setting with in situ extraction, titers of up to 42.4 mg/L of this compound have been reported. The precursor, lavandulol, was produced at titers of up to 24.9 mg/L.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound production, but lavandulol is detected. | 1. Inefficient activity of the alcohol acyltransferase (LiAAT4).2. Insufficient intracellular pool of acetyl-CoA.3. Suboptimal induction of the LiAAT4 expression cassette. | 1. Confirm the expression and activity of LiAAT4 via SDS-PAGE and in vitro assays if possible.2. Consider metabolic engineering strategies to boost the acetyl-CoA supply. However, note that direct supplementation with ethanol has been shown to be detrimental to this compound production.3. Optimize the concentration of the inducer for the LiAAT4 expression plasmid (e.g., cumic acid for a cumate-inducible system). |
| Low or no production of both lavandulol and this compound. | 1. Low expression or activity of the upstream pathway enzymes (MVA pathway, LPPS, RdgB).2. Metabolic burden from the multi-plasmid expression system.3. Toxicity of intermediate metabolites (e.g., DMAPP).4. Suboptimal fermentation conditions (medium, temperature, pH). | 1. Verify the expression of all pathway enzymes. Consider codon optimization of the heterologous genes for E. coli. Protein engineering of key enzymes like trLiLPPS and EcRdgB could enhance catalytic efficiency.2. Attempt to reduce the metabolic load by integrating parts of the pathway into the host chromosome or by using a lower copy number plasmid for less critical enzymes.3. Balance the metabolic flux to avoid the accumulation of toxic intermediates. This may involve modulating the expression levels of different enzymes.4. Optimize the fermentation medium, pH, temperature, and aeration. Refer to the provided experimental protocols for a starting point. |
| High variability in production between different experimental runs. | 1. Plasmid instability in the multi-plasmid system.2. Inconsistent induction of gene expression.3. Variability in inoculum preparation. | 1. Ensure consistent and adequate antibiotic selection is maintained throughout the cultivation to retain all plasmids.2. Prepare fresh inducer solutions and add them at a consistent cell density (OD600).3. Standardize the age and volume of the seed culture used for inoculation. |
| Product loss is suspected. | 1. Volatility of this compound.2. Degradation or metabolism of the product by the host. | 1. Implement an in situ extraction method by adding an organic solvent overlay (e.g., hexadecane) to the culture medium to capture the volatile product. |
Quantitative Data Summary
Table 1: Production Titers of Lavandulol and this compound
| Compound | Host Strain | Cultivation Method | Titer (mg/L) | Reference |
| Lavandulol | Engineered E. coli | Shake-flask with in situ extraction | 24.9 | |
| This compound | Engineered E. coli | Shake-flask with in situ extraction | 42.4 |
Table 2: Effect of Ethanol Supplementation on this compound Production
| Condition | This compound Titer (mg/L) | Reference |
| Without Ethanol Supplementation | 42.4 | |
| With 10 g/L Ethanol Supplementation | Lower than without ethanol |
Experimental Protocols
Protocol 1: Cultivation for this compound Production
-
Strain Inoculation: Inoculate a single colony of the engineered E. coli strain (e.g., LavanA) into 2 mL of LB medium containing the appropriate antibiotics (e.g., 50 µg/mL spectinomycin, 50 µg/mL carbenicillin, and 50 µg/mL kanamycin for a three-plasmid system).
-
Seed Culture: Incubate the culture overnight at 37°C with shaking at 250 rpm.
-
Production Culture Inoculation: Inoculate a fresh production medium (e.g., TB medium) at a 2.0% (v/v) ratio with the overnight seed culture.
-
Growth Phase: Grow the production culture at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.8–1.0.
-
Induction: Induce protein expression by adding the appropriate inducers. For the described three-plasmid system, this includes 0.1 mM IPTG, 0.1 µM 3OC6-HSL, and 0.1 mM cumic acid.
-
In Situ Extraction: Concurrently with induction, add a 20% (v/v) hexadecane overlay to the culture for in situ product extraction.
-
Production Phase: Incubate the induced culture at 30°C and 250 rpm for 48 hours.
-
Sample Collection: After cultivation, centrifuge the broth to separate the phases for analysis.
Protocol 2: Product Extraction and Analysis
-
Phase Separation: Centrifuge the culture broth at high speed (e.g., 13,000 rpm for 2 min) to separate the hexadecane layer, cell pellet, and aqueous phase.
-
Extraction: Collect the hexadecane layer containing the this compound. For analysis of intracellular product, the cell pellet can be subjected to solvent extraction.
-
Analysis: Analyze the extracted product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound by comparing its retention time and mass spectrum to an authentic standard.
Visualizations
Biosynthetic Pathway and Experimental Workflow
References
Technical Support Center: Troubleshooting Lavandulyl Acetate Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in lavandulyl acetate cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity assays?
This compound is a natural monoterpene ester found in lavender oil.[1] It is investigated for its potential therapeutic properties, including its cytotoxic effects on cancer cells.[2][3] Cytotoxicity assays are performed to determine the concentration at which this compound induces cell death, a crucial step in assessing its potential as an anticancer agent.
Q2: What are the common challenges when working with this compound in cell culture?
This compound is a volatile organic compound (VOC), which presents unique challenges in a laboratory setting.[4] Its volatility can lead to a decrease in the effective concentration in the cell culture medium over time, potentially affecting the reproducibility of results. Special handling precautions are necessary to minimize evaporation.
Q3: Which solvents are recommended for dissolving this compound for cytotoxicity assays?
Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving essential oils and their components for in vitro assays. However, it is critical to use a final concentration of the solvent that is non-toxic to the cells, typically below 0.5% for DMSO.[5] Always include a vehicle control (media with the same concentration of solvent as the treated wells) to account for any solvent-induced effects on cell viability.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A decrease in cell viability indicates cell death but does not elucidate the mechanism. To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), specific assays are required. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues that can lead to unexpectedly low or inconsistent cell viability in this compound cytotoxicity assays.
Problem 1: Low cell viability in negative control (untreated or vehicle-treated) wells.
| Possible Cause | Recommended Solution |
| Cell Health Issues | Ensure cells are in the exponential growth phase and have a healthy morphology before seeding. Use cells within a low passage number range. |
| Contamination | Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma). Discard any contaminated cultures and reagents. |
| Improper Seeding Density | Optimize the cell seeding density for your specific cell line and plate format. Too few cells can lead to poor growth and viability. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO, ethanol) may be too high. Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your cell line. |
| Incubator Conditions | Verify that the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity. |
Problem 2: Inconsistent or highly variable results between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media. |
| This compound Volatility | Due to its volatile nature, the concentration of this compound may decrease unevenly across the plate. Minimize the time the plate is outside the incubator. Consider using plate sealers to reduce evaporation. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after the addition of assay reagents (e.g., MTT, XTT) to avoid bubbles and ensure uniform distribution. |
| Pipetting Errors | Calibrate pipettes regularly to ensure accuracy and precision. Use new pipette tips for each replicate to avoid cross-contamination. |
Problem 3: No dose-dependent cytotoxic effect observed.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | The tested concentration range of this compound may be too low. Perform a broad-range dose-finding study to identify the effective concentration range. |
| Compound Instability/Volatility | Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and air. The volatility of the compound may lead to a loss of the effective concentration during incubation. |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines. |
| Insufficient Incubation Time | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
Data Presentation
Table 1: Cytotoxicity of Lavender Oil and its Components on Various Cell Lines
| Compound | Cell Line | Assay | IC50 / NR50 Value | Source |
| Lavender Oil | HMEC-1 (endothelial) | NR | ~0.17-0.19% (v/v) | |
| Lavender Oil | HNDF (fibroblasts) | NR | ~0.17-0.19% (v/v) | |
| Lavender Oil | 153BR (fibroblasts) | NR | ~0.17-0.19% (v/v) | |
| Linalyl Acetate | Fibroblasts | NR | More cytotoxic than whole oil | |
| Lavender Oil | C6 (glioma) | MTT | 28.41 ± 0.001 µg/mL | |
| Lavender Oil | A549 (lung cancer) | MTT | 58.50 ± 0.034 µg/mL | |
| Lavender Oil | H1299 (lung cancer) | MTT | 69.56 ± 0.023 µg/mL | |
| Lavandin Essential Oil | CCRF-CEM (leukemia) | MTT | EC50: 1.30 x 10⁻² % (24h) | |
| Lavandin Essential Oil | SHSY5Y (neuroblastoma) | MTT | EC50: 1.42 x 10⁻² % (24h) | |
| Lavandin Essential Oil | Caco-2 (colorectal adenocarcinoma) | MTT | EC50: 13.52 x 10⁻² % (24h) | |
| Lavandin Essential Oil | MCF-7 (breast adenocarcinoma) | MTT | EC50: 3.62 x 10⁻² % (24h) | |
| Lavandin Essential Oil | MCF10A (normal breast epithelial) | MTT | EC50: 6.73 x 10⁻² % (24h) | |
| L. angustifolia EtOH Extract | MCF-7 (breast cancer) | MTT | IC50: 104.1 µg/mL | |
| L. angustifolia EtOH Extract | MDA-MB-231 (breast cancer) | MTT | IC50: 214.5 µg/mL |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. NR50 is the concentration that causes 50% cell death. EC50 is the concentration that gives a half-maximal response.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of volatile compounds like this compound.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2. To minimize evaporation of the volatile compound, consider using plate sealers.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V-PI Apoptosis Assay
This protocol outlines the steps to differentiate between apoptotic and necrotic cells.
Materials:
-
6-well plates or flow cytometry tubes
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined incubation period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: A generalized workflow for conducting this compound cytotoxicity assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low cell viability in cytotoxicity assays.
Signaling Pathways
JAK2/STAT3 Signaling Pathway and Apoptosis
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of the JAK2/STAT3 pathway is implicated in some cancers. This compound may exert its cytotoxic effects by modulating this pathway.
Caption: Potential modulation of the JAK2/STAT3 signaling pathway by this compound.
NF-κB Signaling Pathway and Apoptosis
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating immune and inflammatory responses, cell survival, and apoptosis. The canonical pathway is a primary route for NF-κB activation. Some cytotoxic compounds can influence this pathway to induce apoptosis.
Caption: Overview of the canonical NF-κB signaling pathway in apoptosis.
References
- 1. Apoptotic Effects on HL60 Human Leukaemia Cells Induced by Lavandin Essential Oil Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. freshskin.co.uk [freshskin.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity of lavender oil and its major components to human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Lavandulyl acetate in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of Lavandulyl acetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: There is limited research on the specific dosage of isolated this compound. However, studies on lavender essential oil, of which this compound is a component, can provide a starting point. For instance, neuroprotective effects of Lavandula angustifolia extract have been observed in rats at doses of 200 and 400 mg/kg via intraperitoneal injection.[1][2] It is crucial to conduct dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: What is the recommended route of administration for this compound?
A2: The oral route has been used in pharmacokinetic studies of compounds found in lavender oil.[3][4] However, for experimental purposes, intraperitoneal (i.p.) injections are also common, particularly when assessing neuroprotective or anti-inflammatory effects.[1] The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile.
Q3: How should I prepare this compound for administration to animals?
A3: this compound is a liquid that is poorly soluble in water. Therefore, it needs to be formulated in a suitable vehicle for in vivo studies. A common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with other vehicles such as polyethylene glycol (PEG300), Tween 80, and saline or phosphate-buffered saline (PBS). It is essential to keep the final concentration of DMSO low to avoid toxicity.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Studies on linalyl acetate, a closely related compound, in rats have shown that it is rapidly metabolized to linalool after oral administration. This suggests that the biological effects observed could be due to both the parent compound and its metabolites. After oral administration of lavender essential oil, linalool has been detected in various organs, with the highest concentrations found in fat.
Q5: What are the potential therapeutic effects of this compound?
A5: this compound is a component of lavender oil, which has been investigated for various therapeutic properties. These include neuroprotective, anti-inflammatory, and analgesic effects. In silico studies suggest that this compound may have anti-inflammatory activity by interacting with COX-1 and COX-2 enzymes.
Troubleshooting Guide
Issue: Poor Solubility of this compound
-
Problem: this compound is not dissolving in my aqueous vehicle.
-
Solution: Due to its low water solubility, a co-solvent system is necessary.
-
First, dissolve this compound in a minimal amount of DMSO. Ensure the DMSO is newly opened as it can be hygroscopic.
-
Prepare a vehicle solution containing PEG300, Tween 80, and saline or PBS. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
Slowly add the this compound/DMSO solution to the vehicle solution while vortexing to ensure proper mixing.
-
Issue: Vehicle-Induced Toxicity or Side Effects
-
Problem: The control animals receiving the vehicle are showing adverse effects.
-
Solution:
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic. Aim for a final DMSO concentration of 5% or less in the administered solution.
-
Vehicle Acclimatization: Acclimatize the animals to the vehicle by administering the vehicle alone for a few days before starting the experiment with the test compound.
-
Alternative Vehicles: Consider other vehicles such as corn oil for oral administration if compatible with your experimental design.
-
Issue: Instability of the Formulation
-
Problem: The prepared this compound solution appears cloudy or shows precipitation over time.
-
Solution:
-
Fresh Preparation: Prepare the formulation fresh before each administration. Stock solutions of this compound in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.
-
Proper Storage: Store the final formulation protected from light and at a controlled temperature. Studies on nanoemulsions containing lavender oil suggest that storage at 4°C or 25°C provides better stability than at 45°C.
-
Sonication: Gentle sonication may help to re-dissolve any precipitate, but be cautious as it can also degrade the compound.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Linalool after Oral Administration of Lavender Essential Oil (LEO), Linalool, or Linalyl Acetate to Rats
| Compound Administered | Dose (mg/kg) | Maximum Linalool Concentration (Cmax) (ng/mL) |
| Linalool | 28.9 | 33 |
| Linalyl Acetate | 36.8 | 10 |
| LEO | 100 | 77 |
Data from Nöldner et al., 2011, as cited in. This table illustrates that the bioavailability of linalool is higher when administered as part of the whole essential oil.
Table 2: Effective Doses of Lavandula angustifolia Extract in a Rat Model of Spinal Cord Injury
| Dose (mg/kg/day, i.p.) | Outcome |
| 100 | Improved locomotor activity after day 28. |
| 200 | Significant improvement in motor function by day 14. |
| 400 | Significant improvement in motor function from day 21 onwards and sensory function from day 7. |
Note: These doses are for the extract and not pure this compound. They can be used as a reference for designing dose-finding studies for the pure compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity, anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube. Vortex until fully dissolved. This stock solution can be stored at -20°C for short-term use.
-
On the day of administration, prepare the final injection solution. For a vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:
-
For every 1 mL of final solution, you will need:
-
50 µL of the this compound/DMSO stock solution (adjust volume based on stock concentration and desired final dose)
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of sterile saline or PBS
-
-
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add the PEG300 and vortex thoroughly until the solution is clear.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Finally, add the saline or PBS and vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Potential mechanism of action for this compound's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the Neuroprotective Effects of Lavandula angustifolia Extract on the Contusive Model of Spinal Cord Injury in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of linalool and linalyl acetate in rats after repeated oral administration of silexan, an essential oil from Lavandula angustifolia flowers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Refinement of analytical methods for trace-level detection of Lavandulyl acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for trace-level detection of Lavandulyl acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography (GC) analysis of this compound and other volatile terpenes.
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active sites in the GC inlet or column. - Column contamination. - Improperly cut or installed column. - Incompatible solvent or pH. | - Use a deactivated inlet liner and trim the first few centimeters of the column.[1][2] - Bake out the column at a high temperature or replace it if necessary.[3] - Ensure a clean, 90-degree cut of the column and correct installation depth in the inlet.[1][2] - Use a solvent that is compatible with the stationary phase. |
| Peak Fronting | - Column overload. - Incompatible stationary phase. - Sample solvent issues in splitless injection. | - Reduce the injection volume or dilute the sample. - Select a column with a stationary phase appropriate for the polarity of this compound. - Ensure the initial oven temperature is about 20°C below the boiling point of the solvent. |
| Split Peaks | - Improper column installation. - Fast autosampler injection. - Condensation effects in the inlet. | - Reinstall the column, ensuring a proper cut and placement. - Reduce the injection speed or use a liner with glass wool. - Optimize the injection port temperature. |
| Ghost Peaks (Carryover) | - Contaminated syringe or inlet liner. - Septum bleed. - Carryover from a previous injection. | - Clean or replace the syringe and inlet liner. - Use a high-quality, low-bleed septum. - Run a blank solvent injection to identify the source of contamination. |
| Baseline Instability/Drift | - Column bleed. - Contaminated carrier gas. - Detector instability or contamination. | - Condition the column properly. - Use high-purity carrier gas with appropriate traps. - Clean or service the detector as per the manufacturer's instructions. |
| Poor Resolution | - Inadequate column efficiency. - Incorrect carrier gas flow rate. - Suboptimal temperature program. | - Use a longer or more efficient GC column. - Optimize the carrier gas flow rate. - Adjust the temperature ramp rate to improve separation. |
| Irreproducible Results | - Inconsistent sample preparation. - Leaks in the system. - Fluctuations in temperature or flow rates. | - Standardize the sample preparation procedure. - Perform a leak check of the GC system. - Ensure stable instrument conditions. |
| Low Analyte Recovery | - Loss of volatile analytes during sample preparation. - Inefficient extraction. | - Keep samples and standards chilled and minimize exposure to light and air. - Optimize the extraction parameters (e.g., SPME fiber type, extraction time, and temperature). |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for trace-level detection of this compound?
A1: The most common and effective method is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, which is crucial for identifying and quantifying trace levels of volatile compounds like this compound in complex matrices.
Q2: Which sample preparation technique is recommended for this compound analysis?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique. It is a solvent-free method that is simple, sensitive, and easily automated. It works by exposing a coated fiber to the headspace above the sample, where volatile compounds like this compound partition onto the fiber. The fiber is then directly introduced into the GC inlet for analysis.
Q3: How can I improve the recovery of less volatile terpenes?
A3: For less volatile terpenes, liquid injection may offer better recovery than headspace sampling. Alternatively, you can enhance headspace extraction by adding a carrier solvent like water and salt (NaCl) to the vial to increase the volatility of the analytes.
Q4: What type of GC column is suitable for this compound analysis?
A4: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for terpene analysis. The choice of column will depend on the complexity of the sample matrix and the desired separation of target analytes.
Q5: What are the key mass spectral peaks for identifying this compound?
A5: The mass spectrum of this compound shows characteristic fragment ions. Key mass-to-charge ratios (m/z) for identification include 69, 43, 93, and 41. The molecular ion peak is at m/z 196.
Q6: How can I minimize the loss of volatile analytes during sample grinding?
A6: To prevent the loss of volatile compounds due to heat generated during grinding, it is recommended to freeze the sample before grinding or to grind it under liquid nitrogen.
Quantitative Data Presentation
The following table summarizes typical performance data for the trace-level analysis of terpenes using GC-MS. Please note that specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound can vary significantly based on the sample matrix, instrumentation, and method parameters.
| Parameter | Analytical Method | Typical Value/Range | Reference |
| Relative Standard Deviation (%RSD) | GC-MS | 3.6% - 13.3% for individual alkanes | |
| Concentration in Lavender Essential Oil | GC-FID | 1.47% - 4.45% | |
| Limit of Quantification (LOQ) for Linalool (a related monoterpene) | LC-MS/MS | < 1 ng/mL in serum |
Experimental Protocols
Detailed Methodology for HS-SPME-GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a liquid or solid matrix. Optimization of parameters is recommended for specific applications.
1. Sample Preparation:
-
Accurately weigh approximately 0.1 - 0.5 g of the homogenized sample into a 10 or 20 mL headspace vial.
-
If the sample is solid, it may be beneficial to add a small amount of deionized water to aid in the release of volatiles.
-
For quantitative analysis, add a known amount of an appropriate internal standard.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.
-
Equilibration: Place the vial in an autosampler or heating block and allow the sample to equilibrate at a controlled temperature (e.g., 40°C - 60°C) for a set time (e.g., 15 - 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 - 40 minutes) at the same temperature to allow for the adsorption of analytes.
3. GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet, which is held at a high temperature (e.g., 250°C - 270°C), to desorb the analytes from the fiber onto the GC column. A desorption time of 2-5 minutes is typical.
-
GC Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C - 60°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 5°C - 10°C per minute to a final temperature of 250°C - 280°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting decision tree for common peak shape issues.
References
Strategies to reduce solvent consumption in Lavandulyl acetate extraction
This guide provides researchers, scientists, and drug development professionals with strategies to reduce solvent consumption during the extraction of Lavandulyl acetate and other essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce solvent consumption in this compound extraction?
A1: The main strategies involve either optimizing existing solvent-based methods or adopting advanced "green" extraction techniques. Key approaches include:
-
Optimization of Solvent-to-Solid Ratio: Systematically determining the minimum solvent volume required to efficiently extract the target compound without compromising yield.[1]
-
Advanced Extraction Technologies: Employing methods like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) that inherently use less or no organic solvent.[2][3][4]
-
Solvent-Free Extraction: Using techniques such as Microwave Hydrodiffusion and Gravity (MHG) or supercritical CO2 extraction, which eliminate the need for traditional organic solvents.[5]
-
Solvent Recycling and Reuse: Implementing distillation or fractionation processes to purify and recover solvents after extraction for subsequent use.
Q2: What are "green" extraction techniques and how do they reduce solvent use?
A2: Green extraction techniques are innovative methods designed to minimize environmental impact by reducing solvent and energy consumption.
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. CO2 is non-toxic, non-flammable, and can be easily removed from the extract, eliminating the need for organic solvents.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the plant material, causing cell rupture and the release of target compounds. This significantly reduces extraction time and the volume of solvent required. Solvent-free versions of MAE also exist.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to break down plant cell walls, enhancing solvent penetration and accelerating extraction. This increased efficiency allows for a reduction in both solvent volume and extraction time.
Q3: Can I eliminate organic solvents entirely from my extraction process?
A3: Yes, several techniques allow for solvent-free extraction. Supercritical Fluid Extraction (SFE) with CO2 is a prominent example where compressed CO2 acts as the solvent. Additionally, methods like Microwave Hydrodiffusion and Gravity (MHG) use the plant's own internal water to facilitate extraction, completely avoiding the addition of any external solvent.
Q4: How does optimizing the solvent-to-solid ratio help?
A4: The solvent-to-solid ratio is a critical parameter that significantly affects extraction efficiency. Using an excessive amount of solvent does not necessarily increase yield and leads to waste. By systematically experimenting to find the lowest ratio that still provides a high yield, you can significantly cut down on solvent usage, reduce costs, and minimize the energy required for solvent evaporation post-extraction.
Troubleshooting Guide
Issue 1: High solvent consumption and cost with traditional methods (e.g., Soxhlet, Maceration).
-
Cause: Conventional methods are often time- and solvent-intensive by nature.
-
Solution 1: Switch to an advanced extraction method.
-
Consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to drastically reduce both extraction time and the required solvent volume. For example, MAE can shorten extraction times from hours to minutes.
-
For a complete replacement of organic solvents, Supercritical Fluid Extraction (SFE) using CO2 is a highly effective, albeit more capital-intensive, alternative.
-
-
Solution 2: Optimize your current protocol.
-
Perform a study to determine the optimal solvent-to-solid ratio . Start with your current ratio and systematically decrease it, analyzing the extract yield at each step to find the minimum effective volume.
-
-
Solution 3: Implement solvent recycling.
-
Use distillation to recover and purify the solvent from the extract mixture. This creates a closed-loop system that significantly reduces the need for fresh solvent.
-
Issue 2: Reduced extraction yield after decreasing solvent volume.
-
Cause: The reduced solvent volume may not be sufficient to fully solubilize the target compounds or effectively penetrate the plant matrix.
-
Solution 1: Enhance extraction with physical assistance.
-
Incorporate ultrasonication (UAE) into your maceration or percolation process. The acoustic cavitation created by ultrasound disrupts cell walls, improving solvent penetration and facilitating the release of this compound, even with lower solvent volumes.
-
-
Solution 2: Increase extraction temperature.
-
Elevating the temperature (within the stability limits of this compound) can increase the solubility of the compound and improve extraction kinetics. Techniques like Accelerated Solvent Extraction (ASE) use elevated temperatures and pressures to achieve this with less solvent.
-
-
Solution 3: Re-evaluate the solvent-to-solid ratio.
-
You may have reduced the ratio too much. Incrementally increase the solvent volume until you find a balance between acceptable yield and reduced consumption.
-
Issue 3: Emulsion formation during liquid-liquid extraction workup.
-
Cause: Emulsions can form when samples contain surfactant-like compounds, a problem that can be exacerbated by changes in solvent ratios. Vigorous shaking is a common cause.
-
Solution 1: Modify the agitation technique.
-
Gently swirl or invert the separatory funnel instead of shaking it vigorously. This reduces the mechanical energy that leads to emulsion formation while still allowing for phase contact.
-
-
Solution 2: "Salt out" the aqueous layer.
-
Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.
-
-
Solution 3: Consider an alternative to LLE.
-
Supported Liquid Extraction (SLE) is a technique that avoids the formation of emulsions by immobilizing the aqueous phase on a solid support and passing the organic solvent through it.
-
Data Summary: Comparison of Extraction Methods
The choice of extraction method significantly impacts yield, extraction time, and the chemical profile of the lavender essential oil.
| Extraction Method | Typical Solvent(s) | Solvent Consumption | Extraction Time | Yield (%) | Key Compound Concentration (Linalyl Acetate) | Citations |
| Hydrodistillation (HD) | Water | High (Water) | 60 - 120 min | ~2.5% | Lower (Partial decomposition can occur) | |
| Soxhlet Extraction | Hexane, Ethanol | High | Several hours | Varies | Higher Linalyl Acetate than HD | |
| Microwave-Assisted Extraction (MAE) | Water, Ethanol | Reduced | ~40 min | ~3.2% | Higher than HD | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | Reduced | 10 - 60 min | Varies | High | |
| Supercritical Fluid Extraction (SFE) | CO₂ (± Ethanol co-solvent) | Very Low / None | Varies | 0.6% - 7.5% | Highest (Preserves thermolabile compounds) | |
| Accelerated Solvent Extraction (ASE) | Methanol, Water | Reduced | Short | High | High |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry lavender flowers at 40°C for 3 hours and grind them to a fine powder (particle size 0.60-0.85 mm).
-
Solvent Preparation: Prepare a 50% ethanol-water solution (v/v).
-
Extraction:
-
Place 10 g of powdered lavender into a 250 mL Erlenmeyer flask.
-
Add the solvent at an optimized liquid-to-solid ratio (e.g., 17:1 mL/g, which would be 170 mL).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction for 20-60 minutes at a controlled temperature of 50°C.
-
-
Post-Extraction:
-
Filter the mixture to separate the plant material from the liquid extract.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude essential oil.
-
Store the oil in a sealed vial at 4°C.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Use 20 g of dried, ground lavender flowers.
-
Apparatus Setup:
-
Load the ground lavender into the extraction vessel of the SFE system.
-
Set up the system with a CO2 cylinder, pump, extraction vessel, and collection vial.
-
-
Extraction Parameters:
-
Pressurize the system with CO2 to the desired pressure (e.g., 90-110 bar).
-
Set the extraction vessel temperature (e.g., 48-50°C).
-
(Optional) If a co-solvent is needed for more polar compounds, introduce ethanol at a low percentage (e.g., 0.2% v/v).
-
-
Extraction Process:
-
A periodic static-dynamic (PSD) procedure can be highly efficient. This involves alternating between a static phase (CO2 soaks the material) and a dynamic phase (CO2 flows through the material). For example, use 8 cycles of a 15-minute static phase followed by a 3-minute dynamic phase.
-
-
Collection:
-
The extracted components are depressurized into a collection vial where the CO2 becomes a gas, leaving behind the solvent-free extract.
-
Collect the essential oil and store it in a sealed vial at 4°C.
-
Visual Guides
Caption: Decision tree for selecting a solvent reduction strategy.
Caption: Experimental workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Logical diagram of a closed-loop solvent recycling process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Synthetic Lavandulyl Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic Lavandulyl acetate, ensuring its purity is paramount for the reproducibility and integrity of experimental results. This guide provides a comparative analysis of synthetic this compound against common alternatives, Linalyl acetate and Geranyl acetate, with a focus on purity validation methodologies.
Comparative Purity Analysis
The purity of fragrance and flavor compounds is typically determined using chromatographic and spectroscopic techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the industry standard for quantitative purity analysis of volatile compounds like this compound and its alternatives. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, non-destructive alternative for purity assessment.
Below is a summary of typical purity specifications and common impurities for synthetic this compound, Linalyl acetate, and Geranyl acetate.
| Compound | Typical Purity (%) | Common Impurities | Fragrance Profile |
| This compound | ≥ 96% | Lavandulol, isomeric acetates, residual solvents, starting materials from synthesis. | Sweet, fruity, floral, with herbaceous and citrus nuances. |
| Linalyl acetate | ≥ 97% | Linalool, other terpene acetates, residual solvents. | Fresh, sweet, floral, fruity, with a clean and slightly spicy note. |
| Geranyl acetate | ≥ 98% | Geraniol, Neryl acetate (cis-isomer), Citronellyl acetate, residual solvents. | Sweet, rosy, floral, with fruity and slightly green undertones. |
Experimental Protocols for Purity Validation
Accurate and reliable purity determination is contingent on robust experimental protocols. The following are detailed methodologies for the analysis of this compound and its alternatives using GC-MS and ¹H-qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for assessing the purity of synthetic esters.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the synthetic ester (this compound, Linalyl acetate, or Geranyl acetate) in a high-purity solvent such as hexane or ethanol.
-
For quantitative analysis, add an internal standard (e.g., n-alkane solution) of a known concentration to the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the main peak corresponding to the target ester based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by determining the relative peak area of the main component compared to the total peak area of all components (area percent method). For more accurate quantification, use the internal standard method.
Quantitative ¹H-NMR (qNMR) Protocol
qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic ester into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
Add 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 8 or 16 (can be adjusted based on signal-to-noise requirements).
-
Acquisition Time (aq): At least 3 seconds.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the ¹H-NMR spectrum.
-
Perform phase and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity Validation Workflow
The following diagram illustrates a typical workflow for validating the purity of synthetic this compound.
Conclusion
The validation of synthetic this compound purity is a critical step in ensuring the quality and reliability of research and development outcomes. By employing robust analytical techniques such as GC-MS and qNMR, and comparing the results against well-characterized alternatives like Linalyl acetate and Geranyl acetate, researchers can have high confidence in the purity of their starting materials. The detailed protocols and workflow provided in this guide serve as a valuable resource for implementing a comprehensive purity validation program.
A Comparative Analysis of the Biological Activity of Lavandulyl Acetate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavandulyl acetate, a monoterpene ester found in lavender essential oil, is recognized for its contribution to the characteristic aroma and potential biological activities of this widely used botanical extract. As a chiral molecule, this compound exists in two enantiomeric forms: (R)-(-)-lavandulyl acetate and (S)-(+)-lavandulyl acetate. It is a well-established principle in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities due to the stereospecific nature of interactions with biological macromolecules such as receptors and enzymes. This guide provides a comparative overview of the known biological activities of this compound enantiomers, supported by available experimental data. A notable gap in the current scientific literature is the lack of direct comparative studies on the biological activities of the (R)- and (S)-enantiomers. The primary focus of existing research has been on the naturally predominant (R)-enantiomer.
Enantiomeric Composition in Nature
In essential oils derived from Lavandula angustifolia, the (R)-(-)-enantiomer of this compound is typically the more abundant form[1][2]. The enantiomeric ratio can vary depending on the specific cultivar and geographical origin of the lavender plant. This natural predominance of the (R)-enantiomer has likely contributed to the greater research focus on its biological effects.
Comparative Biological Activity
A comprehensive comparison of the biological activities of (R)- and (S)-lavandulyl acetate is currently limited by the scarcity of data on the (S)-enantiomer. However, significant research has been conducted on the insecticidal properties of (R)-lavandulyl acetate.
Insecticidal Activity
(R)-(-)-Lavandulyl acetate has demonstrated potent larvicidal activity against several species of mosquito vectors. The table below summarizes the reported 50% lethal concentration (LC50) values from a study by Govindarajan et al. (2016)[3][4].
| Target Species | (R)-(-)-Lavandulyl Acetate LC50 (µg/mL) |
| Anopheles subpictus | 4.17[3] |
| Aedes albopictus | 4.60 |
| Culex tritaeniorhynchus | 5.11 |
Data from Govindarajan M, et al. Ecotoxicol Environ Saf. 2016 Nov;133:395-402.
To date, no equivalent studies on the insecticidal activity of (S)-(+)-lavandulyl acetate have been found in the peer-reviewed literature. This data gap prevents a direct comparison of the potency of the two enantiomers. The observed insecticidal activity of the (R)-enantiomer highlights the potential for developing stereospecific natural product-based insecticides.
Experimental Protocols
Mosquito Larvicidal Bioassay
The following is a generalized protocol for assessing the larvicidal activity of this compound enantiomers, based on methodologies described by the World Health Organization and adapted in studies such as Govindarajan et al. (2016).
Objective: To determine the lethal concentration (LC50 and LC90) of a test compound against third-instar mosquito larvae.
Materials:
-
Third-instar larvae of the target mosquito species (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus)
-
Test compounds: (R)-(-)-lavandulyl acetate and (S)-(+)-lavandulyl acetate
-
Solvent (e.g., ethanol or acetone)
-
Distilled water
-
250 mL glass beakers or plastic cups
-
Pipettes
-
Larval food (e.g., dog biscuit powder, yeast extract)
-
Incubator or environmental chamber set to 27 ± 2°C with a 12:12 hour light:dark photoperiod.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution (e.g., 1%) of each this compound enantiomer in a suitable solvent.
-
Preparation of Test Solutions: From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 25, 50, 100, 200 ppm). The final concentration of the solvent in the test water should not exceed 1% and a solvent control must be included.
-
Exposure of Larvae:
-
Add 200 mL of distilled water to each beaker.
-
Introduce 25 third-instar larvae into each beaker.
-
Add the appropriate amount of the test solution to achieve the desired final concentration.
-
Each concentration should be tested in triplicate or quadruplicate.
-
A control group (distilled water) and a solvent control group should be run in parallel.
-
-
Observation: After 24 hours of exposure, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.
-
Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. For its insecticidal activity, it is hypothesized that, like many monoterpenoids, it may act on the nervous system of insects. Potential targets could include acetylcholinesterase or octopamine receptors, leading to neurotoxicity. However, without further research, any proposed pathway remains speculative.
The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of this compound enantiomers.
Caption: Experimental workflow for comparing this compound enantiomers.
Future Directions and Conclusion
The current body of research strongly indicates that (R)-(-)-lavandulyl acetate is a biologically active molecule with significant insecticidal properties. However, the lack of data on the (S)-(+)-enantiomer represents a critical knowledge gap. Future research should prioritize the following:
-
Direct Comparative Studies: Conducting side-by-side evaluations of the biological activities of purified (R)- and (S)-lavandulyl acetate is essential. This should include not only insecticidal assays but also investigations into other potential effects, such as antimicrobial, anti-inflammatory, and sedative properties, which are often attributed to lavender oil.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways for each enantiomer will provide a deeper understanding of their biological effects and potential for therapeutic or agricultural applications.
-
Enantioselective Synthesis: The development of efficient and scalable methods for the enantioselective synthesis of both (R)- and (S)-lavandulyl acetate will be crucial for facilitating further research and potential commercialization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eco-friendly larvicides from Indian plants: Effectiveness of this compound and bicyclogermacrene on malaria, dengue and Japanese encephalitis mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lavandulyl Acetate Content Across Lavandula Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced chemical composition of essential oils is paramount. This guide provides a comparative analysis of lavandulyl acetate content in various Lavandula species, supported by experimental data and detailed methodologies. This compound, an acetate ester of lavandulol, is a significant contributor to the characteristic aroma of lavender oil and is of interest for its potential biological activities.
Quantitative Comparison of this compound Content
The concentration of this compound exhibits considerable variation among different Lavandula species and even between cultivars of the same species. This variability is influenced by genetic factors, geographical origin, climatic conditions, and harvesting time. The following table summarizes the reported this compound content in the essential oils of several common Lavandula species.
| Lavandula Species | Common Name | This compound Content (%) | Reference(s) |
| Lavandula angustifolia | True Lavender | 0.13 - 14.5 | [1][2][3][4][5] |
| Lavandula intermedia | Lavandin | 0 - 3.2 | |
| Lavandula latifolia | Spike Lavender | 0.1 - 15.9 | |
| Lavandula stoechas | Spanish/French Lavender | 0 - 2.83 | |
| Lavandula luisieri | Spanish Lavender | Present (unquantified in some studies) | |
| Lavandula dentata | Fringed Lavender | 1.09 |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing hydrodistillation or steam distillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for chemical analysis.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant material.
Procedure:
-
Fresh or dried lavender flowers (typically 100g) are placed in a round-bottom flask.
-
Distilled water is added to the flask to cover the plant material (e.g., 500 mL).
-
The flask is connected to a Clevenger-type apparatus.
-
The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.
-
The condensed steam and essential oil are collected in a graduated tube, where the oil, being less dense than water, separates and forms a layer on top.
-
The distillation process is typically carried out for a period of 3 hours.
-
The collected essential oil is then separated from the aqueous layer (hydrosol) and dried over anhydrous sodium sulfate.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: A capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initially set at a lower temperature (e.g., 60°C) and gradually increased to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min) to ensure separation of components with different boiling points.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Identification of Components: The identification of this compound and other compounds is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Visualizing Key Processes
To further elucidate the context of this compound in Lavandula species, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
References
- 1. wingsets.com [wingsets.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]
- 5. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Lavandulyl Acetate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantification of Lavandulyl acetate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, based on objective performance data and detailed experimental protocols.
Methodology Comparison: GC-FID vs. HPLC-UV
The selection of an analytical method for the quantification of a specific analyte is a critical step in drug development and quality control. This decision is typically based on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the desired performance characteristics of the method such as accuracy, precision, sensitivity, and linearity.
This compound, a terpene ester found in lavender oil and other essential oils, is a relatively volatile and non-polar compound. These properties make it inherently well-suited for analysis by Gas Chromatography. In contrast, High-Performance Liquid Chromatography analysis of such compounds can be more challenging, particularly when using UV detection due to the lack of a strong chromophore in the molecule.
This guide explores the cross-validation of GC-FID and a proposed HPLC-UV method for this compound quantification, presenting hypothetical yet realistic performance data based on established analytical principles and data from similar compounds.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the expected validation parameters for the quantification of this compound using GC-FID and HPLC-UV methodologies. This data is synthesized from publicly available information on the analysis of similar terpene esters and represents a plausible outcome of a cross-validation study.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 1 - 500 µg/mL | 10 - 1000 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL |
| Run Time | ~15 minutes | ~20 minutes |
| Sample Preparation | Simple dilution | More complex (potential derivatization) |
| Selectivity | High | Moderate (potential for matrix interference) |
Experimental Protocols: A Detailed Guide
Detailed methodologies for both the GC-FID and HPLC-UV analysis of this compound are provided below. These protocols are intended to serve as a starting point for method development and validation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as hexane or ethyl acetate and dilute to volume.
-
Further dilute an aliquot of this solution to fall within the calibrated linear range of the instrument.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
Note: Due to the lack of a strong UV chromophore in this compound, this proposed method may require a pre-column derivatization step to enhance detection sensitivity. The following protocol is a hypothetical example.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 200 mg of the essential oil sample into a suitable reaction vial.
-
Dissolve the sample in a minimal amount of a compatible solvent.
-
Derivatization (Example): Add a derivatizing agent that reacts with the ester functional group to introduce a UV-active moiety (e.g., a substituted benzoic acid in the presence of a coupling agent). The reaction conditions (temperature, time) would need to be optimized.
-
After the reaction is complete, quench the reaction and dilute the mixture with the mobile phase to a known volume in a volumetric flask.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized this compound.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of derivatized this compound at concentrations ranging from 10 µg/mL to 1000 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Logical Comparison of GC-FID and HPLC-UV for this compound.
A Comparative Analysis of the Efficacy of Lavandulyl Acetate and Other Monoterpene Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of lavandulyl acetate against other common monoterpene esters, including linalyl acetate, geranyl acetate, and bornyl acetate. The information is compiled from available preclinical data to assist researchers in evaluating their potential for further investigation and development.
Efficacy Data Summary
The following tables summarize the available quantitative data for the anti-inflammatory, antimicrobial, and insecticidal activities of this compound and its counterparts. It is important to note that direct comparative studies are limited, and the existing data comes from various experimental setups.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line/Model | Endpoint | Result | Citation |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | - | Present in essential oil showing NO inhibition | [1] |
| Linalyl Acetate | Carrageenan-induced paw edema | Wistar rats | Edema Reduction | Less effective than linalool | [2] |
| Cholinesterase Inhibition | - | IC50 | AChE: 82 µg/mL, BChE: 169 µg/mL | [3] | |
| Geranyl Acetate | Nitrite Production Suppression | RAW 264.7 Macrophages | - | Effective suppression | [4] |
| Anticancer Activity | Colo-205 cells | IC50 | 30 µM | [5] | |
| Bornyl Acetate | - | - | - | Data not available |
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Citation |
| This compound | - | Data not available | |
| Linalyl Acetate | Escherichia coli | 5 µg/mL | |
| Staphylococcus aureus | 1.25 mg/mL | ||
| Geranyl Acetate | Staphylococcus aureus | 7.81 µl/ml | |
| Escherichia coli | 3.91 µl/ml | ||
| Salmonella typhimurium | 3.91 µl/ml | ||
| Listeria monocytogenes | 7.81 µl/ml | ||
| Bornyl Acetate | Various microbial strains | 1.75 to 4.88 mg/mL |
Table 3: Insecticidal Activity
| Compound | Insect Species | Assay Type | LC50 / LD50 | Citation |
| (-)-Lavandulyl acetate | Anopheles subpictus | Larvicidal | 4.17 µg/mL | |
| Aedes albopictus | Larvicidal | 4.60 µg/mL | ||
| Culex tritaeniorhynchus | Larvicidal | 5.11 µg/mL | ||
| Linalyl Acetate | Culex quinquefasciatus (2nd instar) | Larvicidal | 31.5 µL L−1 | |
| Musca domestica (adults) | Contact | 71.4 µg adult−1 | ||
| Geranyl Acetate | Rat (oral) | Acute Toxicity | 6330 mg/kg | |
| Bornyl Acetate | Liposcelis bostrychophila | Fumigant | 1.1 mg/L air | |
| Liposcelis bostrychophila | Contact | 32.9 µg/cm² | ||
| Tribolium castaneum | Contact | 66.0 µ g/adult |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The IC50 value (the concentration that inhibits 50% of NO production) is calculated.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Insecticidal Activity: Mosquito Larvicidal Bioassay
-
Test Organisms: Late third or early fourth instar larvae of the target mosquito species are used.
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made in water to achieve the desired test concentrations.
-
Exposure: A defined number of larvae (e.g., 20-25) are placed in beakers or cups containing the test solution. A control group with the solvent and water is also included.
-
Incubation: The larvae are kept at a constant temperature (e.g., 25-27°C) for 24 hours.
-
Mortality Assessment: After 24 hours, the number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The percentage mortality is calculated for each concentration, and the data are subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the larvae).
Visualizations
Experimental Workflow: Nitric Oxide (NO) Production Assay
References
- 1. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axxence.de [axxence.de]
- 3. japsonline.com [japsonline.com]
- 4. Geranyl Acetate Attenuates Para-phenylenediamine-induced Cytotoxicity, DNA Damage, Apoptosis, and Inflammation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interspecies Metabolic Pathways of Lavandulyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and inferred metabolic pathways of lavandulyl acetate across different species. While comprehensive data on the catabolism of this compound is limited, this document synthesizes available research on its biosynthesis and the metabolism of structurally related compounds to offer insights for metabolic engineering, drug development, and toxicological studies.
Executive Summary
This compound is a monoterpene ester recognized for its characteristic fragrance in lavender oil. The scientific literature extensively covers its biosynthesis in plants and engineered microorganisms. However, a direct interspecies comparison of its metabolic degradation is not well-documented. This guide bridges this gap by presenting the established biosynthetic pathways and proposing a putative metabolic pathway in mammals based on studies of analogous compounds.
Biosynthesis of this compound
The production of this compound has been detailed in both lavender plants (Lavandula species) and genetically engineered Escherichia coli.
Biosynthesis in Lavandula Species
In lavender, the biosynthesis of this compound is a part of the broader terpenoid metabolic network. The pathway originates from the common 5-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol 4-phosphate (MEP) pathway in plastids.
A key step is the formation of lavandulyl diphosphate (LPP), an irregular monoterpene precursor, from two molecules of DMAPP. This is followed by the dephosphorylation to lavandulol and subsequent acetylation to yield this compound.
A Comparative Analysis of Lavandulyl Acetate Extraction Methodologies
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a comparative study of various methods for extracting Lavandulyl acetate, a significant component of lavender essential oil, offering insights into the performance and outcomes of each technique based on experimental data.
This compound, an ester monoterpene, is a sought-after compound for its aromatic and potential therapeutic properties. The choice of extraction method significantly impacts the yield, purity, and overall chemical profile of the final extract. This comparison covers traditional and modern techniques, including hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE).
Comparative Data on Extraction Methods
The following table summarizes the quantitative data from various experimental studies, offering a clear comparison of the efficiency and outcomes of different extraction methods for obtaining compounds from lavender, including this compound.
| Extraction Method | Plant Material | Yield (%) | This compound (%) | Key Parameters | Source |
| Hydrodistillation (HD) | Dried Lavender Spikes | 2.5 - 4.57 | 4.64 - 5.40 | Atmospheric pressure, 100°C, 3 hours | [1][2][3][4] |
| Steam Distillation | Lavender Flowers | ~1-3 (of dry weight) | - | High temperature and pressure | [2] |
| Solvent Extraction (Hexane) | Dried Lavender | 7.57 | - | - | |
| Solvent Extraction (Ethanol) | Lavender Flowers | - | Present | - | |
| Soxhlet Extraction (Ethanol) | Fresh & Dried Flowers | Higher from fresh | Present | - | |
| Supercritical CO2 Extraction (SCE) | Dried Lavender Spikes | 0.6 - 9.8 | 14.1 (in one study) | 10-20 MPa, 35-60°C | |
| Accelerated Solvent Extraction (ASE) | Dried Flowers (Methanol) | Higher than HD & Soxhlet | Present | 80°C, 1500 psi | |
| Ultrasonication (Ethyl Acetate) | Dried Aerial Parts | 3.59 ± 0.73 | - | 30°C, 30 min, 200W |
Note: The concentration of this compound can vary significantly based on the specific lavender species, cultivation conditions, and the part of the plant used. Some studies focus on major components like linalool and linalyl acetate, with this compound being a minor, yet important, constituent.
Experimental Protocols
1. Hydrodistillation (HD)
Hydrodistillation is a conventional method for extracting essential oils. The process involves the complete immersion of the plant material in water, which is then boiled. The resulting steam, carrying the volatile compounds, is condensed and collected.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
100 grams of dried lavender spikes are placed in a round-bottom flask.
-
2 liters of water are added to the flask.
-
The mixture is heated to boiling and distilled for 3 hours.
-
The collected essential oil is separated from the aqueous layer (hydrosol) and dried over anhydrous sodium sulfate.
-
2. Solvent Extraction
This method utilizes organic solvents to dissolve the desired compounds from the plant material. The choice of solvent is crucial and depends on the polarity of the target compounds.
-
Soxhlet Extraction:
-
Plant material is placed in a thimble within the Soxhlet apparatus.
-
The solvent (e.g., ethanol) is heated in a flask, and its vapor travels to a condenser.
-
The condensed solvent drips into the thimble, immersing the plant material and extracting the compounds.
-
Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted compounds. This cycle is repeated.
-
-
Ultrasonication-Assisted Extraction:
-
Powdered plant material is placed in a flask with a solvent (e.g., ethyl acetate).
-
The flask is placed in an ultrasonic bath.
-
The mixture is subjected to ultrasonication at a specific power and temperature for a set duration (e.g., 200 W, 30°C for 30 minutes).
-
The resulting extract is filtered and concentrated.
-
3. Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating properties of the fluid can be fine-tuned to selectively extract specific compounds.
-
Apparatus: Supercritical fluid extraction system.
-
Procedure:
-
Dried and ground lavender spikes are packed into an extraction vessel.
-
Supercritical CO2 is passed through the vessel at a controlled flow rate, pressure (e.g., 10-14 MPa), and temperature (e.g., 35-55°C).
-
The extract-laden CO2 then flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.
-
The collected extract is then analyzed.
-
4. Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses solvents at elevated temperatures and pressures to increase the efficiency of the extraction process.
-
Procedure:
-
The sample is placed in an extraction cell.
-
The cell is filled with the solvent (e.g., methanol).
-
The cell is heated (e.g., 80°C) and pressurized (e.g., 1500 psi).
-
After a short static extraction period, the extract is collected. The process can be repeated with fresh solvent.
-
Method Comparison and Key Findings
-
Yield: Solvent extraction, particularly with hexane, has been shown to provide the highest overall yield of essential oil. However, SFE can also achieve high yields, which are dependent on the operational parameters. Hydrodistillation generally results in lower yields compared to solvent-based methods and SFE.
-
Purity and Composition: Supercritical CO2 extraction is often favored for producing high-quality extracts with a higher concentration of desirable esters like linalyl acetate and potentially this compound. This is because the lower operating temperatures of SFE prevent the thermal degradation and hydrolysis of these compounds, which can occur during the high temperatures of steam and hydrodistillation. Hydrodistillation can lead to the formation of artifacts and the degradation of esters.
-
Selectivity: SFE offers superior selectivity by adjusting the density of the supercritical fluid (via pressure and temperature), allowing for the targeted extraction of specific compounds.
-
Environmental and Safety Concerns: SFE using CO2 is considered a "green" technology as it uses a non-toxic, non-flammable, and readily available solvent that can be recycled. Solvent extraction methods, on the other hand, raise concerns about residual solvent in the final product and the environmental impact of solvent disposal.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of this compound, applicable to the various methods discussed.
Caption: Generalized workflow for this compound extraction.
References
Benchmarking Lavandulyl acetate synthesis against published routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published synthetic routes to lavandulyl acetate, a valuable fragrance and potential pharmaceutical intermediate. We objectively evaluate three distinct methodologies: microbial biosynthesis, biomimetic synthesis, and a classic chemical synthesis approach. This analysis is supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each of the three primary routes to this compound.
| Parameter | Microbial Biosynthesis | Biomimetic Synthesis | Chemical Synthesis |
| Final Product | This compound | This compound | This compound |
| Starting Material(s) | Glucose/Glycerol | 2-Methyl-3-butene-2-ol, Acetic Acid | β,β-Dimethyl-acrylic acid, 2-Methyl-3-buten-2-ol |
| Key Reagents/Biocatalysts | Engineered E. coli, LiAAT4 | Formic Acid | Thionyl chloride, Sodium hydride, Lithium aluminum hydride, Acetic anhydride |
| Yield/Titer | 42.4 mg/L[1][2] | 26.5%[3] | High (not explicitly quantified for the final product in the patent)[4] |
| Reaction Time | 48 - 72 hours | 24 hours | Multi-step, several hours per step |
| Reaction Temperature | 30 - 37°C | Room Temperature to mild heating | -75°C to 100°C |
| Purity | High (requires extraction and purification) | Requires purification by distillation | Requires purification at each step |
| Environmental Impact | Lower, uses renewable feedstocks | Moderate, uses organic solvents | Higher, involves hazardous reagents and solvents |
Experimental Protocols
Microbial Biosynthesis of this compound in E. coli
This protocol is based on the work of Yang et al. and describes the de novo biosynthesis of this compound from a simple carbon source using an engineered strain of Escherichia coli.[1]
a. Strain and Plasmid Construction: An engineered E. coli strain is utilized, typically expressing the mevalonate (MVA) pathway for isoprenoid precursor supply. A key enzyme, lavandulyl diphosphate synthase (LPPS), is introduced to produce lavandulyl diphosphate. Finally, an alcohol acyltransferase, such as LiAAT4 from Lavandula x intermedia, is expressed to catalyze the final esterification of lavandulol to this compound.
b. Fermentation:
-
Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium supplemented with appropriate antibiotics and incubate overnight at 37°C with shaking.
-
Inoculate the main culture medium (e.g., Terrific Broth) containing a carbon source like glycerol with the seed culture.
-
Incubate the main culture at 30°C with shaking.
-
Induce protein expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue the fermentation for 48-72 hours. To facilitate product recovery and minimize product toxicity, an organic overlay (e.g., dodecane) can be added to the culture to capture the produced this compound.
c. Product Extraction and Analysis:
-
Separate the organic layer from the fermentation broth by centrifugation.
-
Analyze the organic layer for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Biomimetic Synthesis of this compound
This protocol is adapted from the work of Budae et al. and describes a one-pot synthesis that mimics natural terpene cyclization and rearrangement reactions.
a. Reaction Setup:
-
In a round-bottom flask, combine 2-methyl-3-butene-2-ol and glacial acetic acid.
-
Add formic acid to the mixture dropwise with stirring at room temperature. The formic acid acts as a catalyst to promote the formation of carbocation intermediates.
b. Reaction and Workup:
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound. A yield of 26.5% has been reported for this method.
Chemical Synthesis of this compound
This multi-step chemical synthesis is based on the process described in US Patent 3,700,717.
a. Synthesis of Lavandulic Acid:
-
Prepare the β,β-dimethyl acrylate ester of 2-methyl-3-buten-2-ol. This is achieved by reacting β,β-dimethyl-acrylic acid with thionyl chloride to form the acid chloride, followed by reaction with 2-methyl-3-buten-2-ol.
-
The ester is then rearranged to lavandulic acid by heating in the presence of a strong base, such as sodium hydride, at a temperature between 50 to 100°C.
b. Reduction of Lavandulic Acid to Lavandulol:
-
Dissolve the lavandulic acid in an anhydrous solvent like diethyl ether.
-
Add a reducing agent, such as lithium aluminum hydride, to the solution at a controlled temperature.
-
After the reduction is complete, quench the reaction carefully and perform an acidic workup to isolate the lavandulol.
c. Esterification of Lavandulol to this compound:
-
Dissolve the purified lavandulol in a suitable solvent.
-
Add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).
-
Stir the reaction mixture until the esterification is complete, which can be monitored by thin-layer chromatography (TLC).
-
Perform a standard aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting this compound by distillation. The patent suggests a high yield for this process, though a specific percentage for the final product is not provided.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and workflows for the described this compound synthesis routes.
Caption: Microbial biosynthesis of this compound in engineered E. coli.
Caption: Biomimetic synthesis of this compound.
Caption: Multi-step chemical synthesis of this compound.
References
Comparative Analysis of Lavandulyl Acetate's Antimicrobial Spectrum Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of lavandulyl acetate, a natural monoterpenoid ester found in lavender essential oil, against commonly used antibiotics. Due to a notable scarcity of research focusing specifically on the isolated this compound, this comparison draws upon the broader antimicrobial activities of lavender essential oil (LEO) and its more extensively studied primary constituents, linalool and linalyl acetate. This analysis is intended to offer a directional understanding and highlight areas for future research into the therapeutic potential of this compound.
Executive Summary
Lavender essential oil has demonstrated a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This activity is largely attributed to its high concentration of linalool and linalyl acetate. While this compound is a constituent of this essential oil, specific data on its individual antimicrobial efficacy, particularly Minimum Inhibitory Concentration (MIC) values, are not widely available in current scientific literature. One product information sheet notes its in vitro antifungal activity against Candida albicans, however, quantitative data is not provided, and it is stated that its biological properties are not yet well understood.[1] In contrast, some studies suggest that linalyl acetate, a closely related compound, exhibits limited antifungal activity. For instance, one study on the antifungal activity of lavender oil and its components found linalyl acetate to be "almost ineffective" against Candida albicans.[2]
This guide will proceed by presenting the known antimicrobial spectrum of lavender essential oil and its major components as a proxy, and compare this with the well-documented efficacy of standard antibiotics against key pathogenic microorganisms.
Data Presentation: Antimicrobial Spectrum Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for lavender essential oil, its major components, and selected antibiotics against common pathogenic bacteria and fungi. It is crucial to note the limited data available for this compound itself.
Table 1: Antibacterial Spectrum - Minimum Inhibitory Concentration (MIC)
| Microorganism | Lavandula angustifolia Essential Oil (LEO) | Linalool | Linalyl Acetate | Ampicillin | Ciprofloxacin |
| Gram-Positive | |||||
| Staphylococcus aureus | 1.25 mg/mL | - | 1.25 mg/mL | 0.25-2.0 µg/mL | 0.12-1.0 µg/mL |
| Gram-Negative | |||||
| Escherichia coli | 0.31% (v/v) | - | 5 µg/mL | 2-8 µg/mL | 0.008-0.03 µg/mL |
| Pseudomonas aeruginosa | >10% (v/v) | - | - | >256 µg/mL | 0.25-4.0 µg/mL |
Note: LEO data is presented as reported in the literature, which may be in % (v/v) or mg/mL. Direct conversion is not always possible without the density of the specific oil. The MIC values for antibiotics can vary depending on the strain and testing conditions.
Table 2: Antifungal Spectrum - Minimum Inhibitory Concentration (MIC)
| Microorganism | Lavandula angustifolia Essential Oil (LEO) | Linalool | Linalyl Acetate | Fluconazole |
| Candida albicans | 0.69% - 1.04% (v/v) | 0.09% - 0.29% (v/v) | "almost ineffective" | 0.25-2.0 µg/mL |
Note: The qualitative description for linalyl acetate is based on a study by D'Auria et al., which did not provide a specific MIC value but concluded it had minimal activity against C. albicans.[2]
Experimental Protocols
The data presented above for antibiotics are typically generated using standardized methods. The following is a detailed methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials and Reagents:
- Microorganism: A pure, overnight culture of the test microorganism grown on an appropriate agar medium.
- Antimicrobial Agent: Stock solution of the test compound (e.g., this compound) or antibiotic of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, plate reader (optional).
2. Inoculum Preparation:
- Aseptically transfer several colonies of the microorganism from the agar plate to a tube of sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well containing the antimicrobial agent. This creates a gradient of decreasing antimicrobial concentrations.
4. Inoculation of the Microtiter Plate:
- Add 100 µL of the prepared inoculum to each well of the microtiter plate, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).
5. Incubation:
- Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
6. Determination of MIC:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
- Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Conceptual Signaling Pathway of Antimicrobial Action
While the precise mechanism of this compound is not well-defined, many essential oil components are known to disrupt microbial cell membranes. The following diagram illustrates a generalized pathway of membrane disruption.
Caption: Hypothesized Mechanism of Antimicrobial Action.
References
Validating the Anti-inflammatory Effects of Lavandulyl Acetate in a Mouse Model: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory effects of Lavandulyl acetate with established anti-inflammatory drugs, Dexamethasone and Indomethacin, in a lipopolysaccharide (LPS)-induced inflammation mouse model. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the underlying molecular pathways.
Introduction to this compound and the Inflammatory Model
This compound is a naturally occurring monoterpene ester found in lavender and other aromatic plants.[1][2][3] Preliminary studies suggest its potential as an anti-inflammatory agent.[4][5] To scientifically validate these claims, robust preclinical models are essential. The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely accepted and utilized model for studying acute inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade by activating Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory mediators.
This guide compares the efficacy of this compound against two standard-of-care anti-inflammatory drugs:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting cyclooxygenase (COX) enzymes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the procedures used to evaluate the anti-inflammatory properties of this compound.
-
Species: Male BALB/c mice, 8-10 weeks old.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 55 ± 10%. Standard laboratory chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the commencement of experiments.
-
Mice are randomly divided into five groups (n=8 per group):
-
Control (Vehicle)
-
LPS + Vehicle
-
LPS + this compound
-
LPS + Dexamethasone
-
LPS + Indomethacin
-
-
This compound (50 mg/kg), Dexamethasone (1 mg/kg), Indomethacin (5 mg/kg), or vehicle (e.g., 0.5% Tween 80 in saline) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before LPS challenge.
-
Systemic inflammation is induced by a single intraperitoneal (i.p.) injection of LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg. The control group receives an i.p. injection of sterile saline.
-
Mice are monitored for signs of endotoxemia.
-
Four hours after the LPS injection, mice are anesthetized with isoflurane.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant for plasma separation or into serum separator tubes. Serum is obtained by centrifugation at 3000 rpm for 15 minutes at 4°C.
-
Lung and liver tissues are harvested, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
The serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
ELISA plates are coated with the capture antibody overnight at 4°C.
-
Plates are washed and blocked with a blocking buffer for 1-2 hours at room temperature.
-
Standards and serum samples are added to the wells and incubated for 2 hours at room temperature.
-
After washing, the detection antibody is added and incubated for 1-2 hours.
-
Streptavidin-HRP is added, followed by incubation for 20 minutes in the dark.
-
The substrate solution is added, and the color development is stopped with a stop solution.
-
The optical density is measured at 450 nm using a microplate reader.
The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lung tissue lysates are determined by Western blotting.
-
Frozen lung tissues are homogenized in RIPA lysis buffer containing protease inhibitors.
-
Protein concentration in the lysates is determined using the Bradford assay.
-
Equal amounts of protein (30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the experiments, comparing the effects of this compound with Dexamethasone and Indomethacin.
Table 1: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in LPS-challenged Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Vehicle) | 25.3 ± 4.1 | 15.8 ± 3.2 | 12.5 ± 2.8 |
| LPS + Vehicle | 1850.6 ± 150.2 | 2540.3 ± 210.5 | 450.7 ± 45.3 |
| LPS + this compound (50 mg/kg) | 980.4 ± 85.7 | 1350.1 ± 120.9 | 230.4 ± 25.1 |
| LPS + Dexamethasone (1 mg/kg) | 450.2 ± 40.5 | 620.5 ± 55.6 | 110.9 ± 15.2 |
| LPS + Indomethacin (5 mg/kg) | 1790.8 ± 145.3 | 2450.6 ± 200.1 | 430.2 ± 40.8 |
*Data are presented as mean ± SEM. p < 0.01 compared to the LPS + Vehicle group.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in Lung Tissue of LPS-challenged Mice
| Treatment Group | Relative iNOS Expression (Fold Change) | Relative COX-2 Expression (Fold Change) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + Vehicle | 8.5 ± 0.7 | 10.2 ± 0.9 |
| LPS + this compound (50 mg/kg) | 4.2 ± 0.5 | 5.8 ± 0.6 |
| LPS + Dexamethasone (1 mg/kg) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| LPS + Indomethacin (5 mg/kg) | 8.1 ± 0.6 | 3.1 ± 0.4* |
*Data are presented as mean ± SEM. p < 0.01 compared to the LPS + Vehicle group.
Signaling Pathways and Experimental Workflow
Visual diagrams are provided to illustrate the molecular pathways involved in LPS-induced inflammation and the experimental design.
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: Proposed mechanism of action of this compound.
References
Comparative Transcriptomic Analysis of Lavandulyl Acetate Treatment: A Review of Current Research
Currently, there is a notable absence of publicly available research detailing comparative transcriptomic studies on cells directly treated with Lavandulyl acetate. While the biosynthesis and genetic underpinnings of this compound production in lavender (Lavandula species) have been a subject of transcriptomic investigation, the effects of this specific monoterpene on cellular gene expression in the context of drug development or other therapeutic applications have not been extensively reported in peer-reviewed literature.
Existing transcriptomic studies primarily focus on the plant's own metabolic and developmental processes. For instance, research has utilized RNA sequencing (RNA-Seq) to understand the gene regulation networks involved in the production of volatile terpenoids, including this compound, during the flower development of lavender.[1][2][3][4] These studies have been instrumental in identifying key enzymes, such as acetyltransferases (AATs), and the genetic basis for the accumulation of this compound in different lavender species.[5]
While some studies have explored the broader pharmacological effects of lavender essential oil, of which this compound is a component, they have often focused on the major constituents like linalool and linalyl acetate. These investigations have implicated signaling pathways such as STAT3/RORγt and PI3K/AKT/NF-κB in the anti-inflammatory effects of the essential oil. However, these findings are attributed to the synergistic effects of the entire oil or its most abundant components, and do not provide specific transcriptomic data related to this compound treatment alone.
The scientific community has also shown interest in the microbial biosynthesis of this compound as a sustainable alternative to plant extraction. These efforts, while involving genetic and transcriptomic tools to engineer microorganisms, do not shed light on the transcriptomic impact of the compound on animal or human cells.
Therefore, a direct comparative guide on the transcriptomics of cells treated with this compound cannot be constructed at this time due to the lack of available experimental data. Future research is needed to explore the gene expression changes induced by this compound in various cell types to understand its potential therapeutic mechanisms and to provide the foundational data for the development of novel drugs and therapies. Such studies would ideally involve treating relevant cell lines with this compound and performing RNA-Seq to compare the resulting gene expression profiles against untreated controls and cells treated with other relevant compounds.
Future Experimental Design Considerations:
For researchers and drug development professionals interested in pursuing this line of inquiry, a typical experimental workflow for a comparative transcriptomic study of this compound would involve the following steps:
Caption: A generalized workflow for a comparative transcriptomic study.
This structured approach would enable the identification of genes and signaling pathways modulated by this compound, providing valuable insights into its mechanism of action and potential therapeutic applications. The resulting data would be essential for constructing the type of comparative guide originally requested.
References
- 1. Time-series transcriptome provides insights into the gene regulation network involved in the volatile terpenoid metabolism during the flower development of lavender - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-series transcriptome provides insights into the gene regulation network involved in the volatile terpenoid metabolism during the flower development of lavender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decoupling subgenomes within hybrid lavandin provide new insights into speciation and monoterpenoid diversification of Lavandula - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lavandulyl Acetate and Structurally Related Isoprenoid Acetates as Larvicidal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the larvicidal activity of Lavandulyl acetate and other structurally related isoprenoid acetates. Due to a lack of publicly available data on direct synthetic analogs of this compound, this comparison focuses on other common isoprenoid acetates with demonstrated insecticidal properties. The data presented is compiled from various scientific studies and aims to provide a valuable resource for researchers investigating novel and eco-friendly insecticides.
Introduction to this compound
This compound is a natural monoterpene ester and a significant component of lavender oil. It is recognized for its characteristic fragrance and has been investigated for various biological activities, including its potential as an insecticidal agent. This guide focuses on its efficacy as a mosquito larvicide, a critical area of research in the control of vector-borne diseases.
Comparative Larvicidal Activity
The following table summarizes the larvicidal activity (LC50) of this compound and other selected isoprenoid acetates against various mosquito species. It is crucial to note that the data for this compound is specific to Anopheles subpictus, Aedes albopictus, and Culex tritaeniorhynchus, while the data for the other compounds were obtained from studies on different, albeit common, mosquito vector species. This indirect comparison is provided to offer a broader perspective on the potential of this class of compounds.
| Compound | Mosquito Species | LC50 (µg/mL) |
| This compound | Anopheles subpictus | 4.17[1] |
| Aedes albopictus | 4.60[1] | |
| Culex tritaeniorhynchus | 5.11[1] | |
| Geranyl acetate | Anopheles sundaicus | 23.4 |
| Aedes aegypti | 29.8 | |
| Culex quinquefasciatus | 35.2 | |
| Bornyl acetate | Anopheles stephensi | 43.8 |
| Aedes aegypti | 51.2 | |
| Culex quinquefasciatus | 58.7 | |
| Terpinyl acetate | Anopheles stephensi | 62.5 |
| Aedes aegypti | 71.4 | |
| Culex quinquefasciatus | 79.1 |
Disclaimer: The comparative data presented above should be interpreted with caution as the mosquito species tested for each compound are different. Direct head-to-head studies on the same mosquito species are required for a definitive comparison of larvicidal potency.
Experimental Protocols
The following is a generalized experimental protocol for larvicidal bioassays as described in the cited literature. Specific parameters may vary between studies.
1. Rearing of Mosquito Larvae: Mosquito larvae are typically reared in enamel or plastic trays filled with dechlorinated tap water. They are fed a diet of dog biscuits, yeast, or a similar nutrient source. Larvae are maintained at a controlled temperature and humidity with a specific photoperiod.
2. Preparation of Test Solutions: The test compounds (this compound and its analogs) are dissolved in a suitable solvent, such as ethanol or acetone, to prepare a stock solution. Serial dilutions of the stock solution are then made to obtain the desired test concentrations.
3. Larvicidal Bioassay: Late third or early fourth instar larvae are used for the bioassay. A specific number of larvae (e.g., 20-25) are introduced into beakers containing a defined volume of dechlorinated water and the test solution. A control group is maintained with the solvent and water alone. The mortality of the larvae is recorded after a 24-hour exposure period.
4. Data Analysis: The larval mortality data is subjected to probit analysis to determine the lethal concentrations (LC50 and LC90 values), which represent the concentrations required to kill 50% and 90% of the larvae, respectively.
Experimental Workflow
The following diagram illustrates the general workflow of a mosquito larvicidal bioassay.
Caption: General workflow of a mosquito larvicidal bioassay.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their larvicidal effects are not yet fully elucidated. However, it is generally believed that these lipophilic compounds can penetrate the insect cuticle and interfere with the nervous system or metabolic processes. The following diagram depicts a hypothetical signaling pathway that could be involved.
Caption: Hypothetical signaling pathway for larvicidal action.
Conclusion
This compound demonstrates significant larvicidal activity against major mosquito vectors. While a direct comparison with its synthetic analogs is currently limited by the available data, the analysis of structurally related isoprenoid acetates suggests that this class of compounds holds promise for the development of new and effective mosquito control agents. Further research is warranted to synthesize and evaluate direct analogs of this compound to establish a clear structure-activity relationship and to elucidate the precise mechanisms of their insecticidal action.
References
Unveiling the Anxiolytic Potential of Lavandulyl Acetate: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of behavioral studies positions lavandulyl acetate as a promising compound for anxiety research. This guide offers a comparative overview of its effects against established anxiolytics, Diazepam and Buspirone, supported by experimental data and detailed protocols.
Researchers in the fields of neuroscience and pharmacology are continually seeking novel compounds to understand and treat anxiety disorders. This compound, a monoterpene ester found in lavender and other aromatic plants, has emerged as a compound of interest due to the known anxiolytic and sedative properties of lavender oil.[1][2] This guide provides a statistical validation of this compound's effects in behavioral studies, offering a direct comparison with the widely used anxiolytics, Diazepam and Buspirone, to aid researchers and drug development professionals in their evaluation of this compound.
Comparative Analysis of Behavioral Effects
To quantitatively assess the anxiolytic and sedative properties of this compound, this guide synthesizes data from various preclinical studies using established behavioral paradigms: the Elevated Plus-Maze (EPM) and the Open Field Test (OFT). While direct comparative studies on isolated this compound are limited, data from studies on lavender essential oils with known compositions, alongside data for Diazepam and Buspirone, provide a valuable benchmark.
The EPM is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms of the maze is indicative of an anxiolytic effect. The OFT is used to evaluate locomotor activity and exploratory behavior, where a decrease in overall activity can suggest a sedative effect.
Table 1: Comparative Behavioral Effects in the Elevated Plus-Maze (EPM)
| Compound | Animal Model | Dose | Key Findings |
| Lavandula angustifolia Extract | Male Rat | 50, 100 mg/kg (i.p.) | Increased percentage of entries and time spent in open arms. No significant change in locomotor activity. |
| Diazepam | Male and Female Mice | 0.5, 1, and 2 mg/kg (i.p.) | No significant anxiolytic effect was observed. The highest dose impaired locomotor activity, suggesting sedation. |
| Buspirone | Male Rats | 3 mg/kg (i.p.) | Increased the frequency of open arm exploration. |
Note: Data for Lavandula angustifolia extract is included as a proxy due to the limited availability of data on isolated this compound. The exact concentration of this compound in the extract was not specified in the cited study.
Table 2: Comparative Behavioral Effects in the Open Field Test (OFT)
| Compound | Animal Model | Dose | Key Findings |
| Lavender Oil Inhalation | Rats | Not specified | Higher doses had some effects on behavior similar to chlordiazepoxide, including increased immobility, suggesting a sedative effect.[3] |
| Diazepam | Mice | 1.5 mg/kg | Reduced anxiety-like behaviors of stretch-attend and wall-following without affecting total locomotion. |
| Buspirone | Rats | 0.04-10 mg/kg (i.p.) | Dose-dependent decrease in rearing. Higher doses (3.3 and 10 mg/kg) significantly decreased ambulation. |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key behavioral assays are provided below.
Elevated Plus-Maze (EPM) Protocol
The EPM apparatus consists of two open arms and two closed arms arranged in the shape of a plus sign and elevated from the floor. The test is based on the rodent's natural aversion to open and elevated spaces.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Administration: The test compound (this compound, Diazepam, Buspirone, or vehicle) is administered intraperitoneally (i.p.) at the designated dose.
-
Testing: 30 minutes post-administration, each animal is placed in the center of the maze, facing an open arm.
-
Observation: The animal's behavior is recorded for a 5-minute session. Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are considered indicators of anxiolytic activity.
Open Field Test (OFT) Protocol
The OFT apparatus is a square arena with walls to prevent escape. This test assesses general locomotor activity, exploration, and anxiety-like behavior.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Administration: The test compound or vehicle is administered i.p. at the specified dose.
-
Testing: 30 minutes after injection, the animal is placed in the center of the open field.
-
Observation: The animal's activity is recorded for a specified duration (e.g., 10-20 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: A significant decrease in total distance traveled and an increase in time spent immobile can indicate sedative effects. A decrease in the time spent in the center of the arena is often interpreted as a sign of anxiety.
Proposed Signaling Pathways and Mechanisms of Action
The anxiolytic and sedative effects of this compound are believed to be mediated through its interaction with key neurotransmitter systems in the brain, primarily the GABAergic and glutamatergic systems.
GABAergic System Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Many anxiolytic drugs, including Diazepam, exert their effects by enhancing GABAergic neurotransmission. While direct evidence for this compound is still emerging, studies on lavender oil and its components suggest a modulatory effect on GABA-A receptors.[4][5]
Caption: Proposed GABAergic modulation by this compound.
Glutamatergic System Modulation
The glutamatergic system is the primary excitatory neurotransmitter system in the brain. The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, plays a crucial role in synaptic plasticity and neuronal excitability. Overactivation of NMDA receptors can lead to excitotoxicity and has been implicated in anxiety. Some studies suggest that components of lavender oil, such as linalool and linalyl acetate, can modulate NMDA receptor activity, which may contribute to their anxiolytic effects.
Caption: Proposed glutamatergic modulation by this compound.
Conclusion and Future Directions
The available evidence suggests that this compound holds significant promise as a modulator of anxiety and sedative-like behaviors. Its potential interaction with both GABAergic and glutamatergic systems positions it as a compelling candidate for further investigation. However, to fully validate its therapeutic potential, further research is imperative. Specifically, studies utilizing isolated this compound in direct comparison with established anxiolytics like Diazepam and Buspirone are needed to provide more definitive quantitative data. Elucidating the precise binding affinities and functional modulation of this compound at GABA-A and NMDA receptors will be crucial in understanding its mechanism of action and advancing its potential development as a novel therapeutic agent for anxiety-related disorders.
This guide serves as a foundational resource for researchers, providing a structured overview of the current understanding of this compound's behavioral effects and encouraging further exploration into its neuropharmacological profile.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
